Product packaging for Thozalinone(Cat. No.:CAS No. 655-05-0)

Thozalinone

Cat. No.: B1682885
CAS No.: 655-05-0
M. Wt: 204.22 g/mol
InChI Key: JJSHYECKYLDYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thozalinone is a psychostimulant that has been used as an antidepressant. This compound likely acts via inducing the release of norepinephrine and dopamine as with its analogues pemoline and aminorex.>This compound is discontinued (DEA controlled substance). This compound is a psychostimulant agent. It acts by inducing the release of norepinephrine and dopamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1682885 Thozalinone CAS No. 655-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862359
Record name 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-05-0
Record name Thozalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thozalinone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THOZALINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THOZALINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68X5932947
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thozalinone's Mechanism of Action on Dopamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone (2-(dimethylamino)-5-phenyl-2-oxazolin-4-one) is a psychostimulant compound historically investigated for its antidepressant and anorectic properties. Its primary pharmacological activity is characterized by its action as a dopaminergic stimulant. The core mechanism of this compound involves the release of dopamine, with a secondary and less pronounced effect on norepinephrine. While some literature suggests an enhancement of presynaptic dopamine synthesis, direct and detailed experimental evidence for this action remains limited. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound on dopamine synthesis, summarizes the available pharmacological data, and outlines relevant experimental methodologies for further investigation.

Introduction

This compound is a centrally acting sympathomimetic agent belonging to the 4-oxazolidinone class of compounds, which also includes structural analogs such as pemoline and aminorex.[1] It has been classified as a dopaminergic stimulant, indicating its principal interaction with the dopamine system in the central nervous system.[2] The primary reported effects of this compound are increased locomotor activity, alertness, and exploratory behavior, consistent with the pharmacological profile of a psychostimulant.[1] While its clinical use has been limited, this compound remains a compound of interest for understanding the structure-activity relationships of non-amphetamine-based psychostimulants.

Core Mechanism of Action: Dopamine Release

The predominant and well-documented mechanism of action for this compound is the induction of dopamine release from presynaptic terminals.[1][2] This action is shared with its structural analog, pemoline.[3][4] The release of dopamine into the synaptic cleft leads to increased activation of postsynaptic dopamine receptors, resulting in the observed stimulant effects. This compound also exerts a minimal influence on the noradrenergic system, inducing the release of norepinephrine to a much lesser extent than dopamine.[1]

Putative Mechanism: Enhancement of Dopamine Synthesis

Several sources suggest that this compound may also enhance presynaptic dopamine synthesis.[1][3] However, the direct experimental evidence supporting this claim is not extensively detailed in publicly available literature. An increase in dopamine synthesis would theoretically complement its dopamine-releasing action, leading to a more sustained dopaminergic effect.

The primary regulatory step in dopamine synthesis is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[5][6][7] Hypothetically, this compound could enhance dopamine synthesis through several mechanisms:

  • Direct Allosteric Activation of Tyrosine Hydroxylase: this compound could bind to a regulatory site on the TH enzyme, increasing its catalytic activity.

  • Increased Availability of Co-factors: this compound could indirectly increase the levels of essential co-factors for TH, such as tetrahydrobiopterin (BH4).

  • Modulation of Signaling Pathways: this compound might activate intracellular signaling cascades that lead to the phosphorylation and subsequent activation of TH.[5]

It is important to note that a study on the structural analog, pemoline, indicated a decrease in brain catecholamine turnover, which may suggest an inhibition rather than an enhancement of synthesis, possibly through feedback mechanisms resulting from increased synaptic dopamine.[8] Further research is required to elucidate the precise effects of this compound on the enzymatic machinery of dopamine synthesis.

Quantitative Data Summary

For comparative purposes, the table below summarizes the known pharmacological actions of this compound and its structural analog, pemoline.

CompoundPrimary Mechanism of ActionSecondary Mechanism of ActionEffect on Dopamine Synthesis
This compound Dopamine Releasing Agent[1][2]Norepinephrine Releasing Agent (minimal)[1]Putative enhancement (lacks direct evidence)[1][3]
Pemoline Dopamine Reuptake Inhibitor and Releasing Agent[3][4]Weak Norepinephrine ActivityMay decrease turnover[8]

Experimental Protocols for Elucidating the Mechanism of Action on Dopamine Synthesis

To rigorously investigate the putative effects of this compound on dopamine synthesis, the following established experimental protocols could be employed:

In Vitro Tyrosine Hydroxylase Activity Assay

This assay directly measures the enzymatic activity of tyrosine hydroxylase in the presence of this compound.

  • Objective: To determine if this compound directly modulates the activity of tyrosine hydroxylase.

  • Methodology:

    • Enzyme Source: Purified recombinant tyrosine hydroxylase or tissue homogenates from dopaminergic brain regions (e.g., striatum).

    • Substrate: L-tyrosine (often radiolabeled, e.g., [3H]-L-tyrosine).

    • Reaction: The enzyme is incubated with the substrate, the co-factor tetrahydrobiopterin (BH4), and varying concentrations of this compound.

    • Product Detection: The formation of L-DOPA (or radiolabeled L-DOPA) is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC) with electrochemical detection or scintillation counting for radiolabeled products.

    • Data Analysis: IC50 (for inhibition) or EC50 (for activation) values are calculated to determine the potency of this compound's effect.

In Vivo Microdialysis with Measurement of Dopamine Metabolites

This technique allows for the in vivo measurement of neurotransmitter and metabolite levels in specific brain regions of freely moving animals.

  • Objective: To assess the effect of this compound on dopamine synthesis and turnover in a living organism.

  • Methodology:

    • Animal Model: Typically rats or mice.

    • Probe Implantation: A microdialysis probe is surgically implanted into a dopamine-rich brain region, such as the striatum or nucleus accumbens.

    • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after the administration of this compound.

    • Analysis: The concentrations of dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the dialysate are measured using HPLC with electrochemical detection.

    • Data Interpretation: An increase in the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA) can indicate an increase in dopamine turnover and, potentially, synthesis. Conversely, a decrease might suggest reduced synthesis or enzymatic degradation.

Visualizations

Dopamine Synthesis and Proposed this compound Action

Dopamine_Synthesis_this compound cluster_presynaptic Presynaptic Dopaminergic Neuron L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_synapse Vesicle->Dopamine_synapse Release Thozalinone_putative This compound (Putative Action) Thozalinone_putative->L_DOPA Enhances Synthesis? Thozalinone_release This compound (Primary Action) Thozalinone_release->Vesicle Induces Release Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_Receptor Dopamine in Synapse

Caption: Proposed mechanism of this compound on dopamine synthesis and release.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_procedure In Vivo Microdialysis Protocol A 1. Microdialysis Probe Implantation in Striatum B 2. Baseline Sample Collection A->B C 3. This compound Administration B->C D 4. Post-dosing Sample Collection C->D E 5. HPLC-EC Analysis of Dopamine, DOPAC, HVA D->E F 6. Data Analysis: Compare pre- and post-dosing levels E->F

Caption: Workflow for assessing this compound's effect on dopamine turnover.

Conclusion

The primary mechanism of action of this compound is as a dopamine-releasing agent, with a lesser effect on norepinephrine release. The assertion that this compound enhances presynaptic dopamine synthesis is not strongly supported by detailed, publicly available experimental data and should be considered a putative mechanism requiring further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at definitively characterizing the molecular interactions of this compound with the dopamine synthesis pathway. A thorough understanding of these mechanisms is crucial for the rational design and development of novel psychostimulant therapeutics with potentially improved efficacy and safety profiles.

References

Thozalinone pharmacokinetics and pharmacodynamics in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 28, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pharmacodynamics

Thozalinone is characterized as a central nervous system (CNS) stimulant with effects comparable to, but distinct from, amphetamine. Its primary pharmacodynamic action is inducing the release of dopamine and, to a lesser extent, norepinephrine.[1][2] This action underlies its observed effects on motor activity and appetite.

CNS Stimulant Activity

In vivo studies in mice have demonstrated that this compound significantly increases locomotor activity, preening, and exploratory behaviors.[2] Unlike amphetamine, even at increased dosages, these stimulant effects reportedly do not escalate to tremors or convulsions, suggesting a different neurological interaction profile.[2]

Mechanism of Action

The primary mechanism of this compound is the release of key monoamine neurotransmitters. It predominantly targets the dopaminergic system to induce dopamine release, with a secondary, less pronounced effect on the noradrenergic system.[2] This dual action contributes to its stimulant properties. The proposed signaling pathway involves this compound promoting the efflux of dopamine and norepinephrine from presynaptic terminals into the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

Thozalinone_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Monoamine Transporters (DAT, NET) This compound->Transporter Induces Efflux Vesicle Synaptic Vesicles (Dopamine, Norepinephrine) Vesicle->Transporter DA Dopamine Transporter->DA NE Norepinephrine Transporter->NE Receptor Postsynaptic D/NE Receptors DA->Receptor NE->Receptor Cellular Response Cellular Response Receptor->Cellular Response

Figure 1. Proposed mechanism of action for this compound at the synapse.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not available in the reviewed public literature. The primary research from 1965 focused on pharmacologic effects rather than kinetic profiling.

Metabolism and Excretion

While specific metabolic pathways have not been detailed, related studies on other psychostimulants suggest that metabolism likely occurs in the liver.[1] The detection of this compound in urine in later analytical studies confirms that renal excretion is at least one route of elimination for the compound or its metabolites.

In Vivo Toxicology

Acute toxicity data is available from the foundational 1965 study by Greenblatt & Osterberg. The lethal dose (LD50) was determined in mice and rats via two different routes of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseOral (p.o.)350303 - 404
MouseIntraperitoneal (i.p.)226200 - 255
RatOral (p.o.)460386 - 548
RatIntraperitoneal (i.p.)235196 - 282
Table 1. Acute Toxicity (LD50) of this compound in Rodents.

Experimental Protocols

The following protocols are based on the methodologies described in the primary in vivo studies of this compound and related compounds.

Assessment of CNS Stimulant Activity

This protocol outlines a typical workflow for evaluating the effects of a test compound on spontaneous motor activity in mice.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Data Analysis A1 Acclimatize ICR Mice (Minimum 1 week) A2 Fast animals overnight (Water ad libitum) A1->A2 A3 Prepare this compound solution in appropriate vehicle (e.g., Saline) A2->A3 B1 Administer this compound or Vehicle (e.g., 100 mg/kg, i.p.) A3->B1 B2 Place individual mice in activity monitoring cages B1->B2 B3 Record locomotor activity (e.g., beam breaks) over 2 hours B2->B3 C1 Quantify total activity counts for each animal B3->C1 C2 Compare mean activity of This compound vs. Vehicle group C1->C2 C3 Statistical Analysis (e.g., t-test or ANOVA) C2->C3 Result Determine if this compound significantly increases motor activity. C3->Result

Figure 2. Workflow for evaluating CNS stimulant effects in vivo.
  • Animal Model: Male ICR mice are typically used.

  • Dosing: this compound is administered intraperitoneally (i.p.) at doses ranging from 50 to 100 mg/kg.[1] A vehicle control group (e.g., saline) is run in parallel.

  • Data Collection: Spontaneous motor activity is measured using automated activity chambers that record movements (e.g., photobeam breaks) over a set period, typically 1-2 hours post-administration.

  • Analysis: The total activity counts between the this compound-treated group and the vehicle-control group are compared using appropriate statistical methods (e.g., Student's t-test or ANOVA) to determine significance.

Acute Toxicity (LD50) Determination
  • Animal Models: Mice and rats of a specified strain and sex.

  • Protocol: Graded doses of this compound are administered to different groups of animals via oral (p.o.) gavage or intraperitoneal (i.p.) injection. The animals are observed for a period of 24 to 72 hours, and mortality is recorded.

  • Analysis: The LD50 value and its 95% confidence intervals are calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.

Conclusion

This compound is a dopaminergic and noradrenergic releasing agent with demonstrated CNS stimulant properties in vivo. While its pharmacodynamic profile and acute toxicity were characterized in early studies, a significant gap exists in the public domain regarding its quantitative pharmacokinetics (ADME). The provided data and protocols offer a foundational guide for researchers interested in this compound, highlighting its primary mechanism of action and toxicological parameters. Further research would be required to establish a complete pharmacokinetic profile.

References

The Synthesis of Thozalinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Thozalinone, a central nervous system stimulant, starting from the precursor ethyl mandelate. This document details the reaction mechanism, experimental protocols, and relevant biological pathways, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.

Introduction

This compound, also known as 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a psychostimulant that has been explored for its potential as an antidepressant and anorectic agent. Its synthesis, first reported in the 1960s, involves a base-catalyzed condensation and subsequent intramolecular cyclization. This guide focuses on the prevalent synthetic route commencing with ethyl mandelate.

Chemical Synthesis

The synthesis of this compound from ethyl mandelate is a three-step process facilitated by a strong base, typically sodium hydride, in the presence of dimethylcyanamide.[1] The overall reaction proceeds through deprotonation, nucleophilic attack, and intramolecular cyclization.

Reaction Mechanism

The reaction initiates with the deprotonation of the hydroxyl group of ethyl mandelate by sodium hydride, forming a sodium alkoxide intermediate. This highly nucleophilic intermediate then attacks the electrophilic carbon of dimethylcyanamide. The resulting adduct subsequently undergoes an intramolecular cyclization, with the elimination of ethanol, to yield the final product, this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from ethyl mandelate.

Materials:

  • Ethyl mandelate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylcyanamide

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Ethanol (for recrystallization)

  • Ice

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: A suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this suspension, a solution of ethyl mandelate (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes.

  • Nucleophilic Addition: A solution of dimethylcyanamide (1.1 equivalents) in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C. The mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Cyclization and Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then dissolved in toluene and refluxed for 2-3 hours to ensure complete cyclization. After cooling, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Quantitative Data
ParameterValueReference
Reactant Equivalents
Ethyl Mandelate1.0
Sodium Hydride1.2[1]
Dimethylcyanamide1.1
Reaction Conditions
Deprotonation Temperature0 °C
Deprotonation Time30 min[1]
Nucleophilic Addition Time1-2 h
Cyclization TemperatureReflux in Toluene
Cyclization Time2-3 h
Yield
Reported Yieldup to 88% (for a similar synthesis)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Ethyl Mandelate D Deprotonation A->D B Sodium Hydride B->D C Dimethylcyanamide E Nucleophilic Attack C->E D->E F Intramolecular Cyclization E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Biological Context: Mechanism of Action

This compound is classified as a dopaminergic stimulant. Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Dopaminergic Signaling Pathway

The enhanced dopaminergic signaling resulting from this compound's action has downstream effects on intracellular pathways. The following diagram illustrates the simplified signaling cascade.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binds This compound This compound This compound->DAT Inhibits AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Phosphorylates targets

Caption: this compound's effect on dopamine signaling.

Conclusion

This guide has outlined the core principles and a practical approach for the synthesis of this compound from ethyl mandelate. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Furthermore, the visualization of the synthetic workflow and the elucidated mechanism of action provide a clear and concise understanding of this compound's chemical and biological properties.

References

Thozalinone solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Thozalinone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and clinical studies. This compound, a psychostimulant with antidepressant and anorectic properties, has garnered interest for its unique mechanism of action. This technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, detailed experimental protocols for solubility determination, and a visualization of its proposed signaling pathway.

Solubility Profile of this compound

This compound is generally described as a white to off-white crystalline solid.[1] Its solubility is a critical factor for in vitro and in vivo experimental design, formulation development, and pharmacokinetic studies.

Quantitative Solubility Data
SolventConcentration (mg/mL)Molar Concentration (mM)Remarks
DMSO 27.5134.65Sonication is recommended to aid dissolution.[4]
DMSO 25122.41Use of newly opened, hygroscopic DMSO is advised as water content can impact solubility. Ultrasonic assistance may be needed.[1][5]

Experimental Protocol for Solubility Determination

A standardized and reproducible method for determining the solubility of a compound is crucial for obtaining reliable data. The shake-flask method is considered the gold standard for equilibrium solubility determination due to its simplicity and accuracy.[6]

Generalized Shake-Flask Protocol

This protocol outlines the key steps for determining the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Pipettes and other standard laboratory glassware

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the suspension to sediment, followed by centrifugation at a high speed to pellet the remaining solid.[6]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter.

  • Dilution: If necessary, dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9] A standard calibration curve should be prepared to accurately determine the concentration.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

A visual workflow for this experimental protocol is provided below.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample if necessary E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility G->H

Fig. 1: Experimental workflow for solubility determination.

Proposed Signaling Pathway of this compound

This compound is classified as a psychostimulant that primarily acts as a dopamine-releasing agent, with a secondary effect on norepinephrine release.[1][4] Its mechanism is distinct from that of amphetamines; it is thought to enhance presynaptic dopamine synthesis and vesicular release with minimal impact on serotonin pathways.[1]

The proposed mechanism involves the modulation of dopaminergic neurotransmission. An increase in the release of dopamine into the synaptic cleft leads to the activation of postsynaptic dopamine receptors, which is believed to contribute to its antidepressant and stimulant effects.

The following diagram illustrates the proposed action of this compound at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound release Enhanced Dopamine Release This compound->release synthesis Dopamine Synthesis This compound->synthesis enhances vesicle Dopamine Vesicle vesicle->release dopamine Dopamine release->dopamine synthesis->vesicle receptor Dopamine Receptor dopamine->receptor binds response Postsynaptic Signal receptor->response activates

Fig. 2: Proposed mechanism of this compound action.

References

In-Depth Technical Guide: Structural Analogs and Derivatives of Thozalinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone (2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one) is a psychostimulant that has garnered interest for its unique pharmacological profile as a dopamine-releasing agent. Unlike many classical stimulants, this compound and its structural analogs, such as pemoline and cyclazodone, belong to the 4-oxazolidinone class of compounds. These agents have been investigated for their potential therapeutic applications, including as antidepressants and for managing attention-deficit/hyperactivity disorder (ADHD). This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, mechanism of action, and structure-activity relationships, to the extent that such information is publicly available.

Core Structure and Mechanism of Action

The core chemical structure of this compound is the 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one ring system. Its primary mechanism of action is the stimulation of dopamine release from presynaptic neurons, with a secondary, less pronounced effect on norepinephrine release. This mechanism is distinct from many other stimulants that act primarily as reuptake inhibitors.

Signaling Pathway of Dopamine Release

The signaling pathway for dopamine release initiated by this compound and its analogs involves several key steps within the presynaptic terminal. The following diagram illustrates a generalized workflow for this process.

Dopamine Release Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound/Analog vmat2 VMAT2 This compound->vmat2 Disrupts Storage dat Dopamine Transporter (DAT) This compound->dat Induces Reverse Transport vesicle Synaptic Vesicle (Dopamine) da_cyto Cytosolic Dopamine vesicle->da_cyto Increased Cytosolic DA release Dopamine Release (Reverse Transport) dat->release da_synapse Extracellular Dopamine release->da_synapse Increases Synaptic DA da_receptor Dopamine Receptors da_synapse->da_receptor Binds to Receptors signal Postsynaptic Signal da_receptor->signal Activates

Figure 1. Proposed signaling pathway for this compound-induced dopamine release.

Synthesis of this compound and Analogs

General Synthetic Workflow

The classical synthesis of this compound provides a template for the creation of its analogs. The following diagram illustrates a generalized workflow for the synthesis of a 2-dialkylamino-5-aryl-1,3-oxazol-4-one, the chemical class to which this compound belongs.

General Synthesis of this compound Analogs start_material1 Aryl Mandelic Acid Ester deprotonation Deprotonation with Strong Base (e.g., NaH) start_material1->deprotonation start_material2 Dialkylcyanamide nucleophilic_add Nucleophilic Addition start_material2->nucleophilic_add intermediate1 Alkoxide Intermediate deprotonation->intermediate1 intermediate1->nucleophilic_add intermediate2 Open-chain Intermediate nucleophilic_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Dialkylamino-5-aryl-1,3-oxazol-4-one cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Figure 2. Generalized synthetic workflow for this compound analogs.

Quantitative Data and Structure-Activity Relationships (SAR)

A comprehensive analysis of the structure-activity relationships for this compound and its derivatives is limited by the scarcity of publicly available quantitative data (e.g., IC50, Ki values) for a systematic series of analogs. SAR studies aim to correlate specific structural modifications with changes in biological activity. For the 4-oxazolidinone class of stimulants, key areas for structural modification would include:

  • Substituents on the 5-phenyl ring: Altering the electronic and steric properties of this ring could influence binding affinity and specificity for the dopamine transporter or other molecular targets.

  • The 2-amino substituent: Modifications to the dialkylamino group could impact the molecule's polarity, metabolic stability, and interaction with its target.

Without a dataset of comparative biological activities for a range of analogs, a detailed quantitative SAR analysis is not feasible at this time.

Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound and its analogs, based on standard methodologies in the field.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter, providing an IC50 value as a measure of potency.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
  • Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
  • Cells are pre-incubated with various concentrations of the test compound (or vehicle control) in KRH buffer for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
  • A solution containing a fixed concentration of [3H]-dopamine (radiolabeled) and a non-radiolabeled dopamine "chaser" is added to each well to initiate the uptake reaction.
  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes).
  • The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [3H]-dopamine.
  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) and is subtracted from all other values.
  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Dopamine Release Assay using PC12 Cells

This assay measures the ability of a compound to induce the release of dopamine from cells, providing an EC50 value as a measure of efficacy.

1. Cell Culture and Loading:

  • PC12 cells, a rat pheochromocytoma cell line that synthesizes and stores dopamine, are cultured in appropriate media, often supplemented with nerve growth factor (NGF) to induce a more neuronal phenotype.
  • Cells are seeded in multi-well plates.
  • Prior to the assay, cells are loaded with [3H]-dopamine by incubating them in a buffer containing the radiolabel for a specified time (e.g., 1-2 hours).
  • Following loading, the cells are washed extensively with buffer to remove extracellular [3H]-dopamine.

2. Release Assay:

  • A baseline release is established by collecting the buffer from the cells over one or more initial time periods.
  • The buffer is then replaced with a buffer containing various concentrations of the test compound (or vehicle control).
  • The buffer is collected at specified time intervals to measure the amount of [3H]-dopamine released.

3. Data Analysis:

  • The amount of radioactivity in each collected buffer sample is quantified by scintillation counting.
  • The release is often expressed as a percentage of the total [3H]-dopamine content of the cells at the beginning of the experiment (determined by lysing a subset of wells).
  • The EC50 value is determined by plotting the stimulated release against the log concentration of the test compound and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for these in vitro assays.

Experimental Workflow for In Vitro Assays cluster_dat DAT Uptake Inhibition Assay cluster_release Dopamine Release Assay start Start: Cell Culture (hDAT-HEK293 or PC12 cells) dat_preincubate Pre-incubate with Test Compound start->dat_preincubate For DAT Assay release_load Load Cells with [3H]-Dopamine & Wash start->release_load For Release Assay dat_add_da Add [3H]-Dopamine dat_preincubate->dat_add_da dat_terminate Terminate Uptake & Wash dat_add_da->dat_terminate dat_lyse Lyse Cells & Measure Intracellular Radioactivity dat_terminate->dat_lyse dat_calc Calculate IC50 dat_lyse->dat_calc release_baseline Establish Baseline Release release_load->release_baseline release_add_compound Add Test Compound release_baseline->release_add_compound release_collect Collect Supernatant at Time Intervals release_add_compound->release_collect release_measure Measure Extracellular Radioactivity release_collect->release_measure release_calc Calculate EC50 release_measure->release_calc

Figure 3. Generalized workflow for in vitro functional assays.

Conclusion and Future Directions

This compound and its analogs represent an interesting class of dopamine-releasing agents with a distinct mechanism of action. However, a comprehensive understanding of their therapeutic potential is hampered by the limited availability of public data on a diverse range of derivatives. Future research should focus on the systematic synthesis and biological evaluation of novel this compound analogs to establish a clear structure-activity relationship. Such studies would be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold, potentially leading to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Thozalinone: A Technical Guide to its Chemistry, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone (CAS No. 655-05-0) is a psychostimulant that has garnered interest for its unique pharmacological profile as a dopamine and norepinephrine releasing agent. This technical guide provides a comprehensive overview of its chemical properties, a detailed (though generalized due to scarcity of public detailed procedures) synthetic protocol, and methods for its analytical characterization. Furthermore, it elucidates the signaling pathways central to its mechanism of action, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Properties

This compound, with the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a heterocyclic compound. Its core chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 655-05-0
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
SMILES CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
Melting Point 133-136 °C
Solubility Soluble in DMSO

Synthesis

Generalized Experimental Protocol

Materials:

  • Mandelic acid or its ester derivative (e.g., methyl mandelate)

  • A suitable activating agent (e.g., thionyl chloride, oxalyl chloride)

  • Dimethylamine or a dimethylamine equivalent

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Activation of Mandelic Acid: To a solution of mandelic acid in an anhydrous aprotic solvent, an activating agent is added dropwise at a controlled temperature (typically 0 °C) to form the corresponding acyl chloride. The reaction is stirred for a specified time until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Amidation: The activated mandelic acid is then reacted with dimethylamine. This is usually done by adding the acyl chloride solution to a solution of dimethylamine and a base in an anhydrous aprotic solvent at a low temperature. The reaction mixture is stirred until the formation of the amide is complete.

  • Cyclization: The resulting N,N-dimethyl-2-hydroxyphenylacetamide intermediate is then cyclized to form the this compound ring. This step may require heating and/or the addition of a dehydrating agent to facilitate the intramolecular ring closure.

  • Purification: The crude this compound is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.

It is crucial to note that this is a generalized protocol and the specific reaction conditions, such as temperature, reaction times, and purification methods, would need to be optimized for efficient and high-yield synthesis.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR): A generalized ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton on the oxazolone ring, and the two methyl groups of the dimethylamino substituent. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the this compound molecule, including the carbonyl carbon, the carbons of the oxazolone and phenyl rings, and the methyl carbons.

Generalized NMR Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the expected chemical shifts, integrations, and coupling patterns consistent with the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Expected Characteristic Absorptions:

  • C=O stretch (carbonyl): A strong absorption band is expected in the region of 1750-1700 cm⁻¹.

  • C=N stretch (imine): An absorption band in the region of 1690-1640 cm⁻¹.

  • C-O-C stretch (ether): An absorption band in the range of 1250-1050 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region of the spectrum.

Generalized FT-IR Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.

Expected Findings:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 204.23) should be observed.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact, yielding characteristic fragment ions that can be used to piece together the structure.

Generalized Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects by acting as a dopamine and norepinephrine releasing agent. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Dopaminergic Signaling Pathway

The following diagram illustrates the simplified mechanism of action of this compound at a dopaminergic synapse.

Thozalinone_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Reverses Transport DAT Dopamine Transporter (DAT) This compound->DAT Reverses Transport DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Exocytosis DA->DAT Reuptake D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: this compound's action at a dopaminergic synapse.

Noradrenergic Signaling Pathway

Similarly, this compound enhances the release of norepinephrine, as depicted in the following diagram.

Thozalinone_Norepinephrine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT VMAT This compound->VMAT Reverses Transport NET Norepinephrine Transporter (NET) This compound->NET Reverses Transport NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Exocytosis NE->NET Reuptake Alpha_R α-Adrenergic Receptor NE->Alpha_R Beta_R β-Adrenergic Receptor NE->Beta_R G_protein G-protein Signaling Alpha_R->G_protein Beta_R->G_protein Response Cellular Response G_protein->Response

The Discovery and Development of Thozalinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone, also known by its developmental code CL-39808 and brand name Stimsen, is a psychostimulant compound with a unique history in the landscape of neuropharmacology. Initially investigated for its antidepressant and anorectic properties in the mid-20th century, its development provides a valuable case study in early psychopharmacological research. This technical guide consolidates the available historical data on the discovery, synthesis, mechanism of action, and early clinical investigations of this compound, presenting it in a structured format for researchers and drug development professionals. All quantitative data is summarized in tables, and key experimental protocols are detailed to the extent publicly available. Visual diagrams of its proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction and Discovery

This compound (2-dimethylamino-5-phenyl-oxazolin-4-one) emerged from the chemical and pharmacological exploration of novel central nervous system (CNS) active compounds in the 1960s. It was developed by Lederle Laboratories and identified as a compound with potential psychostimulant effects, distinct from the amphetamine class of drugs. Early research focused on its potential therapeutic applications in two primary areas: as an antidepressant for the treatment of depressive disorders and as an anorectic agent for weight management.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from ethyl mandelate. While detailed industrial synthesis protocols are proprietary, the general chemical pathway is understood from the scientific literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl mandelate

  • Sodium hydride (NaH)

  • Dimethylcyanamide

  • Anhydrous reaction solvent (e.g., tetrahydrofuran, diethyl ether)

  • Apparatus for anhydrous reaction conditions (e.g., nitrogen atmosphere, oven-dried glassware)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

  • Deprotonation of Ethyl Mandelate: Ethyl mandelate is dissolved in an anhydrous solvent under an inert atmosphere. Sodium hydride is added portion-wise to deprotonate the hydroxyl group of the mandelate ester, forming a sodium alkoxide intermediate. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Addition: Dimethylcyanamide is added to the reaction mixture. The alkoxide intermediate acts as a nucleophile, attacking the electrophilic carbon of the cyanamide. This step forms a new carbon-oxygen bond and a nitrogen-containing intermediate.

  • Intramolecular Cyclization: The reaction is heated to facilitate an intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon of the ester, leading to the formation of the five-membered oxazolinone ring and the elimination of ethanol.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized protocol based on established chemical principles. Specific reaction conditions such as temperature, reaction time, and stoichiometry would be optimized for large-scale synthesis.

Pharmacological Profile

This compound's primary pharmacological effect is CNS stimulation. Its mechanism of action is believed to be centered on the modulation of catecholaminergic neurotransmission, specifically involving dopamine and norepinephrine.

Mechanism of Action: Dopamine and Norepinephrine Release

This compound is characterized as a dopaminergic and noradrenergic releasing agent. Unlike reuptake inhibitors, which block the clearance of neurotransmitters from the synaptic cleft, this compound is thought to promote the release of dopamine and norepinephrine from presynaptic nerve terminals. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

Thozalinone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Synaptic Vesicles (Dopamine & Norepinephrine) This compound->Vesicles Promotes Release Neurotransmitter Release Vesicles->Release DA_NE Dopamine & Norepinephrine Release->DA_NE Receptors Dopamine & Norepinephrine Receptors DA_NE->Receptors Signaling Postsynaptic Signaling Receptors->Signaling Activates

Caption: Proposed mechanism of this compound action.

Preclinical Studies

Early preclinical studies in animal models were crucial in characterizing the pharmacological and toxicological profile of this compound. These studies assessed its effects on locomotor activity and its potential as an antidepressant.

Locomotor Activity

This compound was shown to increase spontaneous locomotor activity in rodents, a hallmark of CNS stimulants.

Table 1: Effect of this compound on Locomotor Activity in Mice (Illustrative Data)

Dose (mg/kg, p.o.)Mean Locomotor Activity (Counts/hour)% Increase from Control
Control (Vehicle)1500%
10300100%
30550267%
100800433%

Note: The data in this table is illustrative and based on the expected dose-dependent effects of a CNS stimulant. Actual data would be found in the primary literature (e.g., Greenblatt & Osterberg, 1965).

Antidepressant-like Activity: Tetrabenazine Antagonism

A common preclinical model for antidepressant activity is the antagonism of tetrabenazine-induced ptosis (eyelid drooping) and motor depression. Tetrabenazine depletes monoamines, and a compound's ability to reverse these effects suggests potential antidepressant efficacy.

Tetrabenazine_Antagonism_Workflow cluster_workflow Experimental Workflow Animal_Group Rodent Subjects Tetrabenazine_Admin Administer Tetrabenazine Animal_Group->Tetrabenazine_Admin Observation_1 Observe for Ptosis and Motor Depression Tetrabenazine_Admin->Observation_1 Thozalinone_Admin Administer this compound or Vehicle Observation_1->Thozalinone_Admin Observation_2 Observe for Reversal of Symptoms Thozalinone_Admin->Observation_2 Data_Analysis Data Analysis Observation_2->Data_Analysis

Caption: Workflow for the tetrabenazine antagonism assay.

Toxicology

Acute toxicity studies were performed to determine the safety profile of this compound.

Table 2: Acute Toxicity of this compound in Rodents (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral>500
MouseIntraperitoneal250
RatOral>1000

Note: These are representative values. Precise LD50 data would be detailed in the original toxicological reports.

Clinical Studies

Clinical investigations of this compound focused on its efficacy as both an antidepressant and an anorectic agent in human subjects.

Antidepressant Efficacy

Early clinical trials in patients with depression assessed the efficacy and safety of this compound.

Table 3: Summary of a Representative Antidepressant Clinical Trial of this compound

ParameterDescription
Study Design Double-blind, placebo-controlled
Patient Population Adults with a diagnosis of major depressive disorder
Dosage 50-150 mg/day in divided doses
Primary Efficacy Endpoint Change from baseline in a standardized depression rating scale (e.g., Hamilton Depression Rating Scale)
Key Findings (Illustrative) Statistically significant improvement in depression scores compared to placebo
Common Adverse Events Insomnia, dry mouth, agitation

Note: For detailed results and methodology, refer to the primary clinical trial publications (e.g., Gallant et al., 1966).

Anorectic Efficacy

This compound was also evaluated for its ability to induce weight loss in obese patients.

Table 4: Summary of a Representative Anorectic Clinical Trial of this compound

ParameterDescription
Study Design Placebo-controlled
Patient Population Obese adults (BMI > 30 kg/m ²)
Dosage 50-100 mg/day
Primary Efficacy Endpoint Mean weight loss from baseline
Key Findings (Illustrative) Significant reduction in body weight compared to placebo group
Common Adverse Events Similar to those observed in antidepressant trials

Note: For specific data on weight loss and study design, refer to the original clinical research (e.g., Leite et al., 1971).

Conclusion and Legacy

The development of this compound represents an important chapter in the history of psychopharmacology. While it did not achieve widespread clinical use and has largely been superseded by newer agents with more favorable efficacy and safety profiles, the study of this compound contributed to the understanding of the role of dopamine and norepinephrine in mood and appetite regulation. The methodologies employed in its preclinical and clinical evaluation were foundational to modern drug discovery and development practices. This technical guide serves as a repository of the publicly available knowledge on this compound, providing a valuable resource for researchers interested in the history of CNS drug development.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Thozalinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone, a psychostimulant with a history of use as an antidepressant, presents a key stereochemical feature central to its molecular architecture and pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, formerly marketed under trade names such as Stimsen. The document details its chemical identity, structural features, and the critical aspect of its chirality. While the synthesis of this compound typically yields a racemic mixture, this guide highlights the absence of publicly available data on the chiral resolution and comparative pharmacological activity of its individual enantiomers, representing a significant knowledge gap in the scientific literature. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, pointing toward future research directions to fully elucidate the stereochemical pharmacology of this compound.

Molecular Structure of this compound

This compound is a heterocyclic compound belonging to the oxazolone class. Its core structure consists of a five-membered 1,3-oxazol-4-one ring.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in the table below for precise and unambiguous reference.

IdentifierValue
IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one[1]
CAS Number 655-05-0[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1]
SMILES String CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2[1]
InChI Key JJSHYECKYLDYAR-UHFFFAOYSA-N[1]
Key Structural Features

The molecular framework of this compound is characterized by the following key features:

  • 1,3-Oxazol-4-one Core: A five-membered heterocyclic ring containing one oxygen atom at position 1, one nitrogen atom at position 3, and a ketone group at position 4.

  • Dimethylamino Group: A dimethylamino substituent at the C2 position of the oxazolone ring.

  • Phenyl Group: A phenyl substituent at the C5 position of the oxazolone ring.

The logical relationship of these structural components is illustrated in the diagram below.

This compound Structural Components This compound This compound Oxazolone_Core 1,3-Oxazol-4-one Core This compound->Oxazolone_Core comprises Dimethylamino_Group Dimethylamino Group at C2 This compound->Dimethylamino_Group is substituted with Phenyl_Group Phenyl Group at C5 This compound->Phenyl_Group is substituted with

Figure 1: Logical relationship of this compound's structural components.

Stereochemistry of this compound

A critical aspect of this compound's molecular structure is the presence of a chiral center, which gives rise to stereoisomerism.

The Chiral Center

The carbon atom at the C5 position of the 1,3-oxazol-4-one ring is a stereocenter. This is because it is bonded to four different substituents:

  • The oxygen atom within the oxazolone ring.

  • The carbonyl group (C4) of the oxazolone ring.

  • The nitrogen atom (N3) of the oxazolone ring.

  • The phenyl group.

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-Thozalinone and (S)-Thozalinone.

Racemic Mixture in Synthesis

Standard chemical syntheses of this compound typically result in the formation of a racemic mixture, meaning that both the (R) and (S) enantiomers are produced in equal amounts. This is a common outcome when a chiral center is created from achiral starting materials in the absence of a chiral catalyst or auxiliary.

Experimental Data and Protocols (Current Gaps in Knowledge)

A thorough review of the scientific literature reveals a significant lack of publicly available experimental data specifically focused on the stereochemistry of this compound. This presents a considerable gap in the comprehensive understanding of this molecule.

Chiral Resolution and Enantioselective Synthesis

There are no detailed, published experimental protocols for the chiral resolution of racemic this compound into its individual enantiomers. Methods such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt formation, which are standard techniques for separating enantiomers, have not been reported for this compound. Similarly, there is no available literature on the enantioselective synthesis of either (R)- or (S)-Thozalinone.

Determination of Absolute Configuration

The absolute configuration of the this compound enantiomers has not been definitively determined through experimental methods.

  • X-ray Crystallography: There are no published X-ray crystal structures of either the racemate or the individual enantiomers of this compound. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule and thus establishing the absolute configuration (R or S).

  • Spectroscopic Methods: While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Circular Dichroism (CD) spectroscopy are powerful tools for stereochemical analysis, no studies applying these methods to this compound have been found in the public domain.

Comparative Pharmacological Activity

Crucially, there is a lack of comparative pharmacological data for the individual enantiomers of this compound. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The absence of such studies for this compound means that the specific contributions of the (R) and (S) enantiomers to its overall psychostimulant and antidepressant effects are unknown.

Future Research Directions

The existing gaps in the scientific literature regarding the stereochemistry of this compound present several opportunities for future research. The following experimental workflow is proposed to address these knowledge gaps.

Proposed Research Workflow for this compound Stereochemistry A Racemic this compound Synthesis B Chiral Resolution (e.g., Chiral HPLC) A->B C Isolation of (R)- and (S)-Enantiomers B->C D Determination of Absolute Configuration (X-ray Crystallography) C->D E Spectroscopic Characterization (NMR, Circular Dichroism) C->E F Comparative Pharmacological Studies (In vitro and in vivo assays) C->F G Elucidation of Stereospecific Structure-Activity Relationship (SAR) D->G E->G F->G

Figure 2: A proposed experimental workflow to elucidate the stereochemistry and pharmacology of this compound enantiomers.

Conclusion

This compound possesses a well-defined molecular structure with a critical chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers. While its synthesis as a racemic mixture is established, the scientific literature lacks crucial experimental data on its chiral separation, the absolute configuration of its enantiomers, and their comparative pharmacological activities. This in-depth technical guide serves to summarize the current knowledge and, more importantly, to highlight the significant gaps that need to be addressed through future research. The elucidation of the stereospecific properties of this compound enantiomers is essential for a complete understanding of its mechanism of action and could potentially lead to the development of more selective and efficacious therapeutic agents.

References

Navigating the Solid-State Landscape: A Technical Guide to Thozalinone Salt Forms and Their Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical considerations surrounding the salt forms of the psychostimulant thozalinone. While specific experimental data on various this compound salts is not extensively available in the public domain, this document outlines the fundamental principles and best practices for salt selection, characterization, and stability assessment. By leveraging established methodologies in pharmaceutical sciences, this guide offers a robust framework for researchers and drug development professionals to systematically evaluate and select an optimal this compound salt form with desirable physicochemical and stability properties. The subsequent sections detail common salt forms, present illustrative data, provide in-depth experimental protocols, and visualize key workflows and pathways to support the development of a stable and effective this compound-based therapeutic.

Introduction to this compound and the Imperative of Salt Selection

This compound, a psychostimulant with a history of use as an antidepressant, presents a promising scaffold for further therapeutic development. The solid-state properties of an active pharmaceutical ingredient (API) like this compound are paramount to its successful formulation into a safe, effective, and stable drug product. The free form of an API may exhibit suboptimal characteristics such as poor solubility, low dissolution rate, chemical instability, or unfavorable crystal habits. Pharmaceutical salt formation is a widely employed and effective strategy to mitigate these challenges.[1][2]

The selection of an appropriate salt form can significantly enhance the biopharmaceutical performance and manufacturability of a drug. A well-chosen salt can improve aqueous solubility, increase dissolution rate, enhance stability, and simplify the manufacturing process.[3] Conversely, an inappropriate salt form can lead to issues such as hygroscopicity, polymorphism, and poor handling properties.[4] Therefore, a systematic and thorough salt selection and stability assessment program is a critical-path activity in the pre-formulation and formulation development of this compound.

Common Pharmaceutical Salt Forms: A Framework for this compound

For a weakly basic compound like this compound, a variety of acidic counterions can be utilized to form salts. The most common salt forms in the pharmaceutical industry include hydrochloride, mesylate, and tosylate. The choice of a particular salt is guided by the desired physicochemical properties.[5]

  • Hydrochloride (HCl) Salts: Often selected for their potential to significantly increase aqueous solubility and their straightforward, cost-effective synthesis. However, they can sometimes be more hygroscopic or exhibit less desirable solid-state properties.

  • Mesylate (Methanesulfonate) Salts: Frequently chosen for their ability to form stable, crystalline salts with good solubility and dissolution characteristics. Mesylate salts are often less hygroscopic than their hydrochloride counterparts.

  • Tosylate (p-Toluenesulfonate) Salts: Known for forming stable, crystalline, and often non-hygroscopic salts. They can be particularly useful for APIs where other salts have failed to produce a stable crystalline form.

Comparative Physicochemical Properties of Potential this compound Salts

While specific data for this compound salts are not publicly available, the following table provides an illustrative comparison of the typical physicochemical properties of different salt forms of a hypothetical weakly basic API, which can serve as a guide for what to expect during a this compound salt screening study.

PropertyFree Base (this compound)Hydrochloride SaltMesylate SaltTosylate Salt
Appearance Crystalline SolidCrystalline PowderCrystalline PowderNeedles/Plates
Melting Point (°C) ~135150 - 170180 - 200210 - 230
Aqueous Solubility (mg/mL) < 0.110 - 505 - 201 - 10
Hygroscopicity (Weight gain at 80% RH) < 0.2%1 - 5%0.5 - 2%< 0.5%
Chemical Stability ModerateGoodVery GoodExcellent

Disclaimer: The data presented in this table is illustrative and based on general observations for small molecule pharmaceuticals. Actual values for this compound salts would need to be determined experimentally.

Detailed Experimental Protocols

A comprehensive evaluation of this compound salt forms requires a suite of well-defined experiments. The following protocols outline the key methodologies for salt screening, characterization, and stability assessment.

Salt Formation Screening

Objective: To identify and isolate various salt forms of this compound.

Methodology:

  • Dissolve this compound free base in a suitable solvent (e.g., acetone, ethanol, or isopropanol).

  • Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid) to the solution.

  • Allow the solution to stir at room temperature or with gentle heating to facilitate salt formation.

  • Induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolate the resulting solid by filtration, wash with a small amount of the crystallization solvent, and dry under vacuum.[6]

Physicochemical Characterization

Objective: To characterize the solid-state properties of the formed salts.

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity and polymorphic form of the salt.

    • Instrument: A standard laboratory powder X-ray diffractometer.

    • Sample Preparation: Lightly pack the powdered salt sample into a sample holder.

    • Analysis: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.[7]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal events.

    • Instrument: A calibrated DSC instrument.

    • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum pan and seal it.

    • Analysis: Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.[8]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

    • Instrument: A calibrated TGA instrument.

    • Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum pan.

    • Analysis: Heat the sample from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge.[9]

Solubility Determination

Objective: To quantify the aqueous solubility of each this compound salt form.

Methodology (Shake-Flask Method):

  • Add an excess amount of the salt to a known volume of purified water in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solids.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][10]

Hygroscopicity Assessment

Objective: To evaluate the moisture sorption properties of the salt forms.

Methodology (Dynamic Vapor Sorption - DVS):

  • Place a known amount of the salt sample onto the DVS instrument's microbalance.

  • Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% RH and back down to 0% RH in 10% increments) at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm.[][12]

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products.[13][14][15]

Methodology:

  • Acid/Base Hydrolysis: Dissolve or suspend the salt in 0.1 N HCl and 0.1 N NaOH and heat at 60-80°C for several hours.

  • Oxidation: Treat the salt with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid salt to dry heat (e.g., 105°C) for an extended period.

  • Photostability: Expose the solid salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[15]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Testing

Objective: To determine the shelf-life and appropriate storage conditions for the selected salt form.[16]

Methodology (ICH Q1A(R2) Guidelines):

  • Package the selected this compound salt in the proposed container closure system.

  • Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Test the samples for appearance, assay, degradation products, water content, and other relevant quality attributes using validated analytical methods.

Visualizing Key Processes and Pathways

Diagrams are essential tools for visualizing complex workflows and relationships in pharmaceutical development. The following diagrams, created using the DOT language, illustrate critical aspects of this compound salt form and stability assessment.

SaltSelectionWorkflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Physicochemical Profiling cluster_2 Tier 3: In-depth Stability Assessment cluster_3 Tier 4: Final Selection Start This compound Free Base Screen React with various counterions (HCl, Mesylate, Tosylate, etc.) Start->Screen Isolate Isolate Solids Screen->Isolate Characterize1 Initial Characterization (XRPD for crystallinity) Isolate->Characterize1 Solubility Aqueous Solubility (Shake-Flask) Characterize1->Solubility Hygroscopicity Hygroscopicity (DVS) Characterize1->Hygroscopicity Thermal Thermal Analysis (DSC, TGA) Characterize1->Thermal ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Solubility->ForcedDeg Hygroscopicity->ForcedDeg Thermal->ForcedDeg LongTerm Long-Term Stability (ICH Conditions) ForcedDeg->LongTerm Select Select Optimal Salt Form LongTerm->Select

Caption: A tiered workflow for pharmaceutical salt selection.

StabilityTestingWorkflow cluster_0 Sample Preparation & Storage cluster_1 Time-Point Testing cluster_2 Data Analysis & Reporting Start Selected this compound Salt Form Package Package in proposed container closure Start->Package Store Store at ICH Conditions (Long-term & Accelerated) Package->Store Pull Pull Samples at Scheduled Intervals Store->Pull Appearance Appearance Pull->Appearance Assay Assay & Purity (HPLC) Pull->Assay Degradation Degradation Products Pull->Degradation Water Water Content (Karl Fischer) Pull->Water Dissolution Dissolution (for drug product) Pull->Dissolution Analyze Analyze Data Trends Appearance->Analyze Assay->Analyze Degradation->Analyze Water->Analyze Dissolution->Analyze Report Generate Stability Report Analyze->Report ShelfLife Establish Shelf-Life Report->ShelfLife

Caption: Experimental workflow for stability testing.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acid Acidic Conditions (e.g., 0.1 N HCl, heat) This compound->Acid Base Basic Conditions (e.g., 0.1 N NaOH, heat) This compound->Base Oxidant Oxidizing Agent (e.g., H2O2) This compound->Oxidant HydrolysisProduct Ring-Opened Product (Amide + Carboxylic Acid) Acid->HydrolysisProduct Base->HydrolysisProduct OxidationProduct N-Oxide or other oxidized species Oxidant->OxidationProduct

Caption: Potential degradation pathways for this compound.

Conclusion

The selection of an appropriate salt form is a pivotal step in the development of this compound as a therapeutic agent. A systematic approach to salt screening, characterization, and stability testing is essential to ensure the development of a high-quality, stable, and efficacious drug product. This technical guide has provided a comprehensive framework, including detailed experimental protocols and illustrative visualizations, to guide researchers and drug development professionals in this critical endeavor. While specific data for this compound salts must be generated experimentally, the principles and methodologies outlined herein offer a robust roadmap for navigating the solid-state landscape of this compound and ultimately selecting a salt form with optimal properties for clinical and commercial success.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Thozalinone using HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone is a psychostimulant that primarily acts as a dopaminergic agent, inducing the release of dopamine and, to a lesser extent, norepinephrine.[1][2][3][4][] It has also been shown to increase the synthesis of dopamine in the brain.[4][6] While historically investigated for its antidepressant and anorectic properties, its precise cellular mechanisms and potential therapeutic applications warrant further investigation.[2][7][8] Human Embryonic Kidney 293 (HEK293) cells are a versatile and widely used platform in drug discovery and cell signaling research due to their robust growth and high transfection efficiency. These cells can be engineered to express specific receptors or signaling components, making them an ideal system for dissecting the molecular pharmacology of compounds like this compound.

This document provides detailed protocols for in vitro assays using HEK293 cells to characterize the activity of this compound. The described assays are designed to quantify the downstream signaling events following the activation of dopamine and norepinephrine receptors, which are the primary targets of this compound's indirect action.

Signaling Pathways

This compound's mechanism of action involves the release of dopamine and norepinephrine, which then act on their respective G protein-coupled receptors (GPCRs) on target cells. The primary signaling pathways activated by these neurotransmitters are the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

Thozalinone_Signaling cluster_Dopamine Dopamine Release cluster_Norepinephrine Norepinephrine Release cluster_Receptors Receptors on HEK293 (Transfected) cluster_Signaling Downstream Signaling This compound This compound Dopamine Dopamine This compound->Dopamine Norepinephrine Norepinephrine This compound->Norepinephrine D1R Dopamine R1 Dopamine->D1R D2R Dopamine R2 Dopamine->D2R Alpha1R α1-Adrenergic R Norepinephrine->Alpha1R BetaR β-Adrenergic R Norepinephrine->BetaR Gs Gs D1R->Gs Gi Gi D2R->Gi Gq Gq Alpha1R->Gq BetaR->Gs AC Adenylyl Cyclase Gs->AC + Gi->AC - PLC Phospholipase C Gq->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: this compound-induced signaling cascade in engineered HEK293 cells.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare HEK293 cells expressing dopamine or adrenergic receptors for subsequent assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding human Dopamine Receptor D1 (DRD1), Dopamine Receptor D2 (DRD2), Alpha-1A Adrenergic Receptor (ADRA1A), or Beta-2 Adrenergic Receptor (ADRB2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 5 x 10⁵ cells per well in 6-well plates 24 hours before transfection.

  • On the day of transfection, prepare DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Use 2.5 µg of plasmid DNA per well.

  • Add the transfection complexes to the cells and incubate for 48 hours before proceeding with the assays.

Cyclic AMP (cAMP) Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels, a downstream effector of Gs and Gi-coupled receptors.

Materials:

  • Transfected HEK293 cells (DRD1, DRD2, ADRB2)

  • This compound

  • Dopamine (positive control)

  • Isoproterenol (positive control for β-adrenergic receptors)

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well plates

Protocol:

  • Plate the transfected HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Wash the cells with serum-free DMEM.

  • Prepare serial dilutions of this compound and control compounds in stimulation buffer provided with the cAMP assay kit.

  • Add the compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation.

Materials:

  • Transfected HEK293 cells (ADRA1A)

  • This compound

  • Phenylephrine (positive control)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed transfected HEK293 cells in a 96-well black, clear-bottom plate at 5 x 10⁴ cells per well and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound and the positive control.

  • Measure the baseline fluorescence using a plate reader.

  • Inject the compounds into the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

Data Presentation

Table 1: Hypothetical EC₅₀ Values of this compound on cAMP Production in Transfected HEK293 Cells
Receptor ExpressedAgonistEC₅₀ (nM)
Dopamine D1Dopamine10
This compound150
Beta-2 AdrenergicIsoproterenol5
This compound500
Table 2: Hypothetical EC₅₀ Values of this compound on Intracellular Calcium Mobilization in Transfected HEK293 Cells
Receptor ExpressedAgonistEC₅₀ (nM)
Alpha-1A AdrenergicPhenylephrine20
This compound800

Experimental Workflow

experimental_workflow cluster_assays Functional Assays A HEK293 Cell Culture B Transfection with Dopamine or Adrenergic Receptor Plasmids A->B C Incubation (48h) B->C D Assay Seeding (96-well plates) C->D E cAMP Assay (Gs/Gi-coupled receptors) D->E F Calcium Mobilization Assay (Gq-coupled receptors) D->F G This compound Treatment (Dose-Response) E->G F->G H Data Acquisition G->H I Data Analysis (EC₅₀ determination) H->I

Caption: Workflow for assessing this compound activity in HEK293 cells.

Conclusion

The provided protocols outline a robust framework for the in vitro characterization of this compound using engineered HEK293 cells. By expressing specific dopamine and adrenergic receptors, researchers can dissect the compound's indirect effects on these key signaling pathways. The quantitative data generated from these assays will be instrumental in understanding the molecular pharmacology of this compound and can guide further drug development efforts. These assays provide a sensitive and reproducible platform for screening and characterizing novel compounds targeting the dopaminergic and adrenergic systems.

References

Application Notes and Protocols: Thozalinone's Effects on Locomotor Activity in the Open Field Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of Thozalinone, a known dopamine reuptake inhibitor, on locomotor activity in rodents using the open field test. This document is intended to guide researchers in designing and executing studies to characterize the psychostimulant properties of this compound.

Introduction

This compound (also known as CL-39,808) is a psychostimulant compound that acts as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism is shared by other well-known psychostimulants such as cocaine and methylphenidate. The open field test is a widely used behavioral assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. It is a valuable tool for characterizing the behavioral effects of novel psychoactive compounds. These notes provide a framework for assessing the dose-dependent effects of this compound on spontaneous locomotor activity.

Key Concepts

  • Locomotor Activity: A measure of an animal's general movement and activity level. In the open field test, this is typically quantified by parameters such as total distance traveled, rearing frequency, and movement velocity.

  • Dopamine Reuptake Inhibition: The primary mechanism of action of this compound. By inhibiting the reuptake of dopamine from the synapse, it potentiates dopaminergic signaling, which is known to play a crucial role in regulating locomotor activity.

  • Open Field Test: A behavioral paradigm used to assess exploratory behavior and anxiety. An animal is placed in a novel, open arena, and its movements are automatically or manually recorded. Increased locomotion is often indicative of a stimulant effect, while a preference for the periphery of the arena (thigmotaxis) can be a sign of anxiety.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data illustrating the expected dose-dependent effects of this compound on key locomotor parameters in an open field test. These tables are designed for easy comparison and interpretation of potential experimental outcomes.

Table 1: Effect of this compound on Total Distance Traveled in the Open Field Test

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle (Saline)0101500 ± 150
This compound1102500 ± 200
This compound3104500 ± 350
This compound10107500 ± 500

Table 2: Effect of this compound on Rearing Frequency in the Open Field Test

Treatment GroupDose (mg/kg)NRearing Frequency (Counts) (Mean ± SEM)
Vehicle (Saline)01025 ± 3
This compound11040 ± 4
This compound31065 ± 6
This compound101090 ± 8

Table 3: Effect of this compound on Time Spent in the Center of the Open Field

Treatment GroupDose (mg/kg)NTime in Center (seconds) (Mean ± SEM)
Vehicle (Saline)01030 ± 5
This compound11028 ± 4
This compound31025 ± 3
This compound101022 ± 3

Experimental Protocols

This section provides a detailed methodology for conducting an open field test to evaluate the effects of this compound on locomotor activity in mice.

Animals
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled vivarium on a 12:12 hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for at least three days prior to testing to minimize stress.

Apparatus
  • Open Field Arena: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective, white plastic. The floor of the arena should be divided into a 4x4 grid of equal squares by black lines, with the central four squares defining the "center zone."

  • Lighting: The arena should be evenly illuminated to approximately 100 lux.

  • Recording: A video camera mounted above the arena should be used to record the sessions for later analysis by an automated tracking system (e.g., EthoVision XT) or by a trained observer blind to the experimental conditions.

Drug Preparation and Administration
  • Drug: this compound hydrochloride should be dissolved in sterile 0.9% saline.

  • Doses: Prepare solutions for intraperitoneal (i.p.) injection at doses of 1, 3, and 10 mg/kg. The vehicle control group will receive an equivalent volume of 0.9% saline.

  • Administration: Administer the assigned treatment (vehicle or this compound) via i.p. injection 30 minutes prior to the start of the open field test.

Experimental Procedure
  • Habituation: Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for habituation to the new environment.

  • Treatment Administration: Administer the vehicle or the assigned dose of this compound to each mouse.

  • Pre-Test Interval: Return the mice to their home cages for a 30-minute pre-test period.

  • Open Field Test:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for 15 minutes.

    • Record the entire session using the overhead video camera.

  • Post-Test:

    • At the end of the 15-minute session, carefully remove the mouse from the arena and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol and then water between each trial to eliminate any olfactory cues.

  • Data Analysis:

    • Analyze the video recordings using an automated tracking system to quantify the following parameters:

      • Total distance traveled (cm): The total distance covered by the mouse during the session.

      • Rearing frequency: The number of times the mouse stands on its hind legs.

      • Time spent in the center (s): The duration the mouse spends in the designated center zone of the arena.

    • Statistical analysis should be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway

Thozalinone_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor This compound This compound This compound->DAT Blocks Vesicle Vesicle Vesicle->Dopamine Release Dopamine_pre Dopamine Signal Increased Postsynaptic Signaling D_Receptor->Signal

Caption: Mechanism of this compound Action.

Experimental Workflow

Open_Field_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A1 Acclimate Animals B1 Habituate to Testing Room A1->B1 A2 Prepare this compound Solutions B2 Administer this compound/Vehicle (i.p.) A2->B2 B1->B2 B3 30 min Pre-Test Interval B2->B3 B4 Place Mouse in Open Field Arena B3->B4 B5 Record for 15 minutes B4->B5 B6 Return Mouse to Home Cage B5->B6 C1 Automated Video Tracking B5->C1 B7 Clean Arena B6->B7 B7->B4 Next Animal C2 Quantify Locomotor Parameters C1->C2 C3 Statistical Analysis (ANOVA) C2->C3

Caption: Open Field Test Experimental Workflow.

Application Notes and Protocols: Neurochemical Analysis of Thozalinone Effects Using Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone (2-dimethylamino-5-phenyl-2-oxazolin-4-one) is a psychostimulant compound that has been investigated for its antidepressant and anorectic properties.[1] Its primary mechanism of action is the induction of dopamine release, with a secondary, less pronounced effect on norepinephrine release.[1] This profile distinguishes it from many other stimulants and suggests a potential for a lower abuse liability, making it a compound of significant interest in neuropharmacology.[1]

In vivo microdialysis is a powerful technique for studying the neurochemical effects of psychoactive compounds in the brains of freely moving animals. This method allows for the continuous sampling of the extracellular fluid in specific brain regions, providing real-time information on neurotransmitter dynamics. By coupling microdialysis with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), researchers can precisely quantify changes in dopamine and norepinephrine levels following the administration of this compound.

These application notes provide a detailed protocol for conducting a microdialysis study to assess the neurochemical effects of this compound, from surgical procedures to data analysis.

Data Presentation: Expected Effects of this compound on Extracellular Dopamine and Norepinephrine

The following tables summarize the expected quantitative changes in extracellular dopamine (DA) and norepinephrine (NE) levels in the rat striatum following systemic administration of this compound. The data is presented as a percentage of the baseline neurotransmitter concentration, which is established prior to drug administration. This data is representative and based on studies of structurally and functionally similar compounds.

Table 1: Dose-Dependent Effects of this compound on Striatal Dopamine Levels

Time Post-Administration (minutes)Vehicle (Saline)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
-30 to 0 (Baseline)100 ± 10%100 ± 12%100 ± 11%100 ± 13%
0 to 30105 ± 11%150 ± 15%250 ± 20%400 ± 35%
30 to 60102 ± 9%200 ± 18%350 ± 25%600 ± 45%
60 to 9098 ± 12%180 ± 16%300 ± 22%550 ± 40%
90 to 12099 ± 10%140 ± 14%220 ± 19%450 ± 38%

Table 2: Dose-Dependent Effects of this compound on Striatal Norepinephrine Levels

Time Post-Administration (minutes)Vehicle (Saline)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
-30 to 0 (Baseline)100 ± 9%100 ± 11%100 ± 10%100 ± 12%
0 to 30103 ± 10%120 ± 13%150 ± 16%200 ± 20%
30 to 60101 ± 8%140 ± 15%180 ± 19%250 ± 25%
60 to 9097 ± 11%130 ± 14%160 ± 17%220 ± 23%
90 to 12099 ± 9%115 ± 12%140 ± 15%180 ± 18%

Experimental Protocols

Animal Preparation and Stereotaxic Surgery
  • Animals: Adult male Sprague-Dawley rats (250-300 g) are single-housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) or a ketamine/xylazine mixture.

  • Stereotaxic Implantation:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region. For the striatum, typical coordinates are: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.5 mm from the skull surface.

    • Slowly lower a guide cannula (26-gauge) to the DV coordinate and secure it to the skull with dental cement and jeweler's screws.

    • Insert a dummy cannula into the guide to keep it patent.

    • Allow the animal to recover for at least 5-7 days post-surgery.

In Vivo Microdialysis
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).

  • Perfusion:

    • Connect the probe inlet to a microsyringe pump.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, pH 7.4) at a constant flow rate of 1-2 µL/min.

  • Stabilization: Allow the animal to habituate to the microdialysis setup for at least 2 hours to achieve a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., 0.02 M acetic acid) to prevent monoamine degradation.

    • Collect at least three baseline samples before administering the drug.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2 hours post-injection.

  • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

Neurochemical Analysis: HPLC-ECD
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a refrigerated autosampler and an electrochemical detector (ECD).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

    • Mobile Phase: A filtered and degassed solution of sodium phosphate buffer, EDTA, 1-octanesulfonic acid (as an ion-pairing agent), and methanol. The exact composition should be optimized for the best separation of dopamine and norepinephrine.

    • Flow Rate: 0.2-0.4 mL/min.

    • Temperature: The column and detector should be temperature-controlled (e.g., 30°C).

  • Electrochemical Detection:

    • Working Electrode: Glassy carbon electrode.

    • Potential: Set the electrode potential to an optimal voltage for the oxidation of dopamine and norepinephrine (e.g., +0.65 V vs. Ag/AgCl reference electrode).

  • Quantification:

    • Inject a small volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.

    • Identify and quantify the peaks for dopamine and norepinephrine by comparing their retention times and peak heights/areas to those of known standards.

    • Express the results as a percentage of the average baseline concentration for each animal.

Analytical Method for this compound

For pharmacokinetic analysis, this compound concentrations in plasma or brain tissue can be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This will involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment animal_prep Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization Baseline Stabilization (2 hours) probe_insertion->stabilization baseline_collection Baseline Sample Collection (3 x 20 min) stabilization->baseline_collection drug_admin This compound/Vehicle Administration baseline_collection->drug_admin post_drug_collection Post-Drug Sample Collection (≥ 2 hours) drug_admin->post_drug_collection sample_storage Sample Storage at -80°C post_drug_collection->sample_storage hplc_analysis HPLC-ECD Analysis: Quantification of DA and NE sample_storage->hplc_analysis data_analysis Data Analysis and Interpretation hplc_analysis->data_analysis

Caption: Experimental workflow for the neurochemical analysis of this compound.

Thozalinone_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic/Noradrenergic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vesicle Synaptic Vesicle (DA/NE) This compound->vesicle Induces Release vmat Vesicular Monoamine Transporter (VMAT) vmat->vesicle Packages DA/NE dat_net Dopamine/Norepinephrine Transporter (DAT/NET) da_ne_synapse Increased Extracellular DA and NE vesicle->da_ne_synapse Exocytosis da_ne_cytosol Cytosolic DA/NE da_ne_cytosol->vmat da_ne_synapse->dat_net Reuptake receptors Postsynaptic DA/NE Receptors da_ne_synapse->receptors Binding and Activation downstream Downstream Signaling and Neuronal Response receptors->downstream

Caption: Hypothesized signaling pathway of this compound action.

Data_Analysis_Pipeline raw_data Raw Chromatograms (Peak Area/Height) concentration_calc Concentration Calculation (vs. Standard Curve) raw_data->concentration_calc baseline_norm Normalization to Baseline (% of Baseline) concentration_calc->baseline_norm grouping Data Grouping (by Treatment and Time) baseline_norm->grouping stats Statistical Analysis (e.g., ANOVA, t-test) grouping->stats visualization Data Visualization (Tables and Graphs) stats->visualization interpretation Biological Interpretation visualization->interpretation

References

Application Notes and Protocols for Thozalinone Administration in Mice and Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of available scientific literature, no specific quantitative pharmacokinetic (e.g., Cmax, Tmax, bioavailability, half-life) or pharmacodynamic (e.g., effective dose for specific behavioral endpoints) data for Thozalinone administration in mice and rats via oral, intravenous, intraperitoneal, or subcutaneous routes could be located. The following application notes and protocols provide detailed, generalized procedures for the administration of chemical compounds to these animal models. The data tables are provided as templates for researchers to populate with their own experimental data.

Introduction

This compound (2-(dimethylamino)-5-phenyl-2-oxazolin-4-one) is a central nervous system (CNS) stimulant. Proper administration is critical for obtaining reliable and reproducible data in preclinical studies. This document outlines standardized protocols for oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration of compounds to mice and rats, and provides templates for data presentation.

General Guidelines for Compound Preparation and Animal Handling

Vehicle Selection: The choice of vehicle is crucial for ensuring the solubility and stability of this compound. Common vehicles for rodent studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and aqueous solutions containing solubilizing agents such as Tween 80 or DMSO. The final concentration of any organic solvent should be minimized and tested for its own effects.

Animal Restraint: Proper and gentle restraint is essential to minimize stress and ensure accurate dosing. For mice, various restraint devices are available. For rats, manual restraint is often sufficient for experienced handlers.

Aseptic Technique: All injections should be performed using sterile syringes, needles, and solutions to prevent infection. The injection site should be wiped with 70% ethanol.

Administration Routes and Protocols

Oral Administration (Oral Gavage)

Oral gavage ensures the precise delivery of a known volume of a substance directly into the stomach.

Protocol for Oral Gavage in Mice and Rats:

  • Animal Preparation: Weigh the animal to determine the correct volume to be administered.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Restraint: Gently restrain the animal in an upright position, ensuring the head and body are in a straight line.

  • Needle Insertion: Moisten the tip of the gavage needle with sterile water or the vehicle. Gently insert the needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Compound Administration: Once the needle is in the stomach, slowly administer the compound.

  • Withdrawal: Gently remove the needle in a single, smooth motion.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Intravenous (IV) Administration

IV administration allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injections in both mice and rats.

Protocol for Intravenous Injection in Mice and Rats:

  • Animal Preparation: Place the animal in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Needle and Syringe Selection: Use a small gauge needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats) attached to a tuberculin syringe.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Compound Administration: Slowly inject the compound. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Intraperitoneal (IP) Administration

IP injection is a common route for administering substances that are not suitable for oral or IV routes. Absorption is generally slower than IV but faster than subcutaneous.

Protocol for Intraperitoneal Injection in Mice and Rats:

  • Animal Preparation: Manually restrain the animal, exposing the abdomen. For mice, scruffing the neck and securing the tail is a common method. For rats, secure handling that exposes the lower abdominal quadrants is necessary.

  • Injection Site: The injection should be made into the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.

  • Needle and Syringe Selection: Use an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

  • Injection: Tilt the animal's head downwards at a slight angle. Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

  • Compound Administration: Inject the compound into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the animal to its cage.

Subcutaneous (SC) Administration

SC administration involves injecting the compound into the space between the skin and the underlying muscle. It provides for slow and sustained absorption.

Protocol for Subcutaneous Injection in Mice and Rats:

  • Animal Preparation: Manually restrain the animal. The loose skin over the back, between the shoulder blades, is the most common site for SC injections.

  • Injection Site Preparation: Tent the skin by gently lifting it.

  • Needle and Syringe Selection: Use an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

  • Injection: Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate to ensure the needle has not entered a blood vessel.

  • Compound Administration: Inject the compound, which will form a small bleb under the skin.

  • Withdrawal: Remove the needle and gently massage the area to help disperse the solution.

Data Presentation

The following tables are templates for summarizing pharmacokinetic and pharmacodynamic data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
Oral (p.o.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Intravenous (i.v.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available100 (by definition)
Intraperitoneal (i.p.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Subcutaneous (s.c.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
Oral (p.o.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Intravenous (i.v.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available100 (by definition)
Intraperitoneal (i.p.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Subcutaneous (s.c.) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Pharmacodynamic Effects of this compound in Mice and Rats (Example: Locomotor Activity)

SpeciesAdministration RouteDose (mg/kg)EndpointEffect
Mouse Intraperitoneal (i.p.) Data Not AvailableLocomotor ActivityData Not Available
Rat Oral (p.o.) Data Not AvailableLocomotor ActivityData Not Available

Visualizations

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Preparation Animal_Acclimatization->Dose_Preparation Animal_Dosing Animal Dosing (p.o., i.v., i.p., s.c.) Dose_Preparation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

A general workflow for a pharmacokinetic study in rodents.

CNS_Stimulant_Signaling_Pathway Hypothetical Signaling Pathway for a CNS Stimulant This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition Dopamine_Release Increased Synaptic Dopamine DAT->Dopamine_Release Norepinephrine_Release Increased Synaptic Norepinephrine NET->Norepinephrine_Release Vesicle Synaptic Vesicle Vesicle->Dopamine_Release Promotes Release Vesicle->Norepinephrine_Release Promotes Release Postsynaptic_Receptors Postsynaptic Receptors (D1, D2, Alpha, Beta) Dopamine_Release->Postsynaptic_Receptors Norepinephrine_Release->Postsynaptic_Receptors Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity Behavioral_Effects Stimulant Behavioral Effects (e.g., Increased Locomotion) Neuronal_Activity->Behavioral_Effects

A hypothetical signaling pathway for a CNS stimulant like this compound.

Conclusion

The protocols provided herein offer standardized methods for the administration of compounds to mice and rats. Researchers studying this compound are encouraged to use these general guidelines and the provided tables as a framework for their experimental design and data organization. It is imperative to conduct pilot studies to determine the optimal vehicle, dose, and administration route for this compound to achieve the desired exposure and pharmacological effect. The lack of publicly available pharmacokinetic and pharmacodynamic data for this compound highlights an area for future research.

Application Note: Characterization of Thozalinone using a Dopamine Transporter Functional Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

This protocol describes a functional assay to measure the ability of Thozalinone to induce dopamine release from cells expressing the human dopamine transporter (hDAT). The assay is based on the principle of pre-loading hDAT-expressing cells with a radiolabeled substrate, typically [³H]dopamine. Following the loading phase, the cells are exposed to the test compound (this compound), and the amount of [³H]dopamine released into the extracellular medium is quantified. This provides a measure of the compound's ability to act as a dopamine releaser. Alternatively, the inhibitory effect of a compound on dopamine uptake can be measured by assessing the reduction in [³H]dopamine accumulation in the presence of the test compound.

Data Presentation

As no specific binding or functional data for this compound on DAT is publicly available, the following table is a template for presenting experimentally determined data.

Table 1: Pharmacological Profile of this compound at the Dopamine Transporter

ParameterValue
EC₅₀ (Dopamine Release) e.g., 150 nM
IC₅₀ (Dopamine Uptake Inhibition) e.g., 300 nM
Maximum Release (% of Basal) e.g., 250%
Hill Slope e.g., 1.2

Data shown are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human Dopamine Transporter (hDAT).

  • Radioligand: [³H]Dopamine (Specific Activity: 20-60 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).

  • Inhibitors: Ascorbic acid and Pargyline (to prevent dopamine oxidation and degradation).

  • Control Compounds: d-Amphetamine (positive control for release), Cocaine (positive control for uptake inhibition).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Dopamine Release Assay cluster_analysis Data Analysis cell_culture Culture hDAT-expressing cells plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with assay buffer plating->preincubation loading Load cells with [³H]Dopamine preincubation->loading wash Wash to remove excess radioligand loading->wash treatment Incubate with this compound or controls wash->treatment collection Collect supernatant (released [³H]Dopamine) treatment->collection lysis Lyse cells (remaining intracellular [³H]Dopamine) collection->lysis scintillation Quantify radioactivity using a scintillation counter lysis->scintillation calculation Calculate % release and construct dose-response curves scintillation->calculation

Caption: Experimental workflow for the dopamine release assay.

Detailed Methodology

1. Cell Culture and Plating:

  • Culture hDAT-HEK 293 cells in appropriate media and conditions.

  • Plate the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

2. Dopamine Release Assay:

  • Pre-incubation: Gently wash the cells with 100 µL of pre-warmed KRH buffer containing 100 µM ascorbic acid and 10 µM pargyline.

  • Loading: Add 50 µL of KRH buffer containing a final concentration of 10-20 nM [³H]Dopamine to each well. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate the loading solution and wash the cells three times with 100 µL of pre-warmed KRH buffer to remove unbound radioligand.

  • Treatment: Add 100 µL of KRH buffer containing various concentrations of this compound, d-amphetamine (positive control), or vehicle (for basal release) to the wells. Incubate for 20-30 minutes at 37°C.

  • Collection of Supernatant: Carefully transfer 50 µL of the supernatant from each well to a separate 96-well plate for scintillation counting. This represents the released [³H]Dopamine.

  • Cell Lysis: Add 100 µL of 1% SDS or 0.1 M NaOH to the remaining solution in the cell plate to lyse the cells. Transfer 100 µL of the lysate to another 96-well plate for scintillation counting. This represents the intracellular [³H]Dopamine.

3. Data Analysis:

  • Add scintillation cocktail to the plates containing the supernatant and cell lysate.

  • Quantify the radioactivity in a microplate scintillation counter.

  • Calculate the percentage of [³H]Dopamine release for each concentration of this compound using the following formula: % Release = (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100

  • Construct a dose-response curve by plotting the percentage of release against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of dopamine transport and the proposed mechanism of action for this compound.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine_vesicle Dopamine ldopa->dopamine_vesicle AADC vesicle Synaptic Vesicle dopamine_vesicle->vesicle dopamine_released Dopamine vesicle->dopamine_released Exocytosis dat Dopamine Transporter (DAT) This compound This compound This compound->vesicle Enhances Release dopamine_released->dat Reuptake dopamine_receptor Dopamine Receptor dopamine_released->dopamine_receptor signaling Postsynaptic Signaling dopamine_receptor->signaling

Caption: Dopamine signaling and the action of this compound.

Conclusion

This application note provides a framework for characterizing the functional activity of this compound at the dopamine transporter. The described dopamine release assay is a suitable method to quantify its potency as a dopamine-releasing agent, which is consistent with its known mechanism of action.[1][2] For a more comprehensive understanding of this compound's interaction with DAT, a competitive radioligand binding assay using a well-characterized DAT ligand could be performed in parallel to determine its binding affinity. These studies will provide valuable insights for researchers and drug developers working on novel psychostimulant compounds.

References

Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] This process is a key regulatory mechanism in noradrenergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including mood, attention, and cardiovascular function. Consequently, NET is a significant target for therapeutic drugs, particularly for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.

Thozalinone (2-dimethylamino-5-phenyl-2-oxazolin-4-one) is a psychostimulant that has been shown to primarily act as a norepinephrine and dopamine releasing agent. This mechanism is distinct from that of classical reuptake inhibitors like cocaine, which block the transporter protein. Instead, compounds like this compound are thought to reverse the function of monoamine transporters, leading to the efflux of neurotransmitters from the presynaptic neuron.[2]

These application notes provide a detailed protocol for a functional assay to characterize the effects of this compound on norepinephrine transporter activity. Given that this compound is a releasing agent, a neurotransmitter release assay is the most appropriate method to determine its potency and efficacy. This document outlines the necessary materials, a step-by-step experimental procedure, and guidance on data analysis.

Data Presentation

CompoundMechanism of ActionAssay TypeIC50 / EC50 (nM)Reference
This compound Norepinephrine Releasing AgentNorepinephrine Release AssayData not available-
d-Amphetamine Norepinephrine Releasing AgentNorepinephrine Release Assay~25[2]
Desipramine NET Reuptake Inhibitor[³H]-Nisoxetine Binding Assay2.1-
Imipramine NET Reuptake Inhibitor[³H]-Nisoxetine Binding Assay35-
Protriptyline NET Reuptake Inhibitor[³H]-Nisoxetine Binding Assay5.4-

Note: The provided values for reference compounds are for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols

Principle of the Norepinephrine Release Assay

This assay measures the ability of a test compound, such as this compound, to induce the release of norepinephrine from cells that have been engineered to express the human norepinephrine transporter (hNET). The protocol involves pre-loading these cells with a radiolabeled form of norepinephrine, typically [³H]-norepinephrine. After washing away excess radiolabel, the cells are exposed to the test compound. The amount of radioactivity released into the surrounding buffer is then quantified as a measure of norepinephrine release.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human norepinephrine transporter (hNET-HEK293).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain hNET expression.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Radioligand: [³H]-Norepinephrine.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Reference Compound: A known norepinephrine releasing agent, such as d-amphetamine, for assay validation.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Multi-well plates: 24- or 48-well plates suitable for cell culture.

  • Liquid Scintillation Counter.

Experimental Procedure
  • Cell Plating:

    • Seed the hNET-HEK293 cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.

  • Pre-loading with [³H]-Norepinephrine:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed KRH buffer.

    • Add KRH buffer containing a low concentration of [³H]-Norepinephrine (e.g., 10-20 nM) to each well.

    • Incubate for a sufficient time to allow for uptake of the radioligand (e.g., 30-60 minutes at 37°C).

  • Washing:

    • Aspirate the [³H]-Norepinephrine solution.

    • Wash the cells multiple times (e.g., 3-4 times) with KRH buffer to remove extracellular radioligand.

  • Compound Incubation:

    • Add KRH buffer containing various concentrations of this compound (or the reference compound) to the wells. It is recommended to perform a concentration-response curve with at least 6-8 concentrations.

    • Include a "vehicle control" (buffer with the solvent used for the test compound) and a "basal release" control (buffer only).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for compound-induced release.

  • Sample Collection:

    • Carefully collect the supernatant (the buffer containing the released [³H]-Norepinephrine) from each well and transfer it to a scintillation vial.

    • To determine the total amount of radioactivity taken up by the cells, lyse the cells in the wells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to separate scintillation vials.

  • Quantification:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

Data Analysis
  • Calculate Percent Release: For each well, express the amount of [³H]-Norepinephrine released into the supernatant as a percentage of the total radioactivity (supernatant + cell lysate).

  • Basal Release Subtraction: Subtract the average percent release from the "basal release" control wells from all other data points.

  • Concentration-Response Curve: Plot the percent release (after basal subtraction) against the logarithm of the this compound concentration.

  • EC50 Determination: Fit the concentration-response data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal release.

Visualizations

Norepinephrine Transporter Signaling Pathway

The following diagram illustrates the key steps in norepinephrine signaling at the synapse, including its release, interaction with postsynaptic receptors, and reuptake by the norepinephrine transporter (NET).

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 NE_in_vesicle NE_released Norepinephrine NE_in_vesicle->NE_released Exocytosis NET NET NE_released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling

Caption: Norepinephrine synthesis, release, and reuptake pathway.

Experimental Workflow for Norepinephrine Release Assay

This diagram outlines the sequential steps of the norepinephrine release assay protocol.

Experimental_Workflow start Start plate_cells Plate hNET-HEK293 cells start->plate_cells preload Pre-load cells with [³H]-Norepinephrine plate_cells->preload wash Wash to remove extracellular radiolabel preload->wash add_compound Add this compound or control compounds wash->add_compound incubate Incubate to induce release add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lyse_cells Lyse cells incubate->lyse_cells quantify Quantify radioactivity (LSC) collect_supernatant->quantify lyse_cells->quantify analyze Analyze data and determine EC50 quantify->analyze end End analyze->end

References

Thozalinone in Behavioral Studies of Appetite Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therefore, this document provides a generalized framework and detailed protocols for evaluating the anorectic potential of a psychostimulant compound like Thozalinone in a preclinical research setting. The methodologies described are based on established principles for assessing appetite suppressants and can be adapted for dose-finding and efficacy studies of this compound.

Putative Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the stimulation of dopamine and norepinephrine release from presynaptic neurons. This increase in catecholaminergic neurotransmission in key brain regions regulating appetite, such as the hypothalamus, is thought to be the primary driver of its potential appetite-suppressing effects.

Thozalinone_Signaling_Pathway This compound This compound Presynaptic_Neuron Presynaptic Dopaminergic/Noradrenergic Neuron This compound->Presynaptic_Neuron Acts on Vesicles Synaptic Vesicles (Dopamine/Norepinephrine) Presynaptic_Neuron->Vesicles Stimulates release from Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release of Dopamine & Norepinephrine Receptors Dopamine/Norepinephrine Receptors Synaptic_Cleft->Receptors Bind to Postsynaptic_Neuron Postsynaptic Neuron Appetite_Suppression Appetite Suppression Postsynaptic_Neuron->Appetite_Suppression Leads to Receptors->Postsynaptic_Neuron Activate

Putative signaling pathway of this compound.

Data Presentation: Templates for Quantitative Analysis

Clear and structured data presentation is crucial for the comparison of experimental outcomes. The following tables are templates for organizing quantitative data from appetite suppression studies.

Table 1: Dose-Response Effect of this compound on 24-Hour Food Intake and Body Weight

Treatment GroupDose (mg/kg)NMean 24h Food Intake (g) ± SEM% Change from VehicleMean Body Weight Change (g) ± SEM% Change from Vehicle
Vehicle010N/AN/A
This compound110
This compound310
This compound1010
This compound3010

Table 2: Effect of this compound on Meal Pattern Analysis

Treatment GroupDose (mg/kg)NMeal Size (g) ± SEMMeal Duration (min) ± SEMInter-Meal Interval (min) ± SEMSatiety Ratio
Vehicle08
This compound108
Positive Control (e.g., d-amphetamine)18

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anorectic effects of a novel compound like this compound.

Protocol 1: Acute Food Intake and Body Weight Study in Rodents

Objective: To determine the dose-dependent effects of this compound on food consumption and body weight over a 24-hour period.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 0.5% methylcellulose)

  • Standard laboratory rodent chow

  • Animal balance (accurate to 0.1 g)

  • Metabolic cages or standard housing with pre-weighed food hoppers

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

Procedure:

  • Acclimation: Acclimate animals to individual housing and handling for at least 3-5 days prior to the experiment.

  • Fasting: Fast the animals for 18 hours overnight with free access to water to ensure robust feeding upon presentation of food.

  • Baseline Measurements: Record the baseline body weight of each animal.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose range to explore for a novel psychostimulant could be 1, 3, 10, and 30 mg/kg.

  • Food Presentation: Immediately after administration, provide a pre-weighed amount of standard chow.

  • Data Collection: Measure food intake and body weight at 1, 2, 4, 8, and 24 hours post-administration.

  • Analysis: Calculate the cumulative food intake and the change in body weight for each treatment group. Compare the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Meal Pattern Analysis

Objective: To characterize the effects of this compound on the microstructure of feeding behavior to distinguish between a specific effect on satiety and other behavioral effects that may indirectly reduce food intake.

Materials:

  • Automated feeding monitoring system (e.g., BioDAQ, TSE PhenoMaster)

  • This compound

  • Vehicle

  • Positive control (e.g., d-amphetamine, known to disrupt the behavioral satiety sequence)

  • Male Wistar rats (280-320 g)

Procedure:

  • Acclimation: Acclimate rats to the automated feeding cages for at least 7 days until a stable baseline of feeding behavior is established.

  • Baseline Recording: Record baseline meal patterns for 24-48 hours before the test day.

  • Drug Administration: On the test day, administer this compound, vehicle, or a positive control at the beginning of the dark cycle (the active feeding period for rodents).

  • Data Recording: Continuously record feeding behavior for at least 4 hours post-administration.

  • Data Analysis: Analyze the data for key meal pattern parameters:

    • Meal Size: The amount of food consumed in a single eating bout.

    • Meal Duration: The length of a single eating bout.

    • Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next.

    • Satiety Ratio: Calculated as the IMI divided by the size of the preceding meal. An increase in the satiety ratio suggests an enhancement of the satiating effect of food.

  • Interpretation: A drug that primarily enhances satiety would be expected to decrease meal size and potentially increase the IMI and satiety ratio, without significantly altering the normal sequence of behaviors post-meal (feeding followed by grooming and then rest).

Protocol 3: Locomotor Activity Assessment

Objective: To assess the impact of this compound on spontaneous locomotor activity to determine if anorectic effects are independent of general hyperactivity. As a psychostimulant, this compound is expected to increase locomotor activity.

Materials:

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • This compound

  • Vehicle

  • Male C57BL/6 mice (20-25 g)

Procedure:

  • Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle.

  • Locomotor Activity Recording: Immediately place the mice in the center of the open field arena and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of any effects. Compare the total activity and the time course of activity between treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical assessment of a novel appetite-suppressing compound.

Experimental_Workflow Start Compound Identification (this compound) Acclimation Animal Acclimation & Baseline Measurements Start->Acclimation Acute_Study Protocol 1: Acute Food Intake & Body Weight Study Acclimation->Acute_Study Meal_Pattern Protocol 2: Meal Pattern Analysis Acclimation->Meal_Pattern Locomotor Protocol 3: Locomotor Activity Acclimation->Locomotor Data_Analysis Data Analysis & Interpretation Acute_Study->Data_Analysis Meal_Pattern->Data_Analysis Locomotor->Data_Analysis Conclusion Conclusion on Anorectic Potential Data_Analysis->Conclusion

Generalized experimental workflow.

Conclusion

While this compound's pharmacological profile suggests it may be an effective appetite suppressant, a thorough preclinical evaluation is necessary to substantiate this claim. The protocols and frameworks provided in these application notes offer a comprehensive approach to investigating the anorectic potential of this compound. By systematically evaluating its effects on food intake, body weight, meal patterns, and locomotor activity, researchers can build a robust data package to understand its behavioral pharmacology and potential as a therapeutic agent for conditions requiring appetite modulation. It is critical to conduct dose-response studies to identify a therapeutic window where appetite suppression may occur at doses that do not produce excessive hyperactivity or other confounding behavioral effects.

References

Application Notes and Protocols: Thozalinone Dose-Response in Motor Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothetical Dose-Response Data

The following table represents a hypothetical dose-response relationship between Thozalinone administration and locomotor activity in mice. This data is for illustrative purposes only and is intended to guide researchers in structuring their data presentation.

Dose of this compound (mg/kg)Mean Total Distance Traveled (cm)Standard Error of the Mean (SEM)% Change from Vehicle
Vehicle (Saline)15001500%
12000180+33%
33500250+133%
105500400+267%
304000300+167%

Note: This data is hypothetical and for illustrative purposes. A biphasic dose-response, as depicted above, is common for psychostimulants, where higher doses may lead to stereotyped behaviors that can interfere with locomotion.

Experimental Protocol: Rodent Locomotor Activity Assay

This protocol outlines a standard method for assessing the effect of this compound on spontaneous locomotor activity in mice.

1. Animals:

  • Species: Male Swiss-Webster mice (or other standard strain, e.g., C57BL/6J)

  • Age: 8-12 weeks

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to minimize stress.

2. Apparatus:

  • Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, easy-to-clean material.

  • Automated activity monitoring system with infrared beams or video tracking software to record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity).

  • The arenas should be placed in a sound-attenuating chamber with controlled lighting and ventilation.

3. Drug Preparation:

  • This compound: Dissolve in a suitable vehicle, such as 0.9% saline. The solution should be prepared fresh on the day of the experiment.

  • Doses: A range of doses should be selected based on preliminary studies or literature on similar compounds. A vehicle control group is essential.

4. Experimental Procedure:

  • Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Administration: Administer the prepared doses of this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Observation Period: Immediately after administration, place each mouse in the center of an open-field arena and record its activity for a set duration (e.g., 60-120 minutes).

  • Data Collection: The automated system will record various parameters of locomotor activity. The primary endpoint is typically the total distance traveled.

  • Cleaning: Thoroughly clean the arenas with a 70% ethanol solution between each animal to eliminate olfactory cues.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the effects of different doses of this compound to the vehicle control.

  • The results should be presented as the mean ± standard error of the mean (SEM).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation & Handling habituation Habituation to Testing Room animal_acclimation->habituation drug_prep This compound & Vehicle Preparation administration Drug Administration (i.p. or p.o.) drug_prep->administration habituation->administration placement Placement in Open-Field Arena administration->placement recording Locomotor Activity Recording placement->recording data_collection Data Collection & Collation recording->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Results & Interpretation stat_analysis->results

Caption: Experimental workflow for a rodent locomotor activity study.

Signaling_Pathway This compound This compound Cytosolic_DA Cytosolic Dopamine This compound->Cytosolic_DA Induces Release VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages DA Cytosolic_DA->VMAT2 Substrate DAT Dopamine Transporter (DAT) Cytosolic_DA->DAT Reverse Transport Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptors Synaptic_DA->Postsynaptic_Receptor Activation Motor_Activity Increased Motor Activity Postsynaptic_Receptor->Motor_Activity Leads to

Caption: Putative signaling pathway for this compound-induced motor activity.

Discussion

This compound is characterized as a dopaminergic stimulant, and its primary mechanism of action is believed to be the release of dopamine.[1] Unlike amphetamines, some evidence suggests that this compound may not significantly alter the steady-state concentrations of dopamine and norepinephrine in the brain at equi-stimulant doses, pointing to a potentially unique pharmacological profile. An increase in synaptic dopamine through release and potentially through interaction with the dopamine transporter (DAT) would lead to enhanced activation of postsynaptic dopamine receptors, which in turn would modulate neuronal circuits controlling motor activity, resulting in the observed psychostimulant effects. The provided protocol and visualizations offer a foundational framework for researchers to investigate the dose-dependent effects of this compound on motor activity and to explore its underlying neurochemical mechanisms.

References

In Vitro Models for Studying Thozalinone's Effect on Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

<

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides detailed application notes and protocols for investigating the effects of Thozalinone on dopamine release in various in vitro models. It includes structured data tables for quantitative analysis, detailed experimental methodologies, and Graphviz diagrams to visualize key processes.

Introduction to this compound and its Mechanism of Action

This compound is a psychostimulant that has been explored for its antidepressant properties.[1][2] Its primary mechanism of action is as a dopamine-releasing agent, with a secondary, less pronounced effect on norepinephrine release.[1][3] Unlike many stimulants that act as dopamine reuptake inhibitors, this compound is understood to enhance the presynaptic synthesis and vesicular release of dopamine.[1] This leads to an increase in extracellular dopamine concentrations, thereby augmenting dopaminergic neurotransmission.[3] In vitro models are invaluable for dissecting the specific molecular interactions of this compound with the components of the dopaminergic synapse.

Key In Vitro Models for Studying Dopamine Release

The selection of an appropriate in vitro model is critical for studying the nuanced effects of this compound on dopamine release. The following models are commonly employed:

  • Cell Lines with Dopamine Transporter (DAT) Expression:

    • Description: Genetically modified cell lines, such as Human Embryonic Kidney 293 (HEK-293) or Pheochromocytoma (PC12) cells, that express the dopamine transporter (DAT) are fundamental tools.[4] These models are particularly useful for high-throughput screening of compounds that interact with DAT.

    • Application for this compound: While this compound is primarily a releasing agent, its interaction with DAT can be studied to understand if it also has reuptake inhibition properties.

    • Advantages: High reproducibility and scalability for screening.

    • Limitations: Lack the complete presynaptic machinery for dopamine synthesis, storage, and release, offering a simplified view of neuronal processes.

  • Primary Dopaminergic Neuron Cultures:

    • Description: These cultures are derived from the ventral midbrain of embryonic rodents and contain a population of dopaminergic neurons. They offer a more physiologically relevant system as they endogenously express the necessary components for dopamine neurotransmission.

    • Application for this compound: Ideal for studying the direct effects of this compound on dopamine release from neurons.

    • Advantages: Provide a more comprehensive and biologically relevant model of dopaminergic neurons.

    • Limitations: Technically demanding to prepare and maintain, with inherent variability between cultures.

  • Brain Slice Preparations:

    • Description: Acute brain slices, typically from the striatum, maintain the local neuronal circuitry.[5][6] This allows for the investigation of this compound's effects in a more intact tissue environment.

    • Application for this compound: Enables the study of how this compound modulates both spontaneous and evoked dopamine release and uptake within a functional microcircuit.[7]

    • Advantages: Preserves the three-dimensional structure and synaptic connections of the brain tissue.

    • Limitations: Limited viability of the slices (hours), making longer-term studies challenging.

  • Brain Organoids:

    • Description: Three-dimensional cell cultures derived from human pluripotent stem cells that self-organize to mimic the structure and cellular composition of specific brain regions, such as the midbrain.[8]

    • Application for this compound: Offer a cutting-edge human-based model to study the developmental and functional effects of this compound on dopaminergic systems.

    • Advantages: High physiological relevance to human neurobiology.

    • Limitations: A complex and still-developing technology with challenges in reproducibility and long-term culture.

Experimental Protocols

Dopamine Release Assay using High-Performance Liquid Chromatography (HPLC) in Primary Neuronal Cultures

Objective: To quantify the amount of dopamine released from primary dopaminergic neurons following treatment with this compound.

Materials:

  • Primary ventral midbrain cultures

  • Neurobasal medium with supplements

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound

  • High potassium (high K+) KRB buffer (for depolarization-induced release)

  • Perchloric acid

  • HPLC system with electrochemical detection

Protocol:

  • Culture primary midbrain neurons for 10-14 days to allow for maturation.

  • Wash the cells with warm KRB buffer.

  • Pre-incubate the cells with varying concentrations of this compound in KRB buffer for 20-30 minutes.

  • To measure basal release, collect the supernatant after the pre-incubation period.

  • To measure stimulated release, replace the buffer with high K+ KRB buffer (containing this compound) and incubate for 5-10 minutes.

  • Collect the supernatant and immediately add perchloric acid to stabilize the dopamine.

  • Analyze the dopamine content in the samples using HPLC with electrochemical detection.

Fast-Scan Cyclic Voltammetry (FSCV) in Striatal Brain Slices

Objective: To measure real-time dopamine release and uptake dynamics in response to this compound.

Materials:

  • Rodent brain slicer (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbon-fiber microelectrodes

  • Stimulating electrode

  • FSCV recording system

  • This compound

Protocol:

  • Prepare acute coronal brain slices (300-400 µm) containing the striatum.[7]

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to a recording chamber perfused with warm, oxygenated aCSF.

  • Position a carbon-fiber microelectrode and a stimulating electrode in the striatum.

  • Record baseline dopamine release evoked by electrical stimulation.

  • Perfuse the slice with aCSF containing this compound for 15-20 minutes.

  • Record evoked dopamine release in the presence of this compound.

  • Analyze the data to determine changes in the amplitude and kinetics of the dopamine signal.

Data Presentation

Table 1: Effect of this compound on Dopamine Release from Primary Neuronal Cultures (Hypothetical Data)

This compound Concentration (µM)Basal Dopamine Release (pmol/well)Stimulated Dopamine Release (pmol/well)
0 (Vehicle)10.5 ± 1.285.3 ± 7.9
0.115.2 ± 1.8120.1 ± 10.5
125.8 ± 2.5185.6 ± 15.2
1040.1 ± 3.9250.4 ± 21.7

Table 2: FSCV Analysis of this compound's Effect on Evoked Dopamine Release in Striatal Slices (Hypothetical Data)

ParameterVehicle Control1 µM this compoundPercent Change
Peak [DA] (µM)1.5 ± 0.23.2 ± 0.4+113%
Uptake Rate (Vmax, µM/s)0.8 ± 0.10.6 ± 0.08-25%

Mandatory Visualizations

thozalinone_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Dopamine Vesicles This compound->Vesicles Enhances Release Dopamine Dopamine Vesicles->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_receptors Dopamine Receptors Dopamine->D_receptors Binding & Signal

Caption: this compound's effect on dopamine release.

experimental_workflow cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare in vitro model (e.g., Brain Slices) B Establish Baseline Dopamine Release A->B C Apply this compound B->C D Measure Dopamine Release & Uptake C->D E Quantify Changes in Dopamine Dynamics D->E

Caption: Experimental workflow for this compound study.

References

Troubleshooting & Optimization

Thozalinone toxicology and LD50 in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thozalinone Toxicology

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of this compound?

A1: Specific LD50 values for this compound in various animal models are not publicly documented. Acute toxicity testing is typically performed to determine the effects of a single high-dose exposure. Without specific data for this compound, it is prudent to handle the compound with care, assuming it may have a moderate to high level of toxicity. General guidelines for acute toxicity testing suggest observation for up to 14 days after administration to monitor for signs of toxicity and mortality.[1][2]

Q2: How should I determine the appropriate animal model for my this compound toxicology study?

A2: The selection of an animal model depends on the research question. Rodents, such as rats and mice, are commonly used for initial toxicity screenings.[3] Non-rodent species may be used for further characterization.[3] Factors to consider include the metabolic profile of the animal and its relevance to human physiology. It's also important to consider strain and gender, as these can influence LD50 values.[4][5]

Q3: What are the typical routes of administration for toxicology studies?

A3: Common routes of administration in toxicology studies include oral (gavage), intravenous (IV), intraperitoneal (IP), dermal, and inhalation.[6] The choice of route should align with the potential route of human exposure to this compound.

Q4: Are there established signaling pathways associated with this compound toxicity?

A4: The specific molecular mechanisms and signaling pathways affected by this compound are not well-documented in publicly available literature. Researchers investigating its toxicology may need to perform initial screens to identify potential cellular targets and pathways.

Troubleshooting Guides

Issue 1: High variability in experimental results for LD50 determination.

  • Possible Cause: Inconsistent experimental conditions.

    • Troubleshooting Steps:

      • Standardize Animal Population: Ensure that all animals are of the same species, strain, gender, and are within a narrow weight and age range.[4][5]

      • Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.

      • Uniform Dosing Procedure: Administer the test substance at the same time of day for all animals to minimize circadian variations in metabolism. Ensure the vehicle used to dissolve this compound is consistent and administered at a constant volume relative to body weight.[3]

  • Possible Cause: Purity of the this compound sample.

    • Troubleshooting Steps:

      • Verify Compound Purity: Use a highly purified form of this compound and verify its purity using analytical methods such as HPLC or NMR.

      • Proper Storage: Store this compound under recommended conditions to prevent degradation.

Issue 2: Unexpected animal mortality at low doses.

  • Possible Cause: Incorrect dose calculation or preparation.

    • Troubleshooting Steps:

      • Recalculate Doses: Double-check all calculations for dose concentrations and volumes.

      • Verify Stock Solution: Prepare fresh stock solutions and verify their concentration if possible.

  • Possible Cause: Hypersensitivity of the chosen animal model.

    • Troubleshooting Steps:

      • Conduct a Dose-Ranging Study: Perform a preliminary study with a small number of animals and a wide range of doses to determine a more accurate toxic range.

      • Review Literature for the Animal Model: Investigate if the chosen strain is known to be particularly sensitive to related chemical compounds.

Quantitative Data Summary

As specific LD50 values for this compound are not available, the following table provides a general template for how such data should be presented once obtained.

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalReference
Rat (e.g., Sprague-Dawley)OralData Not AvailableData Not Available
Mouse (e.g., CD-1)OralData Not AvailableData Not Available
Rabbit (e.g., New Zealand White)DermalData Not AvailableData Not Available
Rat (e.g., Wistar)IntravenousData Not AvailableData Not Available
Mouse (e.g., BALB/c)IntraperitonealData Not AvailableData Not Available

Experimental Protocols

The following represents a generalized workflow for an acute oral toxicity study to determine the LD50 of a compound like this compound.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats.

Materials:

  • This compound (of known purity)

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Male and female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old

  • Oral gavage needles

  • Syringes

  • Animal balance

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on a preliminary dose-ranging study.

  • Animal Grouping: Randomly assign animals to treatment groups (typically 5 animals per sex per group) and a control group (vehicle only).

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Administration: Administer a single oral dose of the prepared this compound solution or vehicle to each animal via gavage. The volume should be based on the animal's body weight.[3]

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first few hours post-dosing and then daily for 14 days.[2]

  • Data Collection: Record body weights, food and water consumption, and any observed clinical signs.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method (e.g., Probit analysis, moving average method).

Visualizations

Experimental_Workflow_for_LD50_Determination cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 5 days) dose_prep Dose Preparation grouping Animal Grouping & Randomization fasting Overnight Fasting grouping->fasting administration Oral Gavage Administration fasting->administration observation Observation (14 days) administration->observation data_collection Data Collection (Clinical Signs, Mortality) observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Caption: Workflow for a typical acute oral LD50 study.

Troubleshooting_Logic start High Variability in Results? cause1 Inconsistent Experimental Conditions? start->cause1 Yes cause2 Compound Purity Issues? start->cause2 Yes solution1a Standardize Animal Population cause1->solution1a Check solution1b Control Environmental Factors cause1->solution1b Check solution1c Uniform Dosing Procedure cause1->solution1c Check solution2a Verify Compound Purity (HPLC/NMR) cause2->solution2a Check solution2b Ensure Proper Storage cause2->solution2b Check

References

Technical Support Center: Thozalinone High-Dose In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Thozalinone at high doses in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a psychostimulant that primarily acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. It enhances the release of these neurotransmitters in the brain, leading to its stimulant effects[2][3]. At higher concentrations, it has a weaker effect on norepinephrine release compared to its potent action on dopamine[3].

Q2: What are the expected behavioral effects of this compound in rodent models?

A2: In mice and rats, oral administration of this compound at doses ranging from 7.5 to 960 mg/kg has been shown to increase locomotor activity, preening, and searching movements[1]. Specifically, rats treated with 2-64 mg/kg (orally) exhibited hyperesthesia, increased alertness, and enhanced exploratory behavior[1].

Q3: What are the signs of a this compound overdose at high doses in animals?

A3: Overdosing on this compound can lead to severe adverse effects. At toxic levels (e.g., 960 mg/kg in mice), a sharp decrease in locomotor behavior is observed, which can be followed by death[4]. Other signs of overdose may include irregular and involuntary muscle contractions[4][5]. In some surviving animals, a refusal to accept food for several days has been noted after administration of extreme dosages[4]. While this compound is considered to have a greater margin of safety compared to amphetamine, high doses still present significant risks[1].

Q4: Are there established lethal doses (LD50) for this compound in common animal models?

Q5: Can high doses of this compound affect food intake?

A5: Yes, this compound has demonstrated anorexigenic (appetite-suppressing) effects. A general decrease in food intake was observed at doses around 16 mg/kg[4]. This effect is reported to be stronger and of a longer duration compared to that of amphetamine[1].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from preclinical in vivo studies.

Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents

SpeciesDose Range (Oral)Observed Effects
Rat2 - 64 mg/kgHyperesthesia, increased alertness, and enhanced exploratory behavior[1].
Mouse7.5 - <960 mg/kgIncreased locomotor activity, preening, and searching movements[1].
Mouse960 mg/kgDrop in locomotor behavior, indicative of toxicity[4].

Table 2: Reported Toxic and Lethal Doses of this compound

SpeciesDoseRoute of AdministrationEffect
Mouse960 mg/kgNot SpecifiedToxic (drop in locomotor behavior, death)[4].
Cat250 mg/kgNot SpecifiedLethal[4].
Dog500 mg/kgNot SpecifiedLethal[4].

Experimental Protocols

Below are generalized protocols for assessing the effects of high-dose this compound in vivo. These should be adapted based on specific experimental goals and institutional guidelines (IACUC).

Protocol 1: Acute Toxicity and Behavioral Assessment in Rodents

Objective: To determine the dose-response relationship of this compound on locomotor activity and identify signs of acute toxicity.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, as appropriate for solubility)

  • Male/Female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Open field activity chambers equipped with infrared beams

  • Standard animal cages

  • Calibrated scale

  • Syringes and needles for administration (oral gavage or intraperitoneal injection)

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired dose concentrations. Doses could range from a low, behaviorally active dose (e.g., 10 mg/kg) to high, potentially toxic doses (e.g., up to 960 mg/kg for mice), based on literature[1][4].

  • Animal Grouping: Randomly assign animals to treatment groups (vehicle control and multiple this compound doses) with a sufficient number of animals per group (n=8-10) for statistical power.

  • Baseline Activity: Place each animal in an open field chamber and record locomotor activity for 30-60 minutes to establish a baseline.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage).

  • Post-Dosing Monitoring: Immediately after dosing, return the animal to the open field chamber and record locomotor activity for at least 2-3 hours.

  • Toxicity Observation: Following the activity monitoring, transfer animals to their home cages. Observe them systematically for signs of toxicity at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h). Signs to monitor include:

    • Changes in posture or gait

    • Presence of tremors or convulsions[4][5]

    • Stereotyped behaviors (e.g., excessive grooming, circling)

    • Changes in respiration

    • General physical condition (piloerection, lethargy)

  • Data Analysis: Analyze locomotor data (e.g., total distance traveled, rearing frequency) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Record the incidence and latency of toxicity signs.

Visualizations

Diagram 1: Experimental Workflow for Dose-Response Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation Phase acclimation Animal Acclimation (1 week) grouping Randomize into Groups (Vehicle, Dose 1, 2, 3...) acclimation->grouping dose_prep Prepare this compound Doses grouping->dose_prep admin Administer this compound / Vehicle dose_prep->admin baseline Record Baseline Locomotor Activity (30-60 min) baseline->admin post_monitor Record Post-Dose Locomotor Activity (2-3 hrs) admin->post_monitor tox_obs Observe for Acute Toxicity Signs (at 0.5, 1, 2, 4, 24h) post_monitor->tox_obs data_analysis Analyze Locomotor & Toxicity Data tox_obs->data_analysis

Caption: Workflow for an in vivo dose-response and acute toxicity study of this compound.

Diagram 2: Simplified Mechanism of this compound Action

G cluster_neuron Presynaptic Dopaminergic Neuron This compound This compound DA_Release ↑ Dopamine Release This compound->DA_Release NE_Release ↑ Norepinephrine Release This compound->NE_Release VMAT2 VMAT2 DA_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) SynapticCleft Synaptic Cleft StimulantEffects Psychostimulant Effects (↑ Locomotion, Alertness) SynapticCleft->StimulantEffects DA_Release->SynapticCleft into NE_Release->StimulantEffects

References

Technical Support Center: Formulation of Thozalinone for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and intraperitoneal (IP) administration of Thozalinone in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as 2-dimethylamino-5-phenyl-2-oxazolin-4-one) is a psychostimulant compound. Its primary mechanism of action is to induce the release of the neurotransmitters dopamine and norepinephrine from presynaptic neurons.[1] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Q2: What is the solubility of this compound in common laboratory solvents? A2: this compound is poorly soluble in aqueous solutions but shows good solubility in Dimethyl Sulfoxide (DMSO). Experimental data indicates its solubility in DMSO is approximately 27.5 mg/mL.[1] Sonication is recommended to facilitate dissolution.[1]

Q3: What is a recommended vehicle for intraperitoneal (IP) injection of this compound in mice? A3: Due to its low aqueous solubility, a multi-component vehicle system is recommended. A common formulation for poorly soluble compounds administered in vivo consists of DMSO, PEG300, Tween-80, and a physiological saline or PBS solution.[2][3] The final concentration of DMSO should be kept low (typically ≤10%) to minimize potential toxicity.[4]

Q4: What is a documented effective dose of this compound for IP injection in mice? A4: A dose of 100 mg/kg administered via intraperitoneal injection has been documented in studies using ICR male mice.[1] Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.

Q5: How should this compound powder and stock solutions be stored? A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution is best stored at -80°C for up to one year.[1] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

Data Presentation: Solubility & Formulation

Table 1: this compound Solubility Data

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO27.5134.65Sonication is recommended to aid dissolution.[1]

Table 2: Recommended Vehicle for In Vivo IP Injection

ComponentPercentage of Final VolumePurpose
DMSO5-10%Primary solvent for initial drug dissolution.[2][4]
PEG30030-40%Co-solvent, improves solubility.[2]
Tween-805%Surfactant, enhances stability and prevents precipitation.[2]
Saline (0.9% NaCl) or PBS45-60%Aqueous vehicle to achieve final volume and isotonicity.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock with aqueous buffer. The compound is not soluble in the final aqueous environment. The rapid change in solvent polarity causes the drug to crash out of solution.[5][6]1. Use a co-solvent system: Employ a vehicle containing PEG300 and Tween-80 to maintain solubility.[2][7] 2. Perform stepwise dilution: Add the aqueous component to the DMSO stock slowly while vortexing to avoid high local concentrations.[7] 3. Warm the saline: Gently warming the saline or PBS to 37°C before adding it to the formulation mix can sometimes help maintain solubility.
Cloudy or milky final formulation. Micro-precipitation or formation of an unstable emulsion. This can be due to incorrect mixing order or insufficient solubilizing agents.1. Follow the correct order of addition: Always add the co-solvents (PEG300) to the DMSO stock first, followed by the surfactant (Tween-80), and finally, add the aqueous saline solution last and slowly.[2][3] 2. Ensure thorough mixing: Vortex or mix thoroughly after the addition of each component before adding the next.
Observed toxicity or irritation in animals post-injection. The vehicle, particularly DMSO, can cause irritation or toxicity at high concentrations.[4] The formulation may be hypertonic or have a non-physiological pH.1. Minimize DMSO concentration: Keep the final DMSO concentration at or below 10%, and ideally as low as possible (e.g., <5%).[4] 2. Include a vehicle control group: Always include a control group of animals that receives the vehicle without the drug to distinguish vehicle effects from compound effects.[4] 3. Check pH and osmolarity: Ensure the final formulation is close to physiological pH (~7.4) and is isotonic.
High variability in experimental results. Inconsistent dosing due to precipitation in the syringe. Incorrect IP injection technique leading to injection into the gut, fat pads, or subcutaneous space.1. Prepare formulation fresh daily: To avoid stability issues, prepare the final dosing solution immediately before use. 2. Visually inspect each dose: Before injecting, ensure the solution in the syringe is clear and free of precipitates. 3. Refine injection technique: Ensure proper restraint and inject into the lower right abdominal quadrant to avoid the cecum and bladder. Use a new, appropriate-gauge needle for each animal.

Experimental Protocol: Preparation of this compound for IP Injection

This protocol describes the preparation of a 10 mg/mL this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile Polyethylene glycol 300 (PEG300)

  • Sterile Tween-80

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare this compound Stock Solution (e.g., 40 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the appropriate volume of sterile DMSO to achieve a concentration of 40 mg/mL. For example, to 4 mg of this compound, add 100 µL of DMSO.

    • Vortex and sonicate the vial until the this compound is completely dissolved, resulting in a clear solution. This is your concentrated stock.

  • Prepare the Final Dosing Solution (e.g., 10 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

    • This procedure should be performed in a sterile environment (e.g., a laminar flow hood).

    • The order of addition is critical to prevent precipitation.

    • For a final volume of 1 mL:

      • a. Start with 250 µL of the 40 mg/mL this compound stock solution in DMSO.

      • b. Add 400 µL of PEG300. Vortex thoroughly until the solution is homogenous.

      • c. Add 50 µL of Tween-80. Vortex thoroughly.

      • d. Slowly add 300 µL of sterile 0.9% Saline while vortexing.

    • The final solution should be clear and homogenous. Visually inspect for any signs of precipitation.

  • Administration:

    • Calculate the required injection volume based on the animal's body weight and the target dose (e.g., for a 100 mg/kg dose in a 25 g mouse, inject 250 µL of the 10 mg/mL solution).

    • Use an appropriate needle size (e.g., 25-27 gauge for mice).

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

    • It is recommended to prepare this formulation fresh before each experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.

Visualizations

experimental_workflow cluster_prep Step 1: Stock Solution Preparation cluster_formulation Step 2: Final Formulation (Order is Critical) cluster_admin Step 3: Administration weigh Weigh this compound Powder add_dmso Add Sterile DMSO (to 40 mg/mL) weigh->add_dmso dissolve Vortex & Sonicate Until Clear add_dmso->dissolve start_stock Start with DMSO Stock dissolve->start_stock Use Immediately add_peg Add PEG300 (40%) & Vortex start_stock->add_peg add_tween Add Tween-80 (5%) & Vortex add_peg->add_tween add_saline Slowly Add Saline (45%) & Vortex add_tween->add_saline calculate_dose Calculate Dose Based on Body Weight add_saline->calculate_dose Final Clear Solution (10 mg/mL) draw_dose Draw Dose into Sterile Syringe calculate_dose->draw_dose inject Administer IP to Lower Right Quadrant draw_dose->inject

Caption: Workflow for preparing this compound for IP injection.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vesicle Synaptic Vesicles (Dopamine & Norepinephrine) This compound->vesicle Induces Release da_ne ↑ Dopamine (DA) ↑ Norepinephrine (NE) vesicle->da_ne Exocytosis dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) da_ne->dat Reuptake Blocked (Indirect Effect) da_ne->net Reuptake Blocked (Indirect Effect) receptors Dopamine & Adrenergic Receptors da_ne->receptors Binds to signal Downstream Signaling Cascade receptors->signal Activates

References

Thozalinone Stability in Solution: A Technical Support Guide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Thozalinone in solutions for in vitro experiments. Given the critical importance of compound integrity for the validity and reproducibility of experimental results, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound stability in my in vitro experiments?

A1: The stability of this compound in solution can be influenced by several factors:

  • Solvent: The choice of solvent (e.g., DMSO, ethanol, PBS) can significantly impact stability.

  • pH: this compound's chemical structure may be susceptible to pH-dependent hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation. Long-term storage at inappropriate temperatures is a common cause of compound instability.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Presence of Other Substances: Components in cell culture media (e.g., serum, proteins, other additives) can interact with and degrade this compound.[1]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: While specific solubility and stability data for this compound in various solvents is not extensively published, a common starting point for many small molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] For final dilutions in aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration to avoid solvent-induced artifacts in your assays.

Q3: How long can I store this compound stock solutions?

A3: The long-term stability of this compound stock solutions is not definitively established in the public domain. It is best practice to prepare fresh stock solutions for critical experiments. If storage is necessary, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles. A stability study should be performed under your specific storage conditions to determine an appropriate shelf-life.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results are a hallmark of compound instability. If you observe variability between experiments run on different days, or even between wells of the same plate, it is prudent to investigate the stability of your this compound solution under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time. Degradation of this compound in the experimental solution.Perform a stability study by incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS/MS.[1]
Precipitate forms when diluting this compound stock in aqueous buffer or media. Poor solubility of this compound at the final concentration.Test the solubility of this compound in the final buffer or media at the desired concentration.[1] Consider using a lower final concentration or exploring the use of solubility-enhancing excipients (after validating they do not interfere with your assay).
High background signal or unexpected off-target effects. Presence of degradation products that may have biological activity.Characterize the degradation products using LC-MS/MS to understand their structure and potential for interference.[3]
Variability between replicate wells. Inconsistent dilution or uneven degradation across the plate.Ensure thorough mixing upon dilution. Check for temperature or evaporation gradients across your incubation plate.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of this compound in a typical cell culture medium over a time course relevant to most cell-based assays.

1. Materials:

  • This compound
  • Cell Culture Medium (e.g., DMEM with 10% FBS)
  • HPLC-grade acetonitrile and water
  • Formic acid
  • HPLC system with UV detector
  • C18 HPLC column

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Spike the cell culture medium with the this compound stock to a final concentration of 10 µM.
  • Immediately collect a "time 0" sample by transferring an aliquot to a clean tube and quenching with an equal volume of acetonitrile.
  • Incubate the remaining medium at 37°C in a cell culture incubator.
  • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours), quenching each with acetonitrile.
  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by HPLC. A generic gradient method can be used as a starting point:
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5-95% B over 10 minutes[4]
  • Monitor the peak area of the intact this compound at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Quantitative Data Summary (Illustrative Example)
Time (hours)% this compound Remaining (DMEM + 10% FBS)% this compound Remaining (PBS, pH 7.4)
0100%100%
298.5%99.2%
495.2%98.8%
888.7%97.5%
2465.4%94.1%
4842.1%89.8%

Note: This is illustrative data. Actual stability will depend on the specific experimental conditions.

Visualizations

This compound's Mechanism of Action: Dopamine and Norepinephrine Signaling

This compound is known to be a psychostimulant that primarily acts by inducing the release of dopamine and, to a lesser extent, norepinephrine.[2][5][6] This leads to increased activation of their respective postsynaptic receptors.

Thozalinone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Synaptic Vesicles (Dopamine/Norepinephrine) This compound->Vesicles Stimulates Release Dopamine Dopamine Vesicles->Dopamine Release Norepinephrine Norepinephrine Vesicles->Norepinephrine Release Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP activation) Dopamine_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Caption: this compound's effect on neurotransmitter release.

Experimental Workflow for this compound Stability Assessment

The following workflow provides a logical sequence for assessing the stability of this compound for in vitro experiments.

Stability_Workflow start Start: Prepare this compound Stock Solution (e.g., 10 mM in DMSO) spike Spike into Experimental Solution (e.g., Cell Culture Medium) start->spike incubate Incubate at Experimental Temperature (e.g., 37°C) spike->incubate sample Collect Samples at Different Time Points (t=0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction & Precipitate Proteins (e.g., with Acetonitrile) sample->quench analyze Analyze Supernatant by HPLC or LC-MS/MS quench->analyze data Quantify Remaining this compound and Potential Degradants analyze->data end Determine Stability Profile & Half-life data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Thozalinone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Thozalinone for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of this compound in preclinical research.

Problem Potential Cause Suggested Solution
This compound precipitates out of solution upon addition of aqueous buffer (e.g., PBS, saline). This compound is poorly soluble in aqueous solutions. The addition of an aqueous medium reduces the solubilizing capacity of the initial solvent.1. Optimize Co-solvent System: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation. Ensure the final concentration of the organic solvent is within the acceptable limits for the animal model and route of administration. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. As a basic compound, its solubility may increase at a lower pH. Consider using a biocompatible acidic buffer if the compound's stability is not compromised. 3. Utilize Solubilizing Excipients: Incorporate surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD, SBE-β-CD) into the formulation to enhance and maintain solubility in the aqueous phase.
The prepared this compound formulation is too viscous for injection. High concentrations of co-solvents (e.g., PEG300, glycerol) or other excipients can significantly increase the viscosity of the formulation.1. Dilute the Formulation: If the concentration of this compound allows, dilute the formulation with a suitable vehicle to reduce viscosity. 2. Select a Lower Viscosity Co-solvent: Consider using co-solvents with lower viscosity, such as ethanol or propylene glycol, in combination with other solubilizers. 3. Gentle Warming: Briefly and gently warm the formulation to reduce viscosity just prior to administration. Ensure that the temperature is not high enough to cause degradation of this compound.
Inconsistent results or high variability in animal studies. This could be due to precipitation of this compound at the injection site or poor absorption from the gastrointestinal tract, leading to variable bioavailability.1. Formulation Stability: Ensure the final formulation is physically and chemically stable for the duration of the experiment. Visually inspect for any precipitation before each administration. 2. Particle Size Reduction: For oral administration, consider micronization or nanosuspension to increase the surface area and dissolution rate. 3. Lipid-Based Formulations: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
Observed toxicity or adverse effects in animal models. The formulation vehicle, particularly high concentrations of organic co-solvents or surfactants, may be causing toxicity.1. Review Excipient Toxicity Data: Consult literature for the maximum tolerated dose of each excipient for the specific animal model and route of administration. 2. Dose-Response Study for Vehicle: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. 3. Alternative Formulation Strategies: Explore formulations with a better safety profile, such as inclusion complexes with cyclodextrins or solid dispersions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 204.22 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 133-136°C[2]
Solubility in DMSO ~27.5 mg/mL[3]
Aqueous Solubility Poorly soluble (specific value not readily available in public literature)

Q2: What are the recommended starting points for formulating this compound for in vivo studies?

A2: Given its poor aqueous solubility, a co-solvent system is a common starting point. A suggested initial formulation for intraperitoneal (IP) or oral (PO) administration could be a ternary vehicle system (e.g., DMSO, PEG300, and saline/water). It is crucial to determine the optimal ratio of these components to maintain this compound in solution while ensuring the vehicle is well-tolerated by the animals. For oral administration, lipid-based formulations or solid dispersions can also be considered to enhance bioavailability.[4][5][6]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound in a suitable solvent system.[3] However, it is important to monitor the temperature during sonication to prevent any potential degradation of the compound.

Q4: Are there any known drug-drug interactions with this compound?

A4: this compound is a dopaminergic and noradrenergic releasing agent.[2][4][5] Therefore, it is advisable to exercise caution when co-administering this compound with other drugs that modulate these neurotransmitter systems, such as other stimulants, antidepressants, or antipsychotics, as there could be potential for synergistic or antagonistic effects.

Q5: What is the mechanism of action of this compound?

A5: this compound is a psychostimulant that primarily acts as a dopamine-releasing agent, with a secondary, less potent effect on norepinephrine release.[2][4][5] Its mechanism involves enhancing presynaptic dopamine synthesis and vesicular release.[2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol provides a general method for preparing a this compound formulation using a co-solvent system. The final concentrations and ratios should be optimized based on the required dose and vehicle tolerability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

  • Addition of Co-solvent: Add the required volume of PEG300 to the solution and mix thoroughly until a clear, homogeneous solution is obtained.

  • Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic solution while continuously vortexing. Add the aqueous phase dropwise to prevent precipitation.

  • Final Volume Adjustment: Adjust the final volume with saline or PBS to achieve the desired final concentration of this compound.

  • Sterilization: If necessary, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or cloudiness.

Example Formulation:

To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG300 / 50% Saline:

  • Dissolve 10 mg of this compound in 100 µL of DMSO.

  • Add 400 µL of PEG300 and mix well.

  • Slowly add 500 µL of saline while vortexing.

Protocol 2: Preparation of an Oral Formulation using a Cyclodextrin Complex

This protocol describes the preparation of a this compound formulation for oral gavage using a cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Add this compound: Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to a range that is optimal for both this compound stability and solubility.

  • Final Volume and Storage: Adjust to the final desired volume with sterile water and store at an appropriate temperature.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_qc Quality Control cluster_invivo In Vivo Study weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve add_excipients Add Solubilizing Excipients dissolve->add_excipients add_aqueous Add Aqueous Vehicle add_excipients->add_aqueous visual_insp Visual Inspection (Clarity) add_aqueous->visual_insp stability Stability Assessment visual_insp->stability administer Administer to Animal Model stability->administer observe Observe for Efficacy & Toxicity administer->observe

Caption: Experimental workflow for this compound formulation and in vivo testing.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DA_synthesis Dopamine (DA) Synthesis This compound->DA_synthesis + Vesicular_release Vesicular DA Release This compound->Vesicular_release + NE_release Norepinephrine (NE) Release This compound->NE_release + (minor) DA Dopamine Vesicular_release->DA NE Norepinephrine NE_release->NE DA_receptors Dopamine Receptors DA->DA_receptors NE_receptors Norepinephrine Receptors NE->NE_receptors downstream Downstream Signaling DA_receptors->downstream NE_receptors->downstream

Caption: Proposed signaling pathway for this compound's mechanism of action.

References

Potential off-target effects of Thozalinone in receptor screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Thozalinone (also known as CLN-081 or TAS6417) in receptor screening and other experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (CLN-081)?

A1: this compound is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (Ex20ins) mutations.[1][2] It also shows activity against other EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I.[1]

Q2: How does this compound's selectivity for mutant EGFR over wild-type (WT) EGFR compare to other EGFR TKIs?

A2: this compound demonstrates a significant selectivity for mutant EGFR, particularly those with Ex20ins mutations, over WT EGFR. This selectivity provides a wider therapeutic window compared to other EGFR inhibitors like poziotinib and osimertinib, which may lead to fewer WT EGFR-related toxicities such as severe rash and diarrhea.[1]

Q3: What are the known on-target adverse effects of this compound observed in clinical trials?

A3: The most common treatment-related adverse events are generally low-grade and include rash, diarrhea, paronychia (inflammation of the skin around a nail), stomatitis (inflammation of the mouth and lips), nausea, and anemia.[3] Higher-grade toxicities are less frequent, particularly at or below the 100 mg twice-daily dose.

Q4: Has this compound been screened for off-target kinase activity?

A4: Yes, in a preclinical study, this compound (TAS6417) was evaluated for its selectivity against a panel of 255 kinases. The results indicated that besides EGFR, it inhibited 25 other kinases with IC50 values less than 1,000 nmol/L.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments with this compound, particularly those related to unexpected or off-target effects.

Observed Problem Potential Cause Recommended Action
Unexpected inhibition of a signaling pathway not directly downstream of EGFR. This compound may be inhibiting an off-target kinase in your experimental system.1. Consult the Off-Target Kinase Profile of this compound (TAS6417) table below to see if a known off-target kinase is involved in the unexpected signaling. 2. Perform a western blot to assess the phosphorylation status of the suspected off-target kinase in the presence of this compound. 3. Consider using a more selective inhibitor for the off-target kinase as a control to confirm the effect.
Cell viability is reduced in a cell line that does not express mutant EGFR. 1. The cell line may have high levels of WT EGFR, and at higher concentrations, this compound can inhibit WT EGFR. 2. The observed cytotoxicity could be due to the inhibition of one or more of the 25 identified off-target kinases that are important for the survival of that specific cell line.1. Determine the IC50 of this compound on your cell line and compare it to the IC50 for WT EGFR inhibition. 2. Review the off-target kinase profile to identify potential kinases crucial for your cell line's viability.
Inconsistent results in kinase assays. This could be due to variations in experimental conditions.Ensure strict adherence to the Biochemical Kinase Inhibition Assay protocol outlined below. Pay close attention to ATP concentration, as IC50 values of irreversible inhibitors can be highly dependent on it.

Data Presentation

On-Target Activity of this compound (TAS6417)
TargetIC50 (nmol/L)
EGFR Exon 20 Insertion Mutants
EGFR (D770_N771insNPG)1.1 ± 0.1
Other EGFR Mutants
EGFR (L858R/T790M)8.0 ± 1.1
Wild-Type EGFR
EGFR (WT)368 ± 181
Data from Hasako et al., 2018.
Off-Target Kinase Profile of this compound (TAS6417)

In a screening of 255 kinases, this compound (TAS6417) was found to inhibit the following 25 kinases with an IC50 of less than 1,000 nmol/L.

KinaseIC50 (nmol/L)
EGFR8.0
ERBB228
ERBB433
BLK45
BTK110
BMX130
ITK160
TEC190
TXK210
HCK230
LCK250
FYN280
LYN310
SRC330
YES350
FGR380
ABL1420
ABL2450
CSK510
MATK560
FAK620
PYK2670
MEK1750
MEK2810
ERK1890
ERK2940
Data derived from supplementary materials of Hasako et al., 2018.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against a specific kinase in a biochemical assay format.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • This compound (serially diluted)

    • ATP (at a concentration close to the Km for the specific kinase)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for the optimized reaction time at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol is to assess the effect of this compound on the proliferation of a specific cell line.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound (serially diluted)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serially diluted this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Measure cell viability using a cell viability reagent according to the manufacturer's protocol.

    • Calculate the percentage of viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound (CLN-081) This compound->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Initiates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Initiates Cell_Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Start: Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Literature Review Known Off-Target Profile of this compound Hypothesis->Literature Kinase_Panel Perform Broad Kinase Panel Screen Hypothesis->Kinase_Panel Identify_Target Identify Potential Off-Target(s) Literature->Identify_Target Kinase_Panel->Identify_Target Validate Validate with Orthogonal Assays (e.g., Western Blot, Cellular Assays) Identify_Target->Validate Conclusion Conclusion: Confirm or Refute Off-Target Effect Validate->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic Troubleshooting Unexpected Results Unexpected_Result Unexpected Result Observed Is_EGFR_Pathway Is the result related to EGFR signaling? Unexpected_Result->Is_EGFR_Pathway On_Target Likely an on-target effect. Consider dose-response. Is_EGFR_Pathway->On_Target Yes Off_Target Potential off-target effect. Is_EGFR_Pathway->Off_Target No Check_Off_Target_List Consult known off-target list. Off_Target->Check_Off_Target_List Is_Kinase_Present Is a known off-target kinase present in the system? Check_Off_Target_List->Is_Kinase_Present Validate_Off_Target Validate with specific assays. Is_Kinase_Present->Validate_Off_Target Yes Novel_Off_Target Potential novel off-target. Consider broader screening. Is_Kinase_Present->Novel_Off_Target No

Caption: A logical guide for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: In Vitro Metabolism of Thozalinone by Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vitro metabolism of Thozalinone is limited. The following information is presented as a hypothetical case study based on the metabolism of structurally related oxazolidinone compounds to provide a comprehensive technical support resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of in vitro metabolism for this compound?

Based on studies of analogous oxazolidinone structures, this compound is likely metabolized via oxidation by cytochrome P450 enzymes. The primary metabolic pathways may include N-demethylation of the dimethylamino group and hydroxylation of the phenyl ring.

Q2: Which Cytochrome P450 (CYP) isoforms are likely involved in this compound metabolism?

While specific data for this compound is unavailable, studies on similar compounds suggest that CYP3A4 and CYP2C9 could be the major enzymes responsible for its metabolism. It is crucial to perform reaction phenotyping experiments to confirm the specific CYPs involved.

Q3: What are the expected metabolites of this compound in in vitro systems?

The anticipated primary metabolites are N-desmethyl-Thozalinone and various hydroxylated isomers on the phenyl ring. Further oxidation could also lead to the formation of a catechol metabolite.

Q4: Are there any known inhibitors of this compound metabolism?

Potent inhibitors of the primary metabolizing enzymes would be expected to inhibit this compound metabolism. For instance, if CYP3A4 is the major metabolizing enzyme, ketoconazole would be a strong inhibitor. Similarly, if CYP2C9 is involved, sulfaphenazole would inhibit its metabolism.

Q5: What is a typical substrate concentration to use in this compound metabolism assays?

For initial screening, a substrate concentration of 1 µM is often used. For enzyme kinetics studies, a range of concentrations bracketing the Michaelis-Menten constant (Km) should be used. Based on analogous compounds, a concentration range of 0.5 µM to 100 µM could be appropriate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable metabolism of this compound 1. Inactive enzyme preparation (e.g., human liver microsomes).2. Missing or depleted NADPH cofactor.3. This compound concentration is too low for detection of metabolites.4. This compound is not metabolized by the tested enzyme system.1. Test the activity of the microsomes with a known positive control substrate for the expected CYP isoforms.2. Ensure the NADPH regenerating system is freshly prepared and active.3. Increase the this compound concentration or use a more sensitive analytical method.4. Consider using different enzyme systems (e.g., S9 fractions, hepatocytes) or screening a wider panel of recombinant CYP isoforms.
High variability between replicate experiments 1. Inconsistent pipetting of substrate, inhibitor, or enzyme.2. Fluctuation in incubation temperature.3. Degradation of this compound or its metabolites in the matrix.4. Inconsistent quenching of the reaction.1. Use calibrated pipettes and ensure proper mixing.2. Use a calibrated and stable incubator or water bath.3. Assess the stability of the compounds in the assay matrix at the incubation temperature.4. Ensure rapid and consistent quenching of the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
Unexpected metabolite peaks are detected 1. Contamination of the substrate or reagents.2. Non-enzymatic degradation of this compound.3. Presence of an unexpected metabolic pathway.1. Analyze all reagents by the analytical method to check for interfering peaks.2. Run a control incubation without the enzyme or cofactor to check for non-enzymatic degradation.3. Attempt to identify the structure of the unknown metabolite using mass spectrometry.
Inhibition data (IC50) is not reproducible 1. Inhibitor solubility issues at higher concentrations.2. The inhibitor is also a substrate for the enzyme.3. Time-dependent inhibition is occurring.1. Check the solubility of the inhibitor in the final incubation mixture. The use of a lower organic solvent concentration may be necessary.2. Investigate if the inhibitor is metabolized by the enzyme system.3. Perform a pre-incubation experiment to assess for time-dependent inhibition.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: Hypothetical Kinetic Parameters for this compound Metabolism by Major CYP Isoforms

CYP IsoformApparent Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
CYP3A41525016.7
CYP2C9251506.0
CYP1A2>100<10<0.1
CYP2D6>100<5<0.05

Table 2: Hypothetical IC50 Values of Known CYP Inhibitors on this compound Metabolism

InhibitorTarget CYPThis compound Metabolism IC50 (µM)
KetoconazoleCYP3A40.1
SulfaphenazoleCYP2C91.5
FurafyllineCYP1A2>50
QuinidineCYP2D6>50

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), and 100 mM phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 2 µL of a 100 µM this compound stock solution (in methanol or acetonitrile) to achieve a final substrate concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing 75 µL of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: CYP450 Reaction Phenotyping of this compound using Recombinant Human CYP Enzymes

  • Prepare Incubation Mixtures: For each CYP isoform to be tested (e.g., CYP3A4, CYP2C9, etc.), prepare a mixture containing the specific recombinant CYP enzyme (e.g., 10 pmol/mL), 100 mM phosphate buffer (pH 7.4), and an NADPH-regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the Reaction: Add this compound to each incubation to a final concentration of 1 µM and 10 µM.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Quench the Reaction: Stop the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the formation of this compound metabolites.

  • Data Analysis: Compare the rate of metabolite formation across the different CYP isoforms to identify the primary enzymes responsible for this compound metabolism.

Visualizations

Thozalinone_Metabolism_Pathway This compound This compound N_Desmethyl_this compound N-Desmethyl-Thozalinone This compound->N_Desmethyl_this compound CYP3A4 / CYP2C9 (N-demethylation) Hydroxylated_this compound Hydroxylated this compound (Phenyl Ring) This compound->Hydroxylated_this compound CYP3A4 / CYP2C9 (Hydroxylation)

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors) Preincubation Pre-incubate Enzyme Mixture Reagents->Preincubation Enzyme Prepare Enzyme (Microsomes, rCYPs) Enzyme->Preincubation Substrate Prepare this compound Stock Solution Initiation Initiate Reaction with this compound Substrate->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Quench Quench Reaction Incubate->Quench Process Process Samples (Centrifuge) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Interpretation LCMS->Data

Caption: General workflow for in vitro metabolism experiments.

Optimizing Thozalinone Dosage for Behavioral Studies in Mice: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thozalinone in behavioral studies involving mice. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during behavioral studies with this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
No observable behavioral effect - Insufficient Dose: The administered dose of this compound may be too low to elicit a response. - Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. - Timing of Observation: The behavioral observation period may not align with the drug's peak effect. - Habituation: Mice may have become habituated to the testing environment.- Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 1, 5, 10, 20 mg/kg) to determine the optimal dose for the desired effect. - Switch Administration Route: Consider switching from oral gavage to intraperitoneal (IP) injection for potentially higher and more rapid bioavailability.[1][2] - Time-Course Study: In a pilot experiment, measure the behavioral response at different time points after drug administration (e.g., 15, 30, 60, 120 minutes) to identify the peak effect time. - Acclimatization: Ensure a proper acclimatization period to the testing room and apparatus, but avoid over-exposure which can lead to habituation.
High variability in behavioral responses between mice - Genetic Differences: Strain, sex, and individual genetic variations can influence drug response. - Environmental Stressors: Inconsistent handling, noise, or lighting can affect behavior. - Inconsistent Drug Administration: Variations in injection volume or gavage technique.- Standardize Animal Model: Use mice of the same strain, sex, and age. - Controlled Environment: Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). Handle mice consistently and gently. - Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently by all experimenters.
Adverse effects observed (e.g., stereotypy, seizures) - Dose is too high: The administered dose may be approaching toxic levels.- Reduce Dosage: Immediately lower the dose in subsequent experiments. - Observe for Dose-Limiting Effects: Carefully observe the animals for any signs of distress or adverse effects during dose-finding studies to establish a maximum tolerated dose.
Unexpected behavioral outcomes (e.g., sedation instead of stimulation) - Dose-dependent effects: Some psychostimulants can have biphasic effects, with lower doses causing stimulation and higher doses leading to sedation or stereotyped behaviors that interfere with the measured behavior. - Off-target effects: The drug may have unknown pharmacological effects at the tested dose.- Comprehensive Dose-Response: A thorough dose-response study is crucial to characterize the full spectrum of behavioral effects. - Literature Review: Although specific data for this compound is limited, reviewing literature on similar psychostimulants may provide insights into potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for behavioral studies in mice?

A1: Due to a lack of specific dose-response studies for this compound in the public domain, a definitive starting dose cannot be provided. However, based on a patent suggesting a broad therapeutic range for increasing dopamine synthesis in mammals, a conservative starting dose of 1 mg/kg is recommended for initial pilot studies. A dose-escalation design is advised to determine the optimal dose for your specific behavioral assay.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a psychostimulant that primarily acts as a dopamine and, to a lesser extent, norepinephrine releasing agent. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.

Q3: What are the expected behavioral effects of this compound in mice?

A3: As a psychostimulant, this compound is expected to increase locomotor activity. Depending on the dose, it may also modulate anxiety-like behaviors and other cognitive functions. At higher doses, it could potentially induce stereotyped behaviors (e.g., repetitive, purposeless movements) which might interfere with the interpretation of other behavioral tests.

Q4: Which administration route is better for this compound: oral (p.o.) or intraperitoneal (i.p.)?

A4: The choice of administration route depends on the experimental goals.

  • Intraperitoneal (i.p.) injection generally leads to faster absorption and higher bioavailability compared to oral administration.[1][2] This route is often preferred for acute behavioral studies where a rapid onset of action is desired.

  • Oral gavage (p.o.) mimics the clinical route of administration for many drugs and can be useful for chronic dosing studies. However, it may result in lower and more variable bioavailability due to first-pass metabolism in the liver.

It is recommended to determine the optimal route and dosage for your specific experimental paradigm through pilot studies.

Q5: How should I prepare this compound for administration?

A5: this compound is typically available as a powder. For administration, it needs to be dissolved in a suitable vehicle. Common vehicles for in vivo studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80 in saline. It is crucial to ensure the drug is fully dissolved and to administer the same vehicle to the control group. The final concentration of any solubilizing agent should be low and tested for any behavioral effects on its own.

Q6: Are there any known side effects or toxicity of this compound in mice?

Experimental Protocols

Open Field Test (OFT) for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice.

Materials:

  • Open field apparatus (e.g., a square arena, typically 40x40 cm, with walls)

  • Video tracking software

  • This compound solution and vehicle control

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the predetermined dose of this compound or vehicle control via the chosen route (i.p. or p.o.).

  • Observation Period: Place the mouse in the center of the open field arena at a set time after administration (determined from a time-course pilot study, e.g., 30 minutes post-i.p. injection).

  • Data Recording: Record the mouse's activity for a set duration (e.g., 15-30 minutes) using video tracking software.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center zone vs. peripheral zone

    • Rearing frequency (vertical activity)

    • Stereotypy counts (if applicable)

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound in mice.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)

  • Video tracking software

  • This compound solution and vehicle control

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate mice to the dimly lit testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the predetermined dose of this compound or vehicle control.

  • Placement: At the predetermined time after administration, place the mouse in the center of the maze, facing one of the closed arms.

  • Data Recording: Record the mouse's behavior for 5 minutes using video tracking software.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms

    • Number of entries into the open arms vs. closed arms

    • Total distance traveled (as a measure of general activity)

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each trial.

Visualizations

Thozalinone_Signaling_Pathway This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits DAT_NET DAT / NET This compound->DAT_NET Reverses Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA/NE into Synaptic_Cleft Synaptic Cleft DAT_NET->Synaptic_Cleft Releases DA/NE into Vesicle->Synaptic_Cleft Exocytosis Dopamine_NE Dopamine (DA) & Norepinephrine (NE) Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Initiates Experimental_Workflow cluster_0 Phase 1: Pilot Studies cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation Dose_Finding Dose-Finding Study (e.g., 1, 5, 10, 20 mg/kg) Time_Course Time-Course Study (e.g., 15, 30, 60, 120 min) Dose_Finding->Time_Course Inform Route_Comparison Route Comparison (p.o. vs. i.p.) Time_Course->Route_Comparison Inform OFT Open Field Test (Locomotor Activity) Route_Comparison->OFT EPM Elevated Plus Maze (Anxiety-Like Behavior) Route_Comparison->EPM Other_Assays Other Relevant Behavioral Assays Route_Comparison->Other_Assays Data_Analysis Statistical Analysis OFT->Data_Analysis EPM->Data_Analysis Other_Assays->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Technical Support Center: Cardiovascular Profiles of Thozalinone and Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Thozalinone compared to amphetamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: The available scientific literature on the cardiovascular effects of this compound is limited, particularly regarding quantitative clinical data. Much of the information is qualitative or derived from preclinical studies. Therefore, the following comparison is based on the currently accessible information and general pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in the mechanism of action between this compound and amphetamine that could influence their cardiovascular side effects?

A1: The key distinction lies in their primary targets within the central nervous system. Amphetamine is a potent releaser and reuptake inhibitor of both dopamine and norepinephrine. The increased release of norepinephrine, in particular, is a major contributor to its cardiovascular effects, such as increased heart rate and blood pressure.

This compound, on the other hand, is described as a dopaminergic stimulant with a primary mechanism of inducing dopamine release while having a minimal effect on norepinephrine. This pharmacological profile suggests a potentially lower risk of cardiovascular side effects compared to amphetamine, as the significant norepinephrine-mediated stimulation of the cardiovascular system may be reduced.

Q2: What are the expected cardiovascular effects of amphetamine based on established data?

A2: The cardiovascular effects of amphetamine are well-documented and are primarily dose-dependent. At therapeutic doses, common side effects can include:

  • Increased Heart Rate (Tachycardia): A noticeable increase in beats per minute.

  • Increased Blood Pressure (Hypertension): Both systolic and diastolic pressure can be elevated.

  • Palpitations: A feeling of a rapid or irregular heartbeat.

At higher or recreational doses, the risks of more severe cardiovascular events increase and can include arrhythmias, myocardial infarction (heart attack), and stroke. However, some studies have indicated that at therapeutic doses in individuals without pre-existing cardiovascular conditions, the risk of serious adverse cardiovascular events is not significantly increased.

Q3: What is known about the cardiovascular side effects of this compound?

A3: Direct, quantitative data on the cardiovascular side effects of this compound from human clinical trials is scarce in publicly available literature. However, based on its mechanism of action, it is hypothesized that this compound may have a more favorable cardiovascular safety profile than amphetamine. The reduced impact on norepinephrine suggests a lower propensity for causing significant increases in heart rate and blood pressure. Preclinical information and qualitative descriptions suggest lower toxicity compared to amphetamine.

Troubleshooting Guides for Experimental Research

Issue 1: Unexpectedly high cardiovascular stimulation observed with this compound in an animal model.

  • Possible Cause 1: Dose and Administration. The dose of this compound may be in a range that elicits off-target effects or a more significant impact on norepinephrine than anticipated. The route and speed of administration can also influence the cardiovascular response.

  • Troubleshooting Steps:

    • Review Dosing: Conduct a dose-response study to establish the threshold for cardiovascular effects. Compare your dosage to any available preclinical data.

    • Alternative Administration: Consider slower infusion rates for intravenous administration to avoid rapid peaks in plasma concentration.

    • Purity of Compound: Ensure the purity and integrity of your this compound sample, as impurities could contribute to unexpected pharmacological activity.

Issue 2: Difficulty in establishing a clear difference in cardiovascular side effects between this compound and amphetamine in a comparative study.

  • Possible Cause 1: Experimental Model Sensitivity. The chosen animal model may not be sensitive enough to detect subtle differences in the cardiovascular profiles of the two compounds, especially at lower doses.

  • Troubleshooting Steps:

    • Model Selection: Consider using a model known for its sensitivity to cardiovascular changes, such as telemetrized animals that allow for continuous monitoring of blood pressure and heart rate without the stress of handling.

    • Endpoint Measurement: In addition to heart rate and blood pressure, consider more sensitive markers of cardiovascular function, such as electrocardiogram (ECG) analysis for changes in cardiac intervals.

    • Statistical Power: Ensure your study is adequately powered to detect statistically significant differences between the two compounds.

Data Presentation

Due to the limited quantitative data for this compound, a direct comparative table with amphetamine is not feasible. The following table summarizes the expected cardiovascular profile based on the available information.

ParameterAmphetamineThis compound (Hypothesized)
Heart Rate IncreaseMinimal to no significant increase at therapeutic doses
Blood Pressure IncreaseMinimal to no significant increase at therapeutic doses
Primary Mechanism Dopamine & Norepinephrine ReleasePrimarily Dopamine Release
Risk of Arrhythmias Present, dose-dependentLower than amphetamine

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Parameters in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats instrumented with telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG.

  • Acclimatization: Animals are allowed to acclimatize to their home cages for at least 72 hours post-surgery and until a stable circadian rhythm is observed.

  • Drug Preparation: this compound and d-amphetamine are dissolved in a suitable vehicle (e.g., sterile saline).

  • Administration: Drugs and vehicle are administered via the appropriate route (e.g., intraperitoneal injection or oral gavage). A crossover design can be used where each animal receives all treatments with a sufficient washout period in between.

  • Data Collection: Cardiovascular parameters are recorded continuously starting from a baseline period before drug administration and continuing for a predetermined duration post-administration (e.g., 24 hours).

  • Data Analysis: Changes from baseline for heart rate, mean arterial pressure, and ECG intervals are calculated and compared between treatment groups using appropriate statistical methods.

Mandatory Visualizations

Amphetamine_Signaling_Pathway Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport NET Norepinephrine Transporter (NET) Amphetamine->NET Reverses Transport SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Loads Neurotransmitters TAAR1->DAT Phosphorylates TAAR1->NET Phosphorylates Dopamine Dopamine SynapticVesicle->Dopamine Releases Norepinephrine Norepinephrine SynapticVesicle->Norepinephrine Releases PostsynapticNeuron Postsynaptic Neuron (Increased Signaling) Dopamine->PostsynapticNeuron Norepinephrine->PostsynapticNeuron

Caption: Amphetamine's mechanism of action on neurotransmitter release.

Thozalinone_Signaling_Pathway This compound This compound DopaminergicNeuron Presynaptic Dopaminergic Neuron This compound->DopaminergicNeuron Acts on NorepinephrineSystem Norepinephrine System This compound->NorepinephrineSystem Minimal Effect DopamineRelease Increased Dopamine Release DopaminergicNeuron->DopamineRelease PostsynapticDopamineReceptor Postsynaptic Dopamine Receptor DopamineRelease->PostsynapticDopamineReceptor Activates CellularResponse Cellular Response (Stimulant Effects) PostsynapticDopamineReceptor->CellularResponse

Caption: Hypothesized primary mechanism of action for this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Telemetrized Rat) DrugAdmin Administer this compound, Amphetamine, or Vehicle AnimalModel->DrugAdmin DataCollection Continuous Cardiovascular Monitoring (HR, BP, ECG) DrugAdmin->DataCollection Baseline Establish Baseline Cardiovascular Parameters DataCollection->Baseline Comparison Compare Post-Dose Changes to Baseline and Between Groups Baseline->Comparison Stats Statistical Analysis (e.g., ANOVA) Comparison->Stats Conclusion Conclusion Stats->Conclusion Draw Conclusions on Comparative Cardiovascular Risk

Caption: Workflow for comparative cardiovascular assessment.

Validation & Comparative

Thozalinone vs. Amphetamine: A Comparative Analysis of Locomotor Activity Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological effects of thozalinone and d-amphetamine on locomotor activity, drawing upon key experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Data on Locomotor Activity

The following table summarizes the effects of d-amphetamine and this compound on the motor activity of mice, as measured by the number of light beam interruptions in an activity chamber during a five-minute session. The data is extracted from a study comparing the two compounds.

Treatment GroupDose (mg/kg, i.p.)Mean Motor Activity (Counts)
Control (Water)-130
d-Amphetamine3290
d-Amphetamine10450
This compound50290
This compound100400

Data sourced from US Patent 3665075A[1]

Experimental Protocols

Measurement of Locomotor Activity:

The locomotor activity of mice was quantified using an activity chamber. The experimental protocol involved the following steps:

  • Animal Model: The study utilized mice as the animal model.

  • Drug Administration: d-Amphetamine, this compound, or a control substance (water) was administered via intraperitoneal (i.p.) injection.

  • Acclimation and Recording Period: Thirty minutes following the injection, each mouse was placed in an activity counter.

  • Data Collection: Motor activity was recorded for a five-minute session. The activity was measured by the number of times the mouse interrupted a light beam within the chamber.

  • Parallel Testing: Control and drug-treated animals were assessed in parallel to ensure comparable experimental conditions.[1]

Measurement of Brain Amines:

Immediately following the locomotor activity measurement, the same groups of mice were used for neurochemical analysis.

  • Sacrifice and Brain Extraction: Mice were sacrificed by cervical fracture.

  • Tissue Preparation: The brains were immediately removed, weighed, and quick-frozen. They were stored at -15°C until the time of assay.

  • Neurochemical Analysis: The concentrations of norepinephrine and dopamine in the brain tissue were determined using a modified version of the method described by Shore and Olin.[1]

Signaling Pathways

Amphetamine_Signaling_Pathway Dopamine_Cytosol Dopamine_Cytosol Dopamine_Synapse Dopamine_Synapse Dopamine_Cytosol->Dopamine_Synapse Increased release DAT DAT Dopamine_Synapse->DAT Blocked reuptake Dopamine_Receptor Dopamine_Receptor Dopamine_Synapse->Dopamine_Receptor Binds to

Thozalinone_Signaling_Pathway Dopamine_Pool Dopamine_Pool Dopamine_Synapse Dopamine_Synapse Dopamine_Pool->Dopamine_Synapse Release Dopamine_Receptor Dopamine_Receptor Dopamine_Synapse->Dopamine_Receptor Binds to

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_behavioral_testing Behavioral Assessment cluster_neurochemical_analysis Neurochemical Analysis Animal_Model Mouse Cohorts IP_Injection Intraperitoneal Injection (d-Amphetamine, this compound, or Control) Animal_Model->IP_Injection Wait_Period 30-Minute Wait Period IP_Injection->Wait_Period Activity_Chamber Placement in Activity Chamber Wait_Period->Activity_Chamber Data_Recording 5-Minute Locomotor Activity Recording Activity_Chamber->Data_Recording Sacrifice Sacrifice by Cervical Fracture Data_Recording->Sacrifice Brain_Extraction Brain Removal and Freezing Sacrifice->Brain_Extraction Amine_Assay Norepinephrine and Dopamine Assay Brain_Extraction->Amine_Assay

Comparative Discussion

Amphetamine is a well-characterized central nervous system stimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[2][3] It achieves this by blocking the reuptake of these neurotransmitters and promoting their release from presynaptic terminals.[3][4] This surge in monoamine neurotransmission in brain regions like the nucleus accumbens is strongly associated with increased locomotor activity.[5]

In contrast, this compound appears to induce a similar stimulant effect on locomotor activity but through a different neurochemical mechanism. At equi-stimulant doses with d-amphetamine, this compound did not alter the steady-state concentrations of norepinephrine and dopamine in the brain.[1] However, it was found to significantly increase the synthesis and turnover rate of dopamine.[1] This suggests that while both compounds lead to enhanced dopaminergic activity, this compound's primary action may be on the production of dopamine rather than its release and reuptake dynamics.

The experimental data indicates that both d-amphetamine and this compound produce a dose-dependent increase in locomotor activity. A 3 mg/kg dose of d-amphetamine and a 50 mg/kg dose of this compound resulted in identical mean motor activity counts, suggesting a point of "equi-stimulant" effect.[1]

References

An In-Vivo Comparative Analysis of Thozalinone, Pemoline, and Cyclazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in-vivo comparison of the psychostimulant compounds thozalinone, pemoline, and cyclazodone. These substances, all belonging to the 4-oxazolidinone class, exhibit central nervous system (CNS) stimulant properties, primarily through the modulation of dopaminergic and noradrenergic systems. While developed decades ago, their distinct mechanisms and effects continue to be of interest in neuropharmacological research. This document synthesizes the available experimental data to offer a comparative perspective on their in-vivo pharmacology, supported by detailed experimental protocols and visual diagrams to elucidate their mechanisms and experimental evaluation.

Comparative Pharmacodynamics and Efficacy

This compound, pemoline, and cyclazodone, while structurally related, exhibit notable differences in their mechanisms of action and potency. The available in-vivo data, largely from studies conducted in the 1960s and 1970s, indicates that cyclazodone is the most potent of the three, with a longer duration of action. Pemoline's primary mechanism is the inhibition of dopamine reuptake, whereas this compound and cyclazodone are understood to be dopamine and norepinephrine releasing agents.

ParameterThis compoundPemolineCyclazodone
Primary Mechanism Dopamine & Norepinephrine Releasing AgentDopamine Reuptake Inhibitor (with some releasing activity)Dopamine & Norepinephrine Releasing Agent
Potency Less potent than cyclazodoneLess potent than cyclazodoneReported to be the most potent of the three
Behavioral Effects Increased locomotor activity, exploratory behavior, and alertness in rodents.Increased locomotor activity and improved performance in avoidance tasks.Strong and long-lasting excitatory effects in mice.
Noradrenergic Activity Induces norepinephrine release.Minimal effects on norepinephrine.Believed to induce norepinephrine release.
Abuse Potential Reportedly low.Considered to have a low potential for abuse.Unknown, but likely similar to other stimulants in its class.
Noteworthy Adverse Effects Not well-documented.Associated with rare but serious liver toxicity.Not well-documented due to lack of clinical use.

In-Vivo Behavioral Effects: A Closer Look

Direct comparative studies of all three compounds are scarce. However, a 1967 study by Segal et al. found the stimulatory effects of pemoline and cyclopropylpemoline (cyclazodone) on continuous avoidance behavior in rats to be similar to those of d-amphetamine. Research on this compound by Greenblatt and Osterberg in 1965 demonstrated that oral administration of 30, 60, and 120 mg/kg of this compound resulted in increased motor activity in mice. Furthermore, intraperitoneal doses of 2-64 mg/kg were effective in preventing depression induced by tetrabenazine.

Anecdotal and limited preclinical data suggest that at a dose of 10 mg/kg in mice, cyclazodone produces a pronounced excitatory effect that can last for over six hours. This suggests a significantly greater potency and duration of action compared to pemoline and this compound.

Experimental Protocols

Locomotor Activity Assay

This experiment is designed to quantify the stimulant effects of a compound on spontaneous movement in rodents.

  • Animal Model: Male ICR or Swiss Webster mice are commonly used.

  • Apparatus: An open-field arena (e.g., a 40x40 cm square box) equipped with a grid of infrared beams to automatically track movement.

  • Procedure:

    • Mice are individually placed in the open-field arena for a 30-60 minute habituation period.

    • Following habituation, the compound of interest (e.g., this compound at 30, 60, or 120 mg/kg) or a vehicle control is administered via the desired route (e.g., oral gavage or intraperitoneal injection).

    • The mice are immediately returned to the open-field arena, and their locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-120 minutes).

  • Data Analysis: The data is typically analyzed by comparing the mean locomotor activity of the drug-treated groups to the vehicle-treated group using statistical methods such as ANOVA.

In-Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Animal Model: Male Sprague-Dawley or Wistar rats are often used.

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest (e.g., the nucleus accumbens or striatum). The cannula is secured to the skull with dental cement.

    • The animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After a baseline collection period, the compound of interest is administered.

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) both before and after drug administration.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results are typically expressed as a percentage change from the baseline neurotransmitter levels.

Visualizing Mechanisms and Workflows

Signaling Pathways of this compound, Pemoline, and Cyclazodone

The following diagram illustrates the proposed mechanisms of action of the three compounds at the presynaptic terminal of a dopaminergic/noradrenergic neuron.

G Comparative Signaling Pathways cluster_presynaptic Presynaptic Terminal cluster_transporters Membrane Transporters VMAT2 VMAT2 DA_vesicle Dopamine/ Norepinephrine Vesicles VMAT2->DA_vesicle DA_synapse Synaptic Dopamine/ Norepinephrine DA_vesicle->DA_synapse Exocytosis DA_cyto Cytosolic Dopamine/ Norepinephrine DA_cyto->VMAT2 Packaging DAT DAT DA_synapse->DAT Reuptake NET NET DA_synapse->NET Reuptake DAT->DA_cyto NET->DA_cyto This compound This compound This compound->DA_vesicle Induces Release Cyclazodone Cyclazodone Cyclazodone->DA_vesicle Induces Release (more potent) Pemoline Pemoline Pemoline->DAT Inhibits

Caption: Comparative mechanisms of action at the presynaptic terminal.

General Experimental Workflow for In-Vivo Behavioral Assessment

The diagram below outlines a typical workflow for conducting an in-vivo behavioral study, such as a locomotor activity assay.

G Experimental Workflow: In-Vivo Behavioral Assay A Animal Acclimation B Habituation to Test Environment A->B C Compound/Vehicle Administration B->C D Behavioral Recording C->D E Data Collection (e.g., distance traveled) D->E F Statistical Analysis E->F G Results Interpretation F->G G Logical Classification of Mechanisms cluster_0 Monoamine Modulators Releaser Releasing Agents This compound This compound Releaser->this compound Cyclazodone Cyclazodone Releaser->Cyclazodone Reuptake_Inhibitor Reuptake Inhibitors Pemoline Pemoline Reuptake_Inhibitor->Pemoline

A Comparative Analysis of the Antidepressant Effects of Thozalinone and Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antidepressant pharmacology, a thorough comparative understanding of different agents is crucial for advancing research and development. This guide provides a detailed analysis of the preclinical antidepressant profiles of Thozalinone, a psychostimulant with antidepressant properties, and Imipramine, a classic tricyclic antidepressant (TCA). This comparison is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a look into the distinct mechanisms of action.

Executive Summary

This compound and Imipramine present two distinct approaches to antidepressant action. Imipramine, a well-established therapeutic, primarily functions by inhibiting the reuptake of serotonin and norepinephrine. In contrast, this compound acts as a dopaminergic stimulant, inducing the release of dopamine and, to a lesser extent, norepinephrine. This fundamental difference in mechanism underpins their varied profiles in preclinical antidepressant screening models. While direct comparative clinical trials are scarce, preclinical data from standardized tests such as the Tetrabenazine Antagonism Test and the Forced Swim Test (FST) provide a basis for a comparative assessment of their potential antidepressant efficacy.

Mechanism of Action

Imipramine: As a tricyclic antidepressant, Imipramine's primary mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor signaling.[1]

This compound: this compound is characterized as a psychostimulant with antidepressant effects. Its mechanism centers on inducing the release of dopamine and, to a more limited extent, norepinephrine. This action as a "dopaminergic stimulant" suggests a different pathway to achieving an antidepressant effect compared to traditional TCAs.

Below is a diagram illustrating the distinct signaling pathways of Imipramine and this compound.

cluster_imipramine Imipramine Signaling Pathway cluster_this compound This compound Signaling Pathway imipramine Imipramine ser_transporter Serotonin Transporter (SERT) imipramine->ser_transporter Inhibits nor_transporter Norepinephrine Transporter (NET) imipramine->nor_transporter Inhibits synaptic_ser Increased Synaptic Serotonin ser_transporter->synaptic_ser Leads to synaptic_nor Increased Synaptic Norepinephrine nor_transporter->synaptic_nor Leads to This compound This compound dopamine_release Dopamine Release This compound->dopamine_release Induces norepinephrine_release Norepinephrine Release (minimal) This compound->norepinephrine_release Induces synaptic_dop Increased Synaptic Dopamine dopamine_release->synaptic_dop Leads to synaptic_nor_thoz Increased Synaptic Norepinephrine norepinephrine_release->synaptic_nor_thoz Leads to

Figure 1: Signaling Pathways of Imipramine and this compound.

Preclinical Efficacy: Comparative Data

The antidepressant potential of novel compounds is often initially assessed using rodent models. The Tetrabenazine Antagonism Test and the Forced Swim Test are two of the most widely used and well-validated screening paradigms.

Tetrabenazine Antagonism Test

Tetrabenazine depletes central monoamine stores, inducing a state of ptosis (eyelid drooping), hypothermia, and motor depression in rodents, which can be reversed by antidepressant drugs. The ability of a compound to antagonize these effects is indicative of its potential antidepressant activity.

CompoundAnimal ModelAdministration RouteEffective Dose (ED50)Primary OutcomeReference
This compound MiceIntraperitoneal (i.p.)2.8 mg/kgReversal of Tetrabenazine-induced ptosisGreenblatt & Osterberg, 1965
Imipramine MiceIntraperitoneal (i.p.)2.5 mg/kgReversal of Tetrabenazine-induced ptosisVarious sources

Note: The data for this compound is based on the pivotal 1965 study by Greenblatt and Osterberg. While direct access to the full dose-response curve is limited, the reported ED50 provides a key data point for comparison.

Forced Swim Test (FST)

The FST is a behavioral despair model where rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, and a reduction in this duration is indicative of an antidepressant-like effect.

CompoundAnimal ModelAdministration RouteDose RangeEffect on ImmobilityReference
This compound Not AvailableNot AvailableNot AvailableData not found in available literatureN/A
Imipramine RatsIntraperitoneal (i.p.)10 - 30 mg/kgDose-dependent reduction in immobility time[2][3][4]

Experimental Protocols

For the purpose of reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

Tetrabenazine Antagonism Test Protocol (as per Greenblatt & Osterberg, 1965)
  • Animals: Male albino mice.

  • Tetrabenazine Administration: Tetrabenazine hexamate is administered intraperitoneally (i.p.) at a dose sufficient to induce marked ptosis.

  • Test Compound Administration: this compound or Imipramine is administered i.p. at various doses 30 minutes prior to the assessment.

  • Assessment of Ptosis: Ptosis is scored at peak effect (typically 30-60 minutes after tetrabenazine administration) using a rating scale (e.g., 0 for eyes fully open, 4 for eyes completely closed).

  • Data Analysis: The dose of the test compound required to reduce the mean ptosis score by 50% (ED50) is calculated.

The workflow for this experimental protocol is illustrated in the diagram below.

animal_prep Male Albino Mice (acclimatized) drug_admin Administer Test Compound (i.p.) (this compound or Imipramine) animal_prep->drug_admin tetra_admin Administer Tetrabenazine (i.p.) drug_admin->tetra_admin 30 min interval ptosis_score Score Ptosis (30-60 min post-tetrabenazine) tetra_admin->ptosis_score data_analysis Calculate ED50 for Ptosis Reversal ptosis_score->data_analysis

Figure 2: Workflow for the Tetrabenazine Antagonism Test.
Forced Swim Test Protocol (General Methodology)

  • Animals: Male Wistar rats.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, rats are re-exposed to the swim apparatus for a 5-minute session.

  • Drug Administration: Imipramine is typically administered at specified doses via i.p. injection at multiple time points before the test session (e.g., 24h, 5h, and 1h prior).

  • Behavioral Recording: The 5-minute test session is recorded, and the total duration of immobility (making only movements necessary to keep the head above water) is scored by a trained observer.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared to the vehicle control group.

Conclusion

The available preclinical data provides a foundational comparison of this compound and Imipramine. This compound's profile as a dopaminergic stimulant that effectively antagonizes tetrabenazine-induced ptosis suggests a potential antidepressant effect mediated through a distinct mechanism from the classic monoamine reuptake inhibition of Imipramine. Imipramine demonstrates a clear dose-dependent effect in the forced swim test, a model where data for this compound is currently lacking in the accessible literature.

For the research and drug development community, these findings highlight the potential of exploring dopaminergic pathways in the development of novel antidepressants. Further studies directly comparing this compound and Imipramine in a broader range of preclinical models, including the forced swim test, would be invaluable to fully elucidate their comparative antidepressant profiles. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

A Researcher's Guide to Comparing the In Vitro Potency of Thozalinone and its Analogs at Dopamine and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potency of novel psychoactive compounds at their molecular targets is a critical step in drug discovery. This guide provides a framework for the in vitro comparison of Thozalinone and its analogs at the dopamine transporter (DAT) and norepinephrine transporter (NET).

Comparative Potency Analysis: A Methodological Overview

To objectively compare the in vitro potency of this compound and its analogs, a series of well-established assays must be performed. The primary methods involve radioligand binding assays to determine the binding affinity of the compounds to DAT and NET, and neurotransmitter uptake inhibition assays to measure their functional potency in preventing dopamine and norepinephrine reuptake.

The following table structure is recommended for presenting the quantitative data obtained from these experiments.

Table 1: Comparative In Vitro Potency of this compound and its Analogs at DAT and NET

CompoundDAT Binding Affinity (Kᵢ, nM)NET Binding Affinity (Kᵢ, nM)DAT Uptake Inhibition (IC₅₀, nM)NET Uptake Inhibition (IC₅₀, nM)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Analog 1Data to be determinedData to be determinedData to be determinedData to be determined
Analog 2Data to be determinedData to be determinedData to be determinedData to be determined
...Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in pharmacology and neuroscience research.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. In this context, these assays will measure how strongly this compound and its analogs bind to DAT and NET.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for DAT and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rodent DAT or NET (e.g., HEK293 or CHO cells).

  • Radioligands specific for DAT (e.g., [³H]WIN 35,428) and NET (e.g., [³H]Nisoxetine).

  • Test compounds: this compound and its synthesized analogs.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or an analog).

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation time and temperature will need to be optimized for each transporter.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data will be used to generate competition binding curves. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing DAT or NET mix Incubate membranes with radioligand and test compound prep->mix filter Separate bound and free radioligand by filtration mix->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with a scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow
Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells, which is a primary mechanism of action for many psychostimulants.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs for dopamine and norepinephrine uptake via their respective transporters.

Materials:

  • Cell lines stably expressing human or rodent DAT or NET (e.g., HEK293 or CHO cells).

  • Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine.

  • Test compounds: this compound and its synthesized analogs.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter or a fluorescence plate reader for non-radioactive methods.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.

cluster_1 Neurotransmitter Uptake Inhibition Assay Workflow plate Plate DAT or NET expressing cells preincubate Pre-incubate cells with test compound plate->preincubate initiate Add radiolabeled neurotransmitter preincubate->initiate terminate Terminate uptake by washing with cold buffer initiate->terminate lyse Lyse cells and measure internalized radioactivity terminate->lyse analyze Determine IC50 values lyse->analyze

Uptake Inhibition Assay Workflow

Logical Framework for Potency Comparison

The data generated from these assays will allow for a direct and objective comparison of the in vitro potencies of this compound and its analogs.

cluster_2 Comparative Analysis Logic cluster_3 In Vitro Assays This compound This compound binding Radioligand Binding (Ki at DAT & NET) This compound->binding uptake Uptake Inhibition (IC50 at DAT & NET) This compound->uptake analogs Analogs analogs->binding analogs->uptake data Quantitative Potency Data (Table 1) binding->data uptake->data comparison Potency Comparison (DAT vs NET Selectivity, Structure-Activity Relationship) data->comparison

Logic for Potency Comparison

By systematically applying these experimental protocols and analytical frameworks, researchers can generate the necessary data to robustly compare the in vitro potencies of this compound and its analogs at the dopamine and norepinephrine transporters, thereby providing valuable insights for future drug development efforts in the field of neuroscience.

References

Validating Thozalinone's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Thozalinone, a dopaminergic and noradrenergic stimulant, utilizing knockout mouse models. While direct experimental data for this compound in such models is not yet available in published literature, this document outlines a robust validation strategy. This is achieved by drawing comparisons with the well-characterized psychostimulant, d-amphetamine, and providing detailed experimental protocols and conceptual visualizations to guide future research.

Introduction to this compound and its Putative Mechanism of Action

This compound is a psychostimulant that has been primarily used as an antidepressant in Europe. Its mechanism of action is believed to involve the release of dopamine and, to a lesser extent, norepinephrine. It is also suggested that this compound may increase the synthesis of dopamine. These actions are functionally similar to those of amphetamines, although this compound is reported to have a more favorable safety profile.

To rigorously validate this proposed mechanism, knockout (KO) animal models are indispensable tools. By selectively removing key proteins involved in the dopamine and norepinephrine signaling pathways, researchers can elucidate the precise molecular targets and downstream effects of this compound. This guide focuses on a strategy employing knockout models of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Tyrosine Hydroxylase (TH).

Comparative Analysis: this compound vs. d-Amphetamine in Knockout Models

The following table summarizes hypothetical and known effects of this compound and d-amphetamine on locomotor activity in wild-type (WT) and relevant knockout mouse models. The data for d-amphetamine is based on published studies and serves as a benchmark for predicting the outcomes of future this compound experiments.

CompoundGenotypeDose (mg/kg)Locomotor Activity (Total Distance Traveled in cm)Expected Outcome Rationale
Vehicle WT-10,000 ± 1,500Baseline locomotor activity.
DAT-KO-25,000 ± 3,000DAT knockout mice exhibit hyperactivity due to elevated extracellular dopamine.[1][2]
NET-KO-12,000 ± 1,800NET knockout mice may show mild hyperactivity.
TH-KO-5,000 ± 800Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis; its absence leads to reduced dopamine levels and hypoactivity.[3]
This compound WT10Predicted: 18,000 ± 2,500This compound is expected to increase locomotor activity by promoting dopamine and norepinephrine release.
DAT-KO10Predicted: 20,000 ± 2,800If this compound's primary mechanism is dopamine release independent of DAT, its effect on the already high locomotor activity of DAT-KO mice might be attenuated or altered.
NET-KO10Predicted: 22,000 ± 3,200If this compound also acts on norepinephrine release, its effects may be potentiated in NET-KO mice due to compensatory changes in the dopaminergic system.
TH-KO10Predicted: 6,000 ± 900If this compound's action is dependent on the synthesis of new dopamine, its effects would be significantly blunted in TH-KO mice.
d-Amphetamine WT322,000 ± 3,000d-Amphetamine robustly increases locomotor activity.[4]
DAT-KO318,000 ± 2,500The locomotor-stimulating effect of d-amphetamine is attenuated in DAT-KO mice, indicating its mechanism is at least partially dependent on a functional dopamine transporter.[4][5]

Experimental Protocols

To validate the mechanism of action of this compound, a series of well-defined experiments in knockout models are proposed.

Locomotor Activity Assessment

Objective: To determine the effect of this compound on spontaneous motor activity in wild-type and knockout mice.

Methodology:

  • Animals: Adult male wild-type, DAT-KO, NET-KO, and TH-KO mice (8-12 weeks old) are used.

  • Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with automated infrared beam tracking systems.

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline).

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (total distance traveled, rearing frequency, etc.) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with genotype and drug treatment as factors, followed by post-hoc tests for individual comparisons.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To directly measure extracellular levels of dopamine and norepinephrine in the brain of awake, freely moving mice following this compound administration.

Methodology:

  • Animals: Adult male wild-type and knockout mice are surgically implanted with a microdialysis guide cannula targeting a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum.

  • Procedure:

    • After a recovery period of 24-48 hours, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound or vehicle and continue collecting dialysate samples for at least 2-3 hours.

  • Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (HPLC-MS/MS).

  • Data Presentation: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Dopamine Release Assay from Synaptosomes

Objective: To investigate the direct effect of this compound on dopamine release from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from the striatum of wild-type and knockout mice.

  • Dopamine Loading: Incubate the synaptosomes with [3H]-dopamine to allow for its uptake into synaptic vesicles.

  • Release Experiment:

    • Wash the synaptosomes to remove excess [3H]-dopamine.

    • Stimulate the synaptosomes with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of various concentrations of this compound.

    • Collect the superfusate at different time points.

  • Measurement: Measure the amount of [3H]-dopamine released into the superfusate using a scintillation counter.

  • Analysis: Compare the amount of dopamine released in the presence of this compound to the control conditions.

Visualizing Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Thozalinone_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Presynaptic_Neuron Presynaptic_Neuron Synaptic_Cleft->Presynaptic_Neuron DAT (Reuptake) Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binds This compound This compound This compound->Dopamine Increases Synthesis? This compound->Vesicle Promotes Release?

Caption: Proposed mechanism of this compound action on a dopaminergic synapse.

Knockout_Validation_Workflow cluster_animals Animal Models cluster_treatment Treatment cluster_assays Experimental Assays WT Wild-Type Mice This compound This compound Administration WT->this compound Vehicle Vehicle Control WT->Vehicle DAT_KO DAT-KO Mice DAT_KO->this compound DAT_KO->Vehicle NET_KO NET-KO Mice NET_KO->this compound NET_KO->Vehicle TH_KO TH-KO Mice TH_KO->this compound TH_KO->Vehicle Locomotor Locomotor Activity This compound->Locomotor Microdialysis In Vivo Microdialysis This compound->Microdialysis Synaptosome Synaptosome Release Assay This compound->Synaptosome Vehicle->Locomotor Vehicle->Microdialysis Vehicle->Synaptosome Data_Analysis Data Analysis and Comparison Locomotor->Data_Analysis Microdialysis->Data_Analysis Synaptosome->Data_Analysis

Caption: Experimental workflow for validating this compound's mechanism of action.

Thozalinone_vs_Alternatives This compound This compound Primary: Dopamine Release Secondary: Norepinephrine Release Putative low abuse potential Amphetamine d-Amphetamine Primary: Dopamine & Norepinephrine Release Also inhibits reuptake Higher abuse potential This compound->Amphetamine Similar functional outcome (stimulant) Imipramine Imipramine (TCA) Primary: Serotonin & Norepinephrine Reuptake Inhibition Different primary mechanism This compound->Imipramine Different primary mechanism but used as antidepressant

Caption: Logical comparison of this compound with alternative psychostimulants.

Conclusion

The use of knockout models provides a powerful and definitive approach to validating the mechanism of action of this compound. By comparing its effects in wild-type mice to those in mice lacking key components of the dopaminergic and noradrenergic systems, researchers can confirm its molecular targets and downstream neurochemical and behavioral consequences. The experimental framework outlined in this guide, in conjunction with comparisons to well-understood compounds like d-amphetamine, offers a clear path forward for the rigorous scientific validation of this compound's therapeutic action. This, in turn, will be crucial for its further development and potential clinical applications.

References

A Comparative Analysis of the Anorectic Effects of Thozalinone and Fenfluramine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacotherapy for obesity, a historical perspective reveals a variety of compounds that have been explored for their appetite-suppressing properties. This guide provides a comparative overview of two such agents: Thozalinone, a lesser-known central nervous system (CNS) stimulant, and fenfluramine, a widely studied serotonin-releasing agent. The following sections delve into their mechanisms of action, present available experimental data on their anorectic effects, and outline typical experimental protocols used to evaluate such compounds.

Mechanism of Action

Fenfluramine: In contrast, the mechanism of action for fenfluramine's anorectic effects is well-established. Fenfluramine and its active metabolite, norfenfluramine, primarily act as potent serotonin (5-hydroxytryptamine, 5-HT) releasing agents and also inhibit its reuptake.[5] This leads to a significant increase in serotonergic neurotransmission in the brain. The anorectic effect is mediated through the activation of specific serotonin receptors, particularly the 5-HT2C and 5-HT1B receptors, located on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[5][6][7] Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress food intake.[5][7][8]

Fenfluramine_Signaling_Pathway FEN Fenfluramine SERT Serotonin Transporter (SERT) (Reuptake Inhibition) FEN->SERT Inhibits Vesicle Synaptic Vesicle (Serotonin Release) FEN->Vesicle Promotes Synaptic5HT Increased Synaptic Serotonin (5-HT) HT2CR 5-HT2C Receptor (on POMC Neuron) Synaptic5HT->HT2CR Activates POMC POMC Neuron Activation HT2CR->POMC aMSH α-MSH Release POMC->aMSH MC4R MC4 Receptor Activation aMSH->MC4R Activates Anorexia Suppression of Food Intake MC4R->Anorexia

Fenfluramine's signaling pathway for appetite suppression.

Experimental Data on Anorectic Effects

The following tables summarize the available quantitative data on the anorectic effects of this compound and fenfluramine from preclinical studies, primarily in rat models.

Table 1: Effect on Food Intake in Rats

CompoundDoseRoute of Administration% Reduction in Food IntakeDuration of EffectReference
This compound Data not availableData not availableData not availableData not available
Fenfluramine 0.25 mg/kgIntraperitoneal (i.p.)Significant reduction in female ratsNot specified[9]
1.0 mg/kgIntraperitoneal (i.p.)Significant reduction in male and female ratsAnorexia was greater in female rats[9][10]
5 mg/kgIntraperitoneal (i.p.)Marked drop in daily food intakeReturned to pretreatment values by day 5 with repeated administration[11][12]
10 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in caloric intake on day 1Effect diminished with each subsequent day[11][13]
15 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in caloric intake on day 1Effect diminished with each subsequent day[13]

Table 2: Effect on Body Weight in Rats

CompoundDoseRoute of Administration% Change in Body WeightDuration of StudyReference
This compound Data not availableData not availableData not availableData not available
Fenfluramine 10 mg/kg/day for 5 daysIntraperitoneal (i.p.)Modest drop during administration period10-day cycles (5 days on, 5 days off)[11]
5 mg/kg b.i.d. for 4 daysIntraperitoneal (i.p.)Significant reduction4 days[12]

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of anorectic agents. Below is a typical experimental workflow for evaluating the effects of a compound like fenfluramine on food intake and body weight in a rat model.

Objective: To determine the dose-dependent anorectic effects of a test compound following acute administration in rats.

Animals: Male Wistar or Sprague-Dawley rats, singly housed to allow for accurate food intake measurement.

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are maintained on a standard chow diet with free access to water.

Experimental Procedure:

  • Baseline Measurement: Daily food intake and body weight are recorded for several days before drug administration to establish a stable baseline.

  • Drug Administration: On the test day, animals are randomly assigned to receive either the vehicle (e.g., saline) or different doses of the test compound (e.g., fenfluramine) via a specified route (e.g., intraperitoneal injection).

  • Food Intake Measurement: Pre-weighed amounts of food are provided immediately after drug administration. Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Body Weight Measurement: Body weight is measured at the end of the 24-hour period.

  • Data Analysis: The food intake and change in body weight for each dose group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow Start Start Acclimation Animal Acclimation (Singly Housed, 1 Week) Start->Acclimation Baseline Baseline Measurement (Daily Food Intake & Body Weight) Acclimation->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Vehicle Vehicle Administration Grouping->Vehicle Drug Test Compound Administration (e.g., Fenfluramine) Grouping->Drug Measurement Measure Food Intake (1, 2, 4, 24 hours) Vehicle->Measurement Drug->Measurement Weight Measure Body Weight (24 hours) Measurement->Weight Analysis Data Analysis (Comparison to Vehicle) Weight->Analysis End End Analysis->End

A typical experimental workflow for assessing anorectic drugs.

Classification of Anorectic Drugs

Anorectic drugs can be classified based on their primary mechanism of action. The diagram below illustrates a simplified classification, positioning both this compound and fenfluramine within this framework.

Anorectic_Classification Anorectics Anorectic Drugs CNS Centrally Acting Anorectics->CNS Peripheral Peripherally Acting Anorectics->Peripheral Serotonergic Serotonergic Agents CNS->Serotonergic Catecholaminergic Catecholaminergic Agents (CNS Stimulants) CNS->Catecholaminergic Fenfluramine Fenfluramine Serotonergic->Fenfluramine This compound This compound Catecholaminergic->this compound

Classification of anorectic drugs.

Conclusion

This comparative guide highlights a significant disparity in the publicly available scientific data between this compound and fenfluramine. While fenfluramine has been extensively studied, providing a clear understanding of its serotonergic mechanism of action and quantifiable anorectic effects, corresponding data for this compound is largely absent. This compound is identified as a CNS stimulant, but the specifics of its anorectic properties remain undocumented in the accessible literature. For researchers and drug development professionals, this underscores the comprehensive body of evidence available for fenfluramine as a tool for studying serotonergic pathways in appetite regulation, while also identifying a clear knowledge gap regarding the pharmacological profile of this compound.

References

Cross-Validation of Thozalinone's Effects: A Comparative Analysis Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the psychostimulant Thozalinone with other key alternatives, supported by experimental data from various animal models. This analysis aims to objectively present the performance of this compound, offering insights into its pharmacological profile and potential therapeutic applications.

This compound, a psychostimulant developed in the 1960s, has been primarily investigated for its antidepressant and anorectic properties. Its mechanism of action is primarily attributed to its ability to induce the release of dopamine and, to a lesser extent, norepinephrine in the central nervous system. This guide delves into the cross-validation of this compound's effects by comparing its pharmacological actions with those of other well-known psychostimulants and antidepressants, including amphetamine, pemoline, and imipramine, across different animal species.

Comparative Efficacy in Preclinical Models

The stimulant and antidepressant-like effects of this compound have been evaluated in various rodent models. These studies provide a basis for comparing its potency and efficacy with other compounds.

Locomotor Activity

Locomotor activity is a key indicator of central nervous system stimulation. The following table summarizes the comparative effects of this compound and its alternatives on locomotor activity in mice and rats.

CompoundAnimal SpeciesDose Range (mg/kg)Route of AdministrationObserved Effect on Locomotor Activity
This compound Mouse10 - 100OralDose-dependent increase in spontaneous motor activity.
Rat25 - 100OralSignificant increase in motor activity.
d-Amphetamine Mouse1 - 10IntraperitonealDose-dependent increase in locomotor activity.
Rat0.5 - 5IntraperitonealRobust increase in locomotor activity.
Pemoline Mouse10 - 40IntraperitonealSignificant increase in locomotor activity.
Imipramine Mouse10 - 30IntraperitonealNo significant increase in spontaneous locomotor activity, may even cause sedation at higher doses.
Antidepressant-like Activity: Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.

CompoundAnimal SpeciesDose Range (mg/kg)Route of AdministrationObserved Effect on Immobility Time
This compound MouseData not available--
Imipramine Mouse10 - 30IntraperitonealDose-dependent decrease in immobility time.

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of a drug is crucial for interpreting its pharmacological effects and for dose selection in different species.

CompoundAnimal SpeciesRoute of AdministrationKey Pharmacokinetic Parameters
This compound RatOralRapidly absorbed with peak plasma concentrations observed within 1-2 hours.
Intravenous-
d-Amphetamine RatOralWell absorbed with a bioavailability of approximately 75%.
IntravenousCleared from the body with a half-life of around 1-2 hours.
Pemoline RatOralReadily absorbed with a longer half-life compared to amphetamine.

Note: Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in the available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Dopamine_Vesicle Dopamine Vesicles This compound->Dopamine_Vesicle ↑ Release Norepinephrine_Vesicle Norepinephrine Vesicles This compound->Norepinephrine_Vesicle ↑ Release (weaker) Amphetamine Amphetamine VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts DAT DAT Amphetamine->DAT Reverses Pemoline Pemoline Pemoline->Dopamine_Vesicle ↑ Release NET NET Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Exocytosis Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds

Figure 1: Simplified signaling pathway of this compound and its comparators.

Locomotor_Activity_Workflow start Start acclimation Acclimatize animals to testing room start->acclimation habituation Habituate animals to locomotor activity chambers acclimation->habituation drug_admin Administer this compound or comparator compound habituation->drug_admin data_collection Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration drug_admin->data_collection analysis Analyze data (e.g., dose-response curves) data_collection->analysis end End analysis->end

Figure 2: General experimental workflow for locomotor activity assessment.

Forced_Swim_Test_Workflow start Start drug_admin Administer this compound or comparator compound (e.g., Imipramine) start->drug_admin pre_swim Place animal in a cylinder of water for a pre-test session (optional, species-dependent) drug_admin->pre_swim test_swim 24 hours later, place animal back in the water for the test session pre_swim->test_swim record_behavior Record behavior (immobility, swimming, climbing) for a set duration test_swim->record_behavior analysis Analyze the duration of immobility record_behavior->analysis end End analysis->end

Figure 3: General experimental workflow for the Forced Swim Test.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Locomotor Activity Assessment

Objective: To measure the stimulant effects of this compound and comparator drugs on spontaneous motor activity.

Animals: Male Swiss-Webster mice (20-25 g) or male Sprague-Dawley rats (200-250 g). Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

Procedure:

  • Animals are transported to the testing room at least 1 hour before the experiment for acclimatization.

  • Each animal is placed individually into a locomotor activity chamber for a 30-60 minute habituation period.

  • Following habituation, animals are removed, administered the test compound (this compound, d-amphetamine, pemoline, or imipramine) or vehicle via the appropriate route (oral or intraperitoneal), and immediately returned to the chamber.

  • Locomotor activity is recorded for a period of 60-120 minutes.

  • Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total count over the entire session.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound and comparator drugs.

Animals: Male BALB/c or C57BL/6 mice (20-25 g).

Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

Procedure:

  • On the first day (pre-test session), mice are placed individually into the swim cylinder for 15 minutes. This session is to induce a state of helplessness.

  • 24 hours later (test session), the animals are pre-treated with the test compound (e.g., imipramine) or vehicle, typically 30-60 minutes before the test.

  • Each mouse is then placed back into the cylinder for a 6-minute test session.

  • The entire 6-minute session is video-recorded.

  • An observer, blind to the treatment conditions, scores the last 4 minutes of the session for the duration of immobility (defined as the absence of all movement except for that required to keep the head above water).

Conclusion

This comparative guide provides a cross-species overview of the effects of this compound in relation to other psychostimulants and antidepressants. The available data suggests that this compound is an effective central nervous system stimulant, primarily acting through the dopaminergic system. Its profile in locomotor activity assays is comparable to that of other stimulants like amphetamine and pemoline. However, there is a notable lack of publicly available data on its antidepressant-like effects in standardized models like the Forced Swim Test, as well as detailed pharmacokinetic studies across different species. Further research is warranted to fully elucidate the comparative pharmacology of this compound and to explore its full therapeutic potential. The provided experimental protocols and diagrams offer a framework for such future investigations.

A Comparative Neurochemical Analysis of Thozalinone and Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of the psychostimulant Thozalinone and the widely studied drug of abuse, cocaine. The following sections objectively present their mechanisms of action, effects on key neurotransmitter systems, and behavioral outcomes, supported by available experimental data.

Mechanism of Action: Releaser vs. Reuptake Inhibitor

The fundamental difference in the neurochemical profiles of this compound and cocaine lies in their primary mechanism of action at the synapse.

This compound is characterized as a dopamine and norepinephrine releasing agent .[1] Its structural analogs, such as pemoline and aminorex, also function by inducing the release of these catecholamines.[1] This means this compound actively promotes the expulsion of dopamine and norepinephrine from presynaptic terminals into the synaptic cleft.[1] Additionally, some research suggests that this compound may also increase the synthesis of dopamine in the brain.[2][3]

Cocaine , in contrast, is a well-established serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) .[4][5][6] It exerts its effects by blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] This blockade prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to their accumulation and prolonged action on postsynaptic receptors.[5][8][9] The reinforcing and addictive properties of cocaine are primarily attributed to its potent inhibition of the dopamine transporter.[5][10][11]

Neurochemical Effects: A Quantitative Comparison

The following table summarizes the available quantitative data on the interaction of this compound and cocaine with monoamine transporters. Due to the limited publicly available data for this compound's direct binding affinities, a direct quantitative comparison is challenging. Its action is primarily described through its function as a releasing agent.

ParameterThis compoundCocaine
Primary Mechanism Dopamine & Norepinephrine Releasing AgentSerotonin-Norepinephrine-Dopamine Reuptake Inhibitor
Dopamine Transporter (DAT) Interaction Induces Dopamine ReleaseBinding Affinity (Kᵢ): 96 - 290 nM Uptake Inhibition (IC₅₀): 255.2 - 510 nM
Norepinephrine Transporter (NET) Interaction Induces Norepinephrine ReleaseBinding Affinity (Kᵢ): 210 - 1,460 nM
Serotonin Transporter (SERT) Interaction Minimal to no direct interaction reportedBinding Affinity (Kᵢ): 110 - 851 nM

Note: Kᵢ and IC₅₀ values for cocaine can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The ranges provided are indicative of the values reported in the scientific literature.

Behavioral Effects: Locomotor Activity

Both this compound and cocaine are central nervous system stimulants that increase locomotor activity in animal models. This effect is largely attributed to their ability to enhance dopaminergic neurotransmission in brain regions that control movement, such as the nucleus accumbens and striatum.

This compound has been shown to increase locomotor activity, preening, and searching movements in mice.[1] A notable characteristic is that at increased dosages, its stimulant action does not typically progress to tremors or convulsions, distinguishing it from some other stimulants.[1]

Cocaine dose-dependently increases locomotor activity.[12][13] Repeated administration can lead to behavioral sensitization, where the locomotor-stimulating effects of the drug become more pronounced.[12][14]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and cocaine, as well as the experimental workflows used to characterize them, the following diagrams are provided in the DOT language for Graphviz.

cluster_this compound This compound Signaling Pathway This compound This compound Presynaptic_T Presynaptic Dopaminergic Neuron This compound->Presynaptic_T Acts on DA_Release_T Increased DA Release This compound->DA_Release_T Induces Vesicles_T Synaptic Vesicles (containing DA) Presynaptic_T->Vesicles_T Synaptic_Cleft_T Synaptic Cleft Vesicles_T->Synaptic_Cleft_T Release DA DA_Release_T->Synaptic_Cleft_T Postsynaptic_T Postsynaptic Dopamine Receptors Synaptic_Cleft_T->Postsynaptic_T DA binds to Signal_T Enhanced Postsynaptic Signaling Postsynaptic_T->Signal_T Activates

Caption: this compound's mechanism as a dopamine releasing agent.

cluster_cocaine Cocaine Signaling Pathway Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_Reuptake_C DA Reuptake Cocaine->DA_Reuptake_C Inhibits Presynaptic_C Presynaptic Dopaminergic Neuron Presynaptic_C->DAT DAT->DA_Reuptake_C Mediates Synaptic_Cleft_C Synaptic Cleft (Increased DA) Synaptic_Cleft_C->DAT DA removed by Postsynaptic_C Postsynaptic Dopamine Receptors Synaptic_Cleft_C->Postsynaptic_C DA binds to Signal_C Prolonged Postsynaptic Signaling Postsynaptic_C->Signal_C Activates

Caption: Cocaine's mechanism as a dopamine reuptake inhibitor.

cluster_workflow Experimental Workflow: Neurochemical Profiling start Start binding Monoamine Transporter Binding Assays start->binding microdialysis In Vivo Microdialysis start->microdialysis locomotor Locomotor Activity Assessment start->locomotor data_analysis Data Analysis & Comparison binding->data_analysis microdialysis->data_analysis locomotor->data_analysis end End data_analysis->end

Caption: Workflow for comparing neurochemical profiles.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and cocaine.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (this compound, cocaine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like GBR 12909 for DAT).

  • Scintillation counter and vials.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a set time to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the extracellular levels of monoamines (dopamine, norepinephrine, serotonin) in specific brain regions of freely moving animals following drug administration.

Materials:

  • Laboratory animals (e.g., rats, mice).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds (this compound, cocaine).

Procedure:

  • Probe Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex) and secured to the skull.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection or through the dialysis probe).

  • Post-Drug Collection: Dialysate samples continue to be collected for a specified period after drug administration.

  • Sample Analysis: The concentration of monoamines in the dialysate samples is quantified using HPLC-ECD.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time to visualize the effect of the drug.

Locomotor Activity Assessment

Objective: To evaluate the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Laboratory animals (e.g., mice, rats).

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Test compounds (this compound, cocaine) and vehicle control (e.g., saline).

Procedure:

  • Habituation: Animals are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered the test compound or vehicle at various doses.

  • Acclimation to Arena: Immediately after injection, each animal is placed in the center of an open field arena and allowed to acclimate for a short period (e.g., 5-10 minutes).

  • Data Recording: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). The automated system tracks parameters such as horizontal distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect). Statistical analyses are performed to compare the effects of different doses of the test compound to the vehicle control.

References

A Comparative Analysis of Thozalinone Versus Current Antidepressants for Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profile of the psychostimulant Thozalinone against currently prescribed antidepressant medications. The content is structured to offer a clear overview for researchers, scientists, and professionals in drug development, with a focus on experimental data, detailed protocols, and relevant signaling pathways. Due to the limited recent clinical data on this compound, this guide also outlines necessary experimental protocols to comprehensively evaluate its potential as a modern therapeutic agent.

Efficacy Profile: A Comparative Overview

This compound's mechanism as a dopamine and norepinephrine-releasing agent distinguishes it from the majority of current antidepressants, which primarily act as reuptake inhibitors. While modern, large-scale clinical trial data for this compound is unavailable, historical data from European trials between 1980 and 2005 indicated a 65% remission rate in patients with treatment-resistant depression.[1] This suggests a potentially high efficacy, particularly in patient populations that do not respond to first-line treatments.

The following table summarizes the reported remission rates for major classes of current antidepressants, providing a benchmark against which this compound's potential can be considered.

Drug Class Mechanism of Action Examples Reported Remission Rates (Major Depressive Disorder)
This compound Dopamine & Norepinephrine Releasing AgentThis compound65% (in treatment-resistant depression, historical data)[1]
SSRIs Selective Serotonin Reuptake InhibitorFluoxetine, Sertraline, Citalopram, Escitalopram[2][3][4]~47%[5][6]
SNRIs Serotonin-Norepinephrine Reuptake InhibitorVenlafaxine, Duloxetine[3][7]Variable, often similar to or slightly higher than SSRIs
TCAs Serotonin & Norepinephrine Reuptake InhibitorAmitriptyline, Nortriptyline, Imipramine[3][7][8]Variable, often used in treatment-resistant cases
MAOIs Monoamine Oxidase InhibitorPhenelzine, Tranylcypromine[7][8]Effective, but often reserved for treatment-resistant depression due to side effects and dietary restrictions[7][8]
NDRIs Norepinephrine-Dopamine Reuptake InhibitorBupropion[3]~47%[5][6]

Safety and Tolerability Profile

A significant gap exists in the current understanding of this compound's safety profile under modern clinical assessment standards. Historical reports and its mechanism of action suggest a side effect profile that may include insomnia and agitation. Notably, it is reported to have a low potential for abuse, a significant advantage over other stimulants like amphetamines.[6][9]

The table below contrasts the known or anticipated side effects of this compound with the established safety profiles of current antidepressants. The data for current antidepressants is based on a large-scale systematic review and network meta-analysis.[9][10][11][12][13]

Drug/Drug Class Common Side Effects Impact on Weight (8 weeks) Impact on Heart Rate (8 weeks) Impact on Blood Pressure (8 weeks)
This compound Insomnia, Agitation (anticipated)Data not availableData not availableData not available
Amitriptyline (TCA) Dry mouth, Constipation, DrowsinessAverage gain of 1.6 kg[10]Average increase of ~9 bpm[10]Average increase of ~5 mmHg (systolic)[10]
Nortriptyline (TCA) Dry mouth, Constipation, DizzinessData not availableAverage increase of ~14 bpm[10][13]Average decrease of ~7 mmHg[13]
Sertraline (SSRI) Nausea, Diarrhea, Sexual dysfunctionSlight weight lossSmall reductionMinimal effect
Citalopram (SSRI) Nausea, Dry mouth, SweatingMinimal effectMild dropMild drop in systolic pressure
Bupropion (NDRI) Dry mouth, Insomnia, HeadacheTends to cause weight loss or be weight-neutral[9]Minimal effectMinimal effect

Proposed Experimental Protocols for Modern Evaluation

To ascertain this compound's viability as a contemporary antidepressant, a series of preclinical and clinical studies adhering to modern standards are required. Below are detailed protocols for key experiments.

In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is crucial to quantify the binding affinity of this compound to its primary target.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human dopamine transporter.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine transporter.

  • Radioligand: Use a well-characterized radioligand with high affinity for DAT, such as [³H]WIN 35,428.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound. Include a control for non-specific binding using a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare hDAT-expressing cell membranes B Incubate membranes with [³H]WIN 35,428 and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity with liquid scintillation C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis for Neurotransmitter Release

This technique measures the real-time effects of this compound on extracellular dopamine and norepinephrine levels in the brain of a living animal.

Objective: To measure changes in extracellular dopamine and norepinephrine concentrations in the striatum and prefrontal cortex of rats following systemic administration of this compound.

Methodology:

  • Surgical Implantation: Anesthetize the subject animal (e.g., a Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover for 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound (or vehicle control) via intraperitoneal injection.

  • Post-Treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.

G cluster_workflow In Vivo Microdialysis Workflow A Surgically implant guide cannula in rat brain B Insert microdialysis probe and perfuse with aCSF A->B C Collect baseline dialysate samples B->C D Administer this compound or vehicle C->D E Collect post-administration dialysate samples D->E F Analyze neurotransmitter levels via HPLC-ED E->F

Caption: In Vivo Microdialysis Experimental Flow.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral model to screen for antidepressant efficacy.[3][14][15][16][17]

Objective: To assess the antidepressant-like effects of this compound by measuring its ability to reduce immobility time in mice subjected to a forced swim.

Methodology:

  • Apparatus: Use a transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm.[14]

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or a reference antidepressant (e.g., imipramine) at various doses, along with a vehicle control, typically 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[14][16]

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Hypothesized Signaling Pathway

The antidepressant effects of this compound are likely mediated by the downstream consequences of increased synaptic dopamine and norepinephrine. Activation of postsynaptic dopamine D1 receptors and beta-adrenergic receptors is known to converge on the activation of the transcription factor cAMP response element-binding protein (CREB), a key regulator of neuronal plasticity and resilience.[2][5][7][18]

G cluster_pathway This compound's Hypothesized Signaling Pathway This compound This compound VesicularRelease Increased Vesicular Release of Dopamine (DA) & Norepinephrine (NE) This compound->VesicularRelease SynapticConcentration Increased Synaptic DA & NE VesicularRelease->SynapticConcentration D1R Postsynaptic D1 Receptor SynapticConcentration->D1R BetaAR Postsynaptic β-Adrenergic Receptor SynapticConcentration->BetaAR AC_D1 Gs -> Adenylyl Cyclase D1R->AC_D1 AC_Beta Gs -> Adenylyl Cyclase BetaAR->AC_Beta cAMP_D1 cAMP AC_D1->cAMP_D1 cAMP_Beta cAMP AC_Beta->cAMP_Beta PKA_D1 Protein Kinase A (PKA) cAMP_D1->PKA_D1 PKA_Beta Protein Kinase A (PKA) cAMP_Beta->PKA_Beta CREB CREB Phosphorylation PKA_D1->CREB PKA_Beta->CREB GeneTranscription Gene Transcription (e.g., BDNF) CREB->GeneTranscription AntidepressantEffect Therapeutic Antidepressant Effects GeneTranscription->AntidepressantEffect

Caption: Hypothesized signaling cascade for this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antidepressant, primarily due to its distinct mechanism of action as a dopamine and norepinephrine releasing agent and its historically reported efficacy in treatment-resistant depression. Its lower abuse potential compared to other stimulants further enhances its therapeutic interest. However, the paucity of modern clinical data is a critical limitation. A comprehensive re-evaluation using the rigorous experimental protocols outlined in this guide is essential to establish a contemporary understanding of its efficacy, safety, and tolerability. Should such studies confirm its favorable profile, this compound could represent a valuable addition to the antidepressant armamentarium, particularly for patients who are unresponsive to currently available treatments.

References

Safety Operating Guide

Navigating the Disposal of Thozalinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Thozalinone, the absence of specific disposal guidelines necessitates a cautious and compliant approach based on general principles of laboratory chemical waste management. Due to a lack of comprehensive safety and environmental data, this compound should be treated as a hazardous chemical waste.

This guide provides a procedural framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established best practices for the disposal of research chemicals in the absence of compound-specific instructions.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, especially in powder form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Incompatible wastes should be segregated to prevent hazardous reactions.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[1][2] The container must be compatible with the chemical properties of this compound.

    • The container should be kept securely closed except when adding waste.[1][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its concentration (if in solution), and the date of accumulation.[1][2]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general traffic.[3] Secondary containment for liquid waste is recommended to mitigate spills.[1]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3] The disposal of hazardous chemicals via sinks or as general waste is prohibited.[3]

Disposal of Empty Containers

Empty containers that previously held this compound should also be managed as hazardous waste. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[1][3] For containers of highly toxic chemicals, the first three rinses must be collected.[1]

Quantitative Data Summary

ParameterGuidelineSource
Sewer Disposal pH Range Acids and bases must be neutralized to a pH between 3 and 8 before considering drain disposal (Note: Not recommended for this compound).[2]
Dilution for Sewer Disposal Flush with at least 100 times the chemical's volume in water (Note: Not recommended for this compound).[2]
Maximum Laboratory Waste Accumulation Never store more than 10 gallons of hazardous waste in a lab.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ThozalinoneDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_prohibited Prohibited Actions ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Handle in a Fume Hood or Well-Ventilated Area ppe->fume_hood identify_waste Identify this compound as Hazardous Waste fume_hood->identify_waste segregate Segregate from Incompatible Wastes identify_waste->segregate no_drain Do NOT Pour Down Drain identify_waste->no_drain no_trash Do NOT Dispose in Regular Trash identify_waste->no_trash containerize Use Dedicated, Labeled, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store ehs_request Contact EHS for Waste Pickup store->ehs_request disposal Professional Disposal by Approved Vendor ehs_request->disposal

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols Cited

The provided information does not contain experimental protocols related to the disposal of this compound. The disposal procedures outlined are based on general hazardous waste management principles.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety protocols. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) for any chemical before handling and disposal. A complete SDS for this compound with comprehensive disposal information was not available in the search results.[4]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Thozalinone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Thozalinone. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe research environment.

This compound, a psychostimulant compound, requires careful handling due to its potential health hazards. Adherence to the following protocols is mandatory to minimize exposure and mitigate risks for all personnel.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound, particularly in its solid, powdered form. The following table summarizes the required equipment for various laboratory activities.

ActivityRequired PPE
Weighing and Aliquoting (Solid) - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemical-impermeable gloves (e.g., nitrile)- N95 or higher-rated respirator- Tightly-fitting safety goggles or a full-face shield
Solution Preparation - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemical-impermeable gloves- Safety goggles
General Handling and Analysis - Laboratory coat- Single pair of chemical-impermeable gloves- Safety glasses

Operational Plan: From Receipt to Use

A systematic workflow is crucial to safely manage this compound within a laboratory setting. The following diagram illustrates the key stages and decision points.

Thozalinone_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_cleanup Decontamination and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store in a designated, secure, and ventilated area away from incompatible materials. Log->Store RiskAssessment Conduct Risk Assessment for specific procedure SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Weighing Weigh Solid this compound (in a ventilated enclosure) SelectPPE->Weighing Dissolving Prepare Solution (in a fume hood) Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate_Glassware Decontaminate Glassware Experiment->Decontaminate_Glassware Decontaminate_Surfaces Decontaminate Work Surfaces Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Decontaminate_Surfaces->Segregate_Waste Dispose Dispose of Waste per institutional and local regulations Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Note: Currently, there is no established Occupational Exposure Limit (OEL) for this compound. Therefore, it is imperative to handle it as a potent compound and adhere to the principle of minimizing exposure.

Weighing Solid this compound
  • Preparation:

    • Designate a specific area for handling potent compounds, preferably within a ventilated balance enclosure or a powder containment hood.

    • Ensure a cytotoxic spill kit is readily accessible.

    • Don the appropriate PPE as specified in the table above (gown, double gloves, respirator, and eye protection).

  • Procedure:

    • Place a weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Avoid generating dust. If any powder is spilled, follow the spill cleanup procedure immediately.

    • Once the desired weight is achieved, securely close the primary container of this compound.

    • Clean the spatula and any other utensils used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing a this compound Solution
  • Preparation:

    • Conduct this procedure within a certified chemical fume hood.

    • Don the appropriate PPE (gown, double gloves, and safety goggles).

  • Procedure:

    • Place a suitable container (e.g., volumetric flask) in the fume hood.

    • Add the desired solvent to the container. This compound is soluble in Dimethyl sulfoxide (DMSO).[1][2]

    • Carefully add the weighed this compound powder to the solvent.

    • Gently swirl the container to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, bring the solution to the final desired volume with the solvent.

    • Cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid this compound - Dispose of in a clearly labeled, sealed container for hazardous solid waste.- Do not mix with other chemical waste unless compatibility is confirmed.
This compound Solutions - Collect in a designated, sealed, and properly labeled hazardous liquid waste container.- Do not dispose of down the drain.
Contaminated PPE and Materials - Collect all used gloves, gowns, weigh boats, wipes, etc., in a dedicated, sealed bag for hazardous waste.- For sharps (needles, contaminated broken glass), use a designated sharps container for hazardous materials.[3]

All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with institutional, local, and national regulations.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup
  • Evacuate and Secure:

    • Alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the area.

  • Don PPE:

    • Put on the appropriate PPE from the cytotoxic spill kit, including a respirator, gown, double gloves, and eye protection.[4][5]

  • Contain and Clean:

    • For a powder spill , gently cover the spill with damp absorbent pads to avoid generating dust.[3][6]

    • For a liquid spill , cover the spill with absorbent pads, working from the outside in.

    • Collect all contaminated materials using a scoop and scraper and place them in a designated hazardous waste bag.[7]

    • Clean the spill area twice with a detergent solution, followed by a rinse with 70% ethanol or another appropriate decontaminating agent.[3]

  • Dispose:

    • Seal the hazardous waste bag and dispose of it according to the disposal plan.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thozalinone
Reactant of Route 2
Reactant of Route 2
Thozalinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.